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Clematichinenoside AR

Cat. No.: B3001298
M. Wt: 1807.9 g/mol
InChI Key: JFLCHMJGYAFQIU-AOXNNHMFSA-N
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Description

Clematichinenoside AR has been reported in Clematis chinensis with data available.
Immunosuppressive Agent from Clematidis Radix et Rhizoma

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H134O43 B3001298 Clematichinenoside AR

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H134O43/c1-28-42(86)49(93)56(100)67(112-28)109-25-36-46(90)51(95)58(102)72(118-36)122-64-35(23-84)116-71(61(105)54(64)98)117-38-27-111-69(55(99)48(38)92)123-65-44(88)30(3)114-74(62(65)106)124-66-45(89)33(85)24-108-75(66)120-41-14-15-79(8)39(78(41,6)7)13-16-81(10)40(79)12-11-31-32-21-77(4,5)17-19-82(32,20-18-80(31,81)9)76(107)125-73-59(103)52(96)47(91)37(119-73)26-110-68-60(104)53(97)63(34(22-83)115-68)121-70-57(101)50(94)43(87)29(2)113-70/h11,28-30,32-75,83-106H,12-27H2,1-10H3/t28-,29-,30-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,79-,80+,81+,82-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCHMJGYAFQIU-AOXNNHMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H134O43
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1807.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of Clematichinenoside AR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside AR, a triterpenoid saponin, has garnered significant attention within the scientific community for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of its primary natural sources, detailed experimental protocols for its isolation and purification, and an exploration of its molecular mechanism of action through key signaling pathways. Quantitative data is presented in structured tables for clarity, and complex experimental workflows and signaling cascades are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly isolated from the roots and rhizomes of plants belonging to the Clematis genus (Ranunculaceae family). The most significant and commercially relevant sources are:

  • Clematis chinensis Osbeck : A perennial flowering climber native to China, its roots are a primary source for the extraction of this compound.[1]

  • Clematis mandshurica Rupr. : This species, also found in China and other parts of Asia, is another major source of this bioactive compound.[2][3][4]

These plants are often used in traditional Chinese medicine for the treatment of inflammatory conditions.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, preliminary purification using macroporous resin chromatography, and final purification by preparative high-performance liquid chromatography (HPLC).

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered plant material.

Protocol:

  • Maceration: The powdered roots and rhizomes of Clematis chinensis or Clematis mandshurica are macerated with 70-95% ethanol at room temperature for 24-48 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and n-butanol. The n-butanol fraction, which is enriched with saponins, is collected and concentrated to dryness.

Macroporous Resin Chromatography

This step serves to remove impurities and further enrich the saponin content.

Protocol:

  • Resin Selection and Preparation: Non-polar or weakly polar macroporous resins (e.g., D101, HP-20) are suitable for saponin purification. The resin is pre-treated by washing sequentially with ethanol and water to remove any residual monomers and porogenic agents.

  • Column Packing and Equilibration: The pre-treated resin is packed into a glass column and equilibrated by passing deionized water through it until the effluent is neutral.

  • Sample Loading: The concentrated n-butanol extract is dissolved in a minimal amount of the equilibration buffer (water) and loaded onto the column at a controlled flow rate.

  • Elution:

    • Wash Step: The column is first washed with deionized water to remove sugars, salts, and other polar impurities.

    • Elution of Saponins: The saponin fraction is then eluted with a stepwise or gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Fraction Pooling and Concentration: Fractions containing this compound are pooled and concentrated under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using preparative HPLC.

Protocol:

  • Column and Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase usually consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Gradient Elution: A linear gradient is employed to separate this compound from other closely related saponins. The exact gradient profile needs to be optimized based on the specific column and instrument used.

  • Detection and Fraction Collection: The eluent is monitored using a UV detector, typically at a wavelength of around 203 nm.[5] Fractions corresponding to the this compound peak are collected.

  • Purity Analysis and Lyophilization: The purity of the collected fractions is assessed using analytical HPLC. High-purity fractions are combined and lyophilized to obtain pure this compound as a white powder.

Quantitative Data

The following tables summarize typical quantitative data associated with the isolation of this compound. It is important to note that actual yields and purities can vary depending on the plant material, extraction conditions, and purification techniques employed.

Table 1: Extraction and Preliminary Purification Yields

StepStarting MaterialSolvent/ResinYield (w/w %)Purity of Total Saponins (%)
Ethanol Extraction Dried Roots of Clematis sp.70-95% Ethanol10 - 155 - 10
n-Butanol Partitioning Crude Ethanol Extractn-Butanol2 - 420 - 30
Macroporous Resin Chromatography n-Butanol ExtractD101 Resin0.5 - 1.550 - 70

Table 2: Preparative HPLC Parameters and Purity

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 21.2 mm, 7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized linear gradient (e.g., 30-60% B over 40 min)
Flow Rate 15 - 25 mL/min
Detection Wavelength 203 nm
Final Purity of this compound > 98%

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Roots of Clematis sp. extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Butanol) extraction->partitioning macroporous_resin Macroporous Resin Chromatography partitioning->macroporous_resin prep_hplc Preparative HPLC macroporous_resin->prep_hplc pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound

Caption: Isolation and Purification Workflow for this compound.

Anti-Inflammatory Signaling Pathway

Caption: Mechanism of Anti-inflammatory Action of this compound.

Molecular Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways:

  • Inhibition of the PI3K/Akt Pathway: By inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, this compound can suppress downstream inflammatory responses.[2]

  • Suppression of NF-κB Activation: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2]

  • Modulation of MAPK Signaling: The compound also interferes with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the p38 and ERK pathways, which are involved in the production of inflammatory mediators.[1]

  • Inhibition of the HIF-1α/VEGFA/ANG2 Axis: Recent studies have indicated that this compound can alleviate inflammatory conditions like rheumatoid arthritis by inhibiting synovial angiogenesis through the Hypoxia-inducible factor 1-alpha (HIF-1α)/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin-2 (ANG2) axis.[6]

By targeting these multiple pathways, this compound demonstrates a broad spectrum of anti-inflammatory activity, making it a promising candidate for the development of novel therapeutics for various inflammatory disorders.

Conclusion

This compound, a triterpenoid saponin naturally occurring in Clematis species, represents a valuable lead compound for the development of anti-inflammatory drugs. This guide has provided a comprehensive overview of its natural sources and a detailed methodology for its isolation and purification. The elucidation of its multi-target mechanism of action on key inflammatory signaling pathways further underscores its therapeutic potential. The protocols and data presented herein are intended to facilitate further research and development of this promising natural product.

References

Clematichinenoside AR: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside AR is a prominent triterpenoid saponin isolated from the roots of Clematis chinensis Osbeck and other species of the Clematis genus.[1] This molecule has garnered significant attention within the scientific community for its diverse and potent pharmacological activities, particularly its anti-inflammatory, immunomodulatory, and potential anti-cancer properties. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and key biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex glycoside with a pentacyclic triterpenoid aglycone core. Its extensive glycosylation contributes to its high molecular weight and influences its solubility and biological interactions.

1.1. Chemical Identifiers

PropertyValueSource
Molecular Formula C₈₂H₁₃₄O₄₃[1][2]
Molecular Weight 1807.93 g/mol [1]
IUPAC Name [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate[3]
CAS Number 761425-93-8[1][2]

1.2. Physicochemical Properties

PropertyValueNotesSource
Physical Description Powder[1]
Solubility DMSO: 100 mg/mL (55.31 mM)Requires sonication. Hygroscopic DMSO can impact solubility.[4]
In vivo formulation (clear solution): ≥ 2.5 mg/mL (1.38 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Melting Point Not available
Spectral Data Not available for this compound. Data for related compounds can be found in the literature.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological effects, primarily centered around the modulation of inflammatory and cellular signaling pathways.

2.1. Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory activities, making it a compound of interest for autoimmune diseases such as rheumatoid arthritis. Its mechanisms of action involve the regulation of multiple signaling cascades:

  • HIF-1α/VEGFA/ANG2 Axis: this compound alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the downregulation of the HIF-1α/VEGFA/ANG2 signaling pathway.

  • NLRP3 Inflammasome: It has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

  • PI3K/Akt Pathway: The anti-arthritic effects of this compound are associated with the modulation of the PI3K/Akt signaling pathway.

  • MAPK Pathway (p38 and ERK): It can inhibit the activation of p38 and ERK MAPKs, which are crucial in the inflammatory response.

  • JNK Pathway: this compound has been observed to influence the c-Jun N-terminal kinase (JNK) signaling cascade.

  • NF-κB Pathway: It can inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.

2.2. Potential Anti-cancer Activity

While less explored than its anti-inflammatory properties, the modulation of pathways like PI3K/Akt and NF-κB by this compound suggests potential applications in cancer therapy, as these pathways are often dysregulated in various cancers. Further research is warranted to elucidate its specific anti-cancer mechanisms.

Signaling Pathway Diagrams

Clematichinenoside_AR_Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimuli cluster_clematichinenoside This compound cluster_pathways Signaling Pathways cluster_response Cellular Response Stimuli Pro-inflammatory Stimuli HIF HIF-1α Stimuli->HIF NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 PI3K PI3K Stimuli->PI3K p38 p38 MAPK Stimuli->p38 ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK NFkB NF-κB Stimuli->NFkB CAR This compound CAR->HIF CAR->NLRP3 CAR->PI3K CAR->p38 CAR->ERK CAR->JNK CAR->NFkB VEGFA VEGFA HIF->VEGFA ANG2 ANG2 VEGFA->ANG2 Angiogenesis Angiogenesis ANG2->Angiogenesis Inflammation Inflammation NLRP3->Inflammation Akt Akt PI3K->Akt Akt->NFkB p38->Inflammation ERK->Inflammation JNK->Inflammation NFkB->Inflammation Angiogenesis->Inflammation

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

Experimental Protocols

4.1. Isolation and Purification of this compound from Clematis chinensis

This protocol outlines a general strategy for the isolation of this compound. Optimization may be required based on the specific plant material and available equipment.

Workflow Diagram:

Isolation_Workflow start Dried Roots of Clematis chinensis extraction Extraction with 70% Ethanol start->extraction concentration Concentration of Extract extraction->concentration partition Liquid-Liquid Partition (e.g., Ethyl Acetate, n-Butanol) concentration->partition column_chrom Column Chromatography (e.g., Silica Gel, ODS) partition->column_chrom hplc Preparative HPLC column_chrom->hplc product Pure this compound hplc->product

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots of Clematis chinensis are extracted with 70% aqueous ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is typically found in the n-butanol layer.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or octadecylsilane (ODS). Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water or ethyl acetate-methanol-water) to separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC on a C18 column to yield the pure compound. A gradient elution with acetonitrile and water is commonly used.[5]

4.2. Western Blot Analysis of Protein Expression

This protocol provides a general method for analyzing the effect of this compound on the expression of target proteins (e.g., HIF-1α, p-Akt) in cell culture.

Workflow Diagram:

Western_Blot_Workflow cell_culture Cell Culture and Treatment with this compound lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking with BSA or Non-fat Milk transfer->blocking primary_ab Incubation with Primary Antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Step-by-step workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-HIF-1α) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[6][7][8][9]

4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with this compound.

Workflow Diagram:

ELISA_Workflow plate_prep Coat Plate with Capture Antibody blocking Block Plate plate_prep->blocking sample_add Add Standards and Samples (Cell Culture Supernatants) blocking->sample_add detection_ab Add Detection Antibody sample_add->detection_ab enzyme_conjugate Add Enzyme Conjugate (e.g., Streptavidin-HRP) detection_ab->enzyme_conjugate substrate Add Substrate (e.g., TMB) enzyme_conjugate->substrate stop_solution Add Stop Solution substrate->stop_solution read_plate Read Absorbance at 450 nm stop_solution->read_plate

Caption: General procedure for a sandwich ELISA to measure cytokine levels.

Methodology:

  • Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and cell culture supernatants from this compound-treated and control cells to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Reaction: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[10][11][12][13][14]

Conclusion

This compound is a multifaceted natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. Its ability to modulate a wide array of signaling pathways underscores its importance as a lead compound for drug discovery. The information and protocols provided in this document are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising molecule. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in preclinical and clinical studies is essential for its translation into novel therapeutics.

References

Clematichinenoside AR: A Deep Dive into its Mechanism of Action in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction.[1] The pathogenesis involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways that perpetuate synovial inflammation and hyperplasia.[2][3] Among the key players, tumor necrosis factor-alpha (TNF-α) and the PI3K/Akt signaling pathway are central to the disease's progression.[1][2] Clematichinenoside AR (C-AR), a triterpene saponin derived from the root and rhizome of Clematis chinensis Osbeck, has demonstrated significant therapeutic potential in experimental RA models.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which C-AR exerts its anti-arthritic effects, focusing on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism 1: Inhibition of Synovial Angiogenesis via the HIF-1α/VEGFA/ANG2 Axis

A critical pathological feature of RA is synovial angiogenesis, the formation of new blood vessels in the synovium, which facilitates the infiltration of inflammatory cells and perpetuates synovitis.[4] this compound has been shown to effectively counter this process by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[4][6]

Under the hypoxic conditions of the RA synovium, HIF-1α is stabilized and promotes the transcription of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGFA) and Angiopoietin-2 (ANG2).[4] C-AR directly interferes with this cascade. Molecular docking and dynamics simulations have confirmed a strong binding affinity between C-AR and HIF-1α.[4] This interaction inhibits the expression of HIF-1α and its downstream targets, VEGFA, VEGFR2, and ANG2, ultimately suppressing angiogenesis.[4] The inhibitory effect of C-AR on angiogenesis was reversed when HIF-1α was overexpressed, confirming HIF-1α as a direct target.[4]

In addition to its anti-angiogenic effects, C-AR also modulates the behavior of RA fibroblast-like synoviocytes (FLSs), key cells in RA pathology. Treatment with C-AR inhibits the proliferation, migration, and invasion of FLSs while promoting their apoptosis.[4]

Signaling Pathway: C-AR Inhibition of HIF-1α Mediated Angiogenesis

G cluster_RA RA Synovium Environment Hypoxia Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF VEGF VEGFA / ANG2 Expression ↑ HIF->VEGF Angio Synovial Angiogenesis VEGF->Angio Inflam Inflammation & Joint Destruction Angio->Inflam CAR This compound CAR->HIF Binds & Inhibits

Caption: C-AR targets HIF-1α to block the pro-angiogenic cascade in RA.

Core Mechanism 2: Modulation of the PI3K/Akt/NF-κB Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation, and its deregulation is implicated in the synovial overgrowth and joint destruction seen in RA.[1] This pathway can lead to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory cytokines, including TNF-α.[1][5]

Studies on collagen-induced arthritis (CIA) in rats have demonstrated that C-AR significantly downregulates this pathway.[1][7] Treatment with C-AR, particularly at higher doses, leads to a marked reduction in the expression of PI3K and the phosphorylated, active form of Akt (p-Akt) in the synovium.[5][7][8] By inhibiting the PI3K/Akt pathway, C-AR effectively suppresses the downstream activation of NF-κB, thereby reducing the transcription of inflammatory mediators and mitigating the inflammatory process in the joints.[1]

Signaling Pathway: C-AR Attenuation of PI3K/Akt Signaling

G cluster_RA RA Inflammatory Cascade Stimuli Inflammatory Stimuli PI3K PI3K Stimuli->PI3K pAkt p-Akt PI3K->pAkt Nfkb NF-κB Activation pAkt->Nfkb Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) Nfkb->Cytokines CAR This compound CAR->PI3K CAR->pAkt Inhibits

Caption: C-AR inhibits the PI3K/Akt pathway, a key driver of RA inflammation.
Quantitative Data: In Vivo Efficacy of C-AR in CIA Rat Model

ParameterTreatment GroupResult vs. Model GroupSignificance (p-value)Citation
Paw Swelling C-AR (32 mg/kg)Significantly Suppressedp < 0.01[7]
Body Weight Loss C-AR (32 mg/kg)Significantly Inhibitedp < 0.01[7]
TNF-α Protein C-AR (8, 16, 32 mg/kg)Significantly Reducedp < 0.01[7]
PI3K Protein C-AR (8, 16, 32 mg/kg)Significantly Reducedp < 0.01[7]
p-Akt Protein C-AR (8, 16, 32 mg/kg)Significantly Reducedp < 0.01[7]
TNF-α mRNA C-AR (8, 16, 32 mg/kg)Significantly Decreasedp < 0.01[7]
PI3K mRNA C-AR (8, 16, 32 mg/kg)Significantly Decreasedp < 0.01[7]
p-Akt mRNA C-AR (8, 16, 32 mg/kg)Significantly Decreasedp < 0.01[7]

Core Mechanism 3: Antagonism of TNF-α Induced Inflammation and Cytotoxicity

TNF-α is a primary mediator of inflammation and joint destruction in RA.[1][5] C-AR demonstrates a direct antagonistic effect on TNF-α-induced cellular responses.[9] In human RA-derived FLS (MH7A cells) stimulated with TNF-α, C-AR treatment significantly decreased the secretion of other key inflammatory mediators, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8), and attenuated the production of matrix metalloproteinase-1 (MMP-1), an enzyme involved in cartilage degradation.[9]

The mechanism for this antagonism involves the inhibition of mitogen-activated protein kinase (MAPK) signaling. C-AR was found to inhibit the TNF-α-induced activation of p38 and ERK MAPKs.[9] Furthermore, C-AR protects cells from TNF-α-induced cytotoxicity by suppressing the sustained phosphorylation of c-Jun N-terminal kinase (JNK), reducing reactive oxygen species, and preserving mitochondrial membrane potential.[9]

Signaling Pathway: C-AR Counteraction of TNF-α Signaling

G cluster_RA TNF-α Signaling Cascade TNF TNF-α TNFR TNF Receptor TNF->TNFR MAPK MAPK Activation (p38, ERK, JNK) TNFR->MAPK Response Inflammation (IL-6, IL-8, MMP-1) & Cytotoxicity MAPK->Response CAR This compound CAR->MAPK Inhibits Phosphorylation

Caption: C-AR blocks TNF-α-induced inflammation by inhibiting MAPK activation.

Core Mechanism 4: Suppression of the Succinate/NLRP3 Inflammasome Pathway

Recent research has highlighted the role of metabolic signaling in RA, particularly the accumulation of succinate in the hypoxic synovium.[10] This succinate accumulation, driven by hypoxic TGF-β1 induction and the reversal of succinate dehydrogenase (SDH) activity, triggers the activation of the NLRP3 inflammasome in a HIF-1α-dependent manner.[10] NLRP3 inflammasome activation leads to the release of potent inflammatory cytokines like IL-1β, which creates a feedback loop by further increasing TGF-β1, linking inflammation directly to the process of synovial fibrosis and myofibroblast activation.[10]

C-AR intervenes in this metabolic-inflammatory cycle. It inhibits hypoxic TGF-β1 induction and suppresses the activation of the succinate-associated NLRP3 inflammasome by inhibiting SDH activity.[10] By blocking this crosstalk between inflammation and fibrosis, C-AR prevents the activation of myofibroblasts, suggesting a role in preventing the fibrotic progression of the disease.[10]

Logical Relationship: C-AR Disruption of the Inflammation-Fibrosis Cycle

G cluster_RA Inflammation-Fibrosis Cycle in RA Synovium Hypoxia Hypoxic TGF-β1 Induction Succinate Succinate Accumulation (SDH Reversal) Hypoxia->Succinate NLRP3 NLRP3 Inflammasome Activation Succinate->NLRP3 IL1b IL-1β Release NLRP3->IL1b IL1b->Hypoxia Positive Feedback Fibrosis Myofibroblast Activation (Fibrosis) IL1b->Fibrosis CAR This compound CAR->Hypoxia CAR->Succinate Inhibits SDH

Caption: C-AR breaks the succinate-driven link between inflammation and fibrosis.

Experimental Protocols & Workflows

The elucidation of C-AR's mechanism of action relies on a combination of in vivo and in vitro experimental models.

Overall Experimental Workflow

G cluster_invivo In Vivo Analysis cluster_invitro In Vitro & Ex Vivo Analysis cia Induce Collagen-Induced Arthritis (CIA) in Rats treat Administer C-AR (8, 16, 32 mg/kg) cia->treat eval Evaluate Arthritis Severity (Paw Swelling, Body Weight, Arthritis Score) treat->eval histo Histopathological Analysis (H&E Staining) of Joints eval->histo tissue Collect Synovial Tissue eval->tissue protein Protein Analysis (from tissue/cells) - Western Blot (p-Akt, PI3K) - Immunohistochemistry tissue->protein gene Gene Expression (from tissue/cells) - RT-qPCR (TNF-α, PI3K mRNA) tissue->gene cells Culture RA FLS, HUVECs, or MH7A Cells assays Perform Cellular Assays: - Proliferation (EdU) - Apoptosis (TUNEL) - Migration (Wound Healing) - Angiogenesis (Tube Formation) cells->assays

Caption: Integrated workflow for evaluating C-AR's anti-arthritic effects.
Key Experimental Methodologies

  • Collagen-Induced Arthritis (CIA) Rat Model : This is the most common animal model for RA.[5] Arthritis is induced by immunization with type II collagen. The therapeutic effects of C-AR are evaluated by monitoring arthritis indicators such as paw swelling, body weight, and arthritis scores.[4][7] At the end of the study, synovial tissues are collected for histopathological (H&E staining), protein (Western blot, IHC), and gene expression (RT-qPCR) analysis.[4][5]

  • Cell Culture : Human RA-derived fibroblast-like synoviocytes (FLSs or cell lines like MH7A) and Human Umbilical Vein Endothelial Cells (HUVECs) are used.[4][9] Cells are often stimulated with an inflammatory agent like TNF-α to mimic the RA environment.[9]

  • Western Blot : This technique is used to quantify the expression levels of specific proteins. Synovial tissue or cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., HIF-1α, VEGFA, PI3K, p-Akt, total Akt) and a loading control (e.g., GAPDH). Secondary antibodies conjugated to an enzyme allow for detection and quantification.[4]

  • Real-Time Quantitative PCR (RT-qPCR) : Used to measure gene expression levels. Total RNA is extracted from synovial tissue or cells and reverse-transcribed into cDNA. RT-qPCR is then performed using specific primers for target genes (e.g., TNF-α, PI3K) and a reference gene. The relative expression is calculated to determine the effect of C-AR treatment.[4][7]

  • Angiogenesis (Tube Formation) Assay : HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel). In the presence of pro-angiogenic factors (often from FLS-conditioned media), they form capillary-like structures. The inhibitory effect of C-AR is quantified by measuring the length and branching of these tubes.[4]

  • Cell Migration (Transwell) Assay : FLSs are placed in the upper chamber of a Transwell insert. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is counted to assess the effect of C-AR on cell migration and invasion.[4]

This compound presents a multi-targeted therapeutic strategy for rheumatoid arthritis. Its mechanism of action is comprehensive, involving the direct inhibition of key pathological processes such as synovial angiogenesis, cellular proliferation, and inflammation-fibrosis crosstalk. By modulating multiple critical signaling pathways—including the HIF-1α/VEGFA axis, the PI3K/Akt/NF-κB pathway, TNF-α-induced MAPK signaling, and the succinate/NLRP3 inflammasome pathway—C-AR effectively alleviates the signs and symptoms of arthritis in preclinical models. This detailed understanding of its molecular mechanisms provides a strong rationale for its further development as a novel therapeutic agent for rheumatoid arthritis.

References

Clematichinenoside AR anti-inflammatory pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Anti-inflammatory Pathways of Clematichinenoside AR

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C-AR), a triterpene saponin isolated from the root of Clematis manshurica Rupr., has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular pathways through which C-AR exerts its anti-inflammatory effects, with a focus on its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis (RA). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Anti-inflammatory Signaling Pathways

This compound modulates several key signaling pathways implicated in the inflammatory response. These include the PI3K/Akt, NF-κB, MAPK, and HIF-1α pathways, as well as the NLRP3 inflammasome.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. In the context of rheumatoid arthritis, this pathway is often upregulated, contributing to synovial inflammation and joint destruction.[5]

C-AR has been shown to down-regulate the PI3K/Akt pathway.[5] In a collagen-induced arthritis (CIA) rat model, administration of C-AR resulted in a significant reduction in the expression of PI3K and phosphorylated Akt (p-Akt) in the synovium.[5][6][7] This inhibition of the PI3K/Akt pathway is a key mechanism underlying the anti-arthritic effects of C-AR.[5]

PI3K_Akt_Pathway CAR This compound PI3K PI3K CAR->PI3K inhibition Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation NFkB NF-κB pAkt->NFkB activates TNFa TNF-α NFkB->TNFa induces transcription Inflammation Inflammation TNFa->Inflammation

Diagram 1: C-AR inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9] In inflammatory conditions, NF-κB is persistently activated, leading to chronic inflammation.

C-AR has been observed to inhibit the activation of the NF-κB pathway.[5] This is achieved, in part, through the upstream inhibition of the PI3K/Akt pathway, which is a known activator of NF-κB.[5] By suppressing NF-κB activation, C-AR effectively reduces the production of downstream inflammatory mediators like TNF-α and COX-2.[5]

NFkB_Pathway CAR This compound IKK IKK Complex CAR->IKK inhibition IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 releases path_split NFkB_p65->path_split NFkB_p65_active Active NF-κB (p65) (Nuclear Translocation) Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p65_active->Proinflammatory_Genes activates transcription path_split->NFkB_p65_active

Diagram 2: C-AR modulation of the NF-κB signaling cascade.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[10] The activation of these kinases is a pivotal step in the inflammatory cascade.

C-AR has been shown to inhibit the activation of p38 and ERK MAPKs in human rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells stimulated with TNF-α.[11][12] Furthermore, it suppresses the sustained phosphorylation of JNK.[11][12] This inhibition of MAPK signaling contributes to the reduction of pro-inflammatory cytokine and matrix metalloproteinase (MMP) production.[11][12]

MAPK_Pathway TNFa_stim TNF-α Stimulation p38 p38 MAPK TNFa_stim->p38 activates ERK ERK TNFa_stim->ERK activates JNK JNK TNFa_stim->JNK activates CAR This compound CAR->p38 inhibition CAR->ERK inhibition CAR->JNK inhibition of phosphorylation Inflammatory_Response Inflammatory Response (IL-6, IL-8, MMP-1 production) p38->Inflammatory_Response ERK->Inflammatory_Response JNK->Inflammatory_Response

Diagram 3: C-AR's inhibitory effects on MAPK signaling.
HIF-1α/VEGF/ANG2 Axis

In the context of RA, synovial hypoxia contributes to inflammation and angiogenesis. Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and promotes the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and angiopoietin 2 (ANG2).

C-AR has been found to inhibit synovial angiogenesis by targeting the HIF-1α/VEGFA/ANG2 axis.[13] It has a strong binding affinity for HIF-1α, thereby inhibiting its activity.[13] This leads to a downstream reduction in VEGFA and ANG2, ultimately suppressing angiogenesis in the synovium.[13]

HIF1a_Pathway Hypoxia Synovial Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAR This compound CAR->HIF1a binds and inhibits VEGFA VEGFA HIF1a->VEGFA promotes expression ANG2 ANG2 HIF1a->ANG2 promotes expression Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis

Diagram 4: C-AR targeting of the HIF-1α/VEGF/ANG2 axis.
Succinate/NLRP3 Inflammasome Pathway

Recent research has highlighted the role of metabolic intermediates in inflammation. Succinate, a key component of the citric acid cycle, can accumulate under hypoxic conditions and act as a pro-inflammatory signal, leading to the activation of the NLRP3 inflammasome and subsequent release of IL-1β.[1][2][3][4]

C-AR has been shown to inhibit the accumulation of succinate in the synovium of RA rats by inhibiting the activity of succinate dehydrogenase (SDH).[1][2][3] This reduction in succinate levels prevents the activation of the NLRP3 inflammasome, thereby blocking the release of IL-1β and interrupting the pro-inflammatory feedback loop.[1][2][3]

NLRP3_Inflammasome_Pathway Hypoxia Hypoxia Succinate Succinate Accumulation Hypoxia->Succinate CAR This compound SDH Succinate Dehydrogenase (SDH) CAR->SDH inhibits SDH->Succinate reduces HIF1a HIF-1α Succinate->HIF1a stabilizes NLRP3 NLRP3 Inflammasome HIF1a->NLRP3 activates IL1b IL-1β Release NLRP3->IL1b Inflammation Inflammation IL1b->Inflammation

Diagram 5: C-AR's effect on the Succinate/NLRP3 inflammasome axis.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of C-AR in a Collagen-Induced Arthritis (CIA) Rat Model
ParameterControl (CIA)C-AR (8 mg/kg)C-AR (16 mg/kg)C-AR (32 mg/kg)Statistical SignificanceReference
Paw SwellingHighReducedSignificantly ReducedSignificantly Reducedp < 0.01[5],[6]
Body WeightLossInhibited LossInhibited LossSignificantly Inhibited Lossp < 0.01[5],[6]
TNF-α (protein)HighReducedReducedSignificantly Reducedp < 0.01[5],[6]
PI3K (protein)HighReducedReducedSignificantly Reducedp < 0.01[5],[6]
p-Akt (protein)HighReducedReducedSignificantly Reducedp < 0.01[5],[6]
TNF-α (mRNA)HighReducedReducedSignificantly Reducedp < 0.01[5],[6]
PI3K (mRNA)HighReducedReducedSignificantly Reducedp < 0.01[5],[6]
p-Akt (mRNA)HighReducedReducedSignificantly Reducedp < 0.01[5],[6]
Table 2: In Vitro Effects of C-AR on MH7A and L929 Cells
Cell LineTreatmentParameterEffect of C-ARReference
MH7ArhTNF-αIL-6 SecretionSignificantly Decreased[11],[12]
MH7ArhTNF-αIL-8 SecretionSignificantly Decreased[11],[12]
MH7ArhTNF-αMMP-1 ProductionAttenuated[11],[12]
L929rhTNF-α/ActDCytotoxicityAntagonized[11],[12]
L929rhTNF-α/ActDApoptosisAttenuated[11],[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory pathways of this compound.

Collagen-Induced Arthritis (CIA) in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are used.[5][13]

  • Induction of Arthritis: Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a specified period.

  • Treatment: C-AR is administered orally at various dosages (e.g., 8, 16, 32 mg/kg) daily for a defined period after the onset of arthritis.[5][6]

  • Assessment: Arthritis severity is evaluated by measuring paw swelling and arthritis index scores. Body weight is also monitored.[1][5][6]

  • Histopathology: At the end of the study, synovial tissues are collected for histopathological examination using Hematoxylin and Eosin (H&E) staining to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[13]

CIA_Workflow Immunization Immunization (Collagen + CFA) Booster Booster Injection Immunization->Booster Arthritis Arthritis Onset Booster->Arthritis Treatment C-AR Treatment Arthritis->Treatment Assessment Assessment (Paw Swelling, etc.) Treatment->Assessment Histology Histopathology Assessment->Histology

Diagram 6: Experimental workflow for the CIA rat model.
Immunohistochemistry

  • Tissue Preparation: Synovial tissue samples are fixed, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

  • Blocking: Non-specific binding is blocked using a suitable blocking serum.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against target proteins (e.g., TNF-α, PI3K, p-Akt).[5][6][7]

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate and a chromogen (e.g., DAB) for visualization.

  • Microscopy: Stained sections are observed under a microscope, and the expression of target proteins is quantified.

Real-Time Polymerase Chain Reaction (RT-PCR)
  • RNA Extraction: Total RNA is extracted from synovial tissues or cells using a suitable RNA isolation kit.

  • Reverse Transcription: RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is amplified using specific primers for target genes (e.g., TNF-α, PI3K, p-Akt) and a housekeeping gene for normalization.[5][6][7]

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.

Western Blotting
  • Protein Extraction: Proteins are extracted from tissues or cells using a lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates a multi-targeted anti-inflammatory activity by modulating several key signaling pathways, including PI3K/Akt, NF-κB, MAPK, and HIF-1α. Its ability to also interfere with the metabolic-inflammatory axis through the succinate/NLRP3 inflammasome pathway further underscores its therapeutic potential. The preclinical data strongly support the continued investigation of this compound as a promising candidate for the treatment of rheumatoid arthritis and other chronic inflammatory disorders. Further research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile in more advanced preclinical models.

References

Clematichinenoside AR: An In-Depth Technical Guide to its Immunomodulatory Effects on T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside AR (AR), a triterpenoid saponin extracted from the traditional Chinese medicinal herb Clematis chinensis Osbeck, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.[1][2] Primarily investigated in the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by aberrant T-cell activation, AR has demonstrated a remarkable capacity to mitigate disease progression in preclinical models.[2][3] This technical guide provides a comprehensive overview of the known immunomodulatory effects of this compound on T-lymphocytes, focusing on its influence on T-cell differentiation, signaling pathways, and cytokine profiles. It also presents detailed experimental protocols for future in vitro investigations and visualizes key mechanisms and workflows to facilitate further research and drug development.

Core Immunomodulatory Mechanism on T-Cell Subsets

Current research indicates that a primary immunomodulatory function of this compound is the regulation of the critical balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). In autoimmune conditions like rheumatoid arthritis, this balance is skewed towards a pathogenic Th17 response. This compound appears to counteract this by promoting the differentiation and function of Tregs while suppressing Th17 cells.

Upregulation of Regulatory T cells (Tregs)

In adjuvant-induced arthritis (AIA) rat models, oral administration of AR has been shown to significantly upregulate the percentage of CD4+CD25+Foxp3+ Treg cells within the CD4+ T-cell population in Peyer's patches.[2] This was accompanied by an increase in the secretion of Treg-associated anti-inflammatory cytokines, Interleukin-10 (IL-10) and Transforming growth factor-beta 1 (TGF-β1), from Concanavalin A-activated lymphocytes from these tissues.[2] This suggests that AR may enhance immunosuppressive networks by expanding the Treg population.

Downregulation of T helper 17 (Th17) Cells

Concurrently with the increase in Tregs, AR treatment in AIA rats led to a decrease in the levels of the signature Th17 cytokine, IL-17A.[2] The study also observed a reduction in the expression of RORγt, the master transcription factor for Th17 differentiation, in the joint synovial membrane.[2] This dual action of promoting Tregs and suppressing Th17 cells points to a targeted mechanism for restoring immune homeostasis.

Impact on T-Cell Signaling Pathways

This compound exerts its influence on T-cell function by modulating key intracellular signaling cascades that are crucial for T-cell activation, proliferation, and cytokine production.

Inhibition of the PI3K/Akt/NF-κB Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes T-cell survival and activation.[3] Studies in collagen-induced arthritis (CIA) rat models have demonstrated that AR significantly reduces the expression of PI3K and phosphorylated Akt (p-Akt) in the synovium.[3] Akt is known to activate the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of pro-inflammatory gene expression, including TNF-α.[3] By inhibiting the PI3K/Akt axis, AR effectively diminishes the downstream activation of NF-κB, leading to reduced production of inflammatory mediators.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD28 PI3K PI3K TCR->PI3K Activation Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Phosphorylates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AR This compound AR->PI3K Inhibits AR->Akt Inhibits Phosphorylation Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB_nuc->Genes Induces

Caption: PI3K/Akt/NF-κB signaling pathway inhibition by this compound.

Regulation of the Treg/Th17 Differentiation Axis

The differentiation of naive T-cells into either Treg or Th17 lineages is governed by the cytokine milieu. TGF-β is a key cytokine that, in the absence of pro-inflammatory cytokines like IL-6, promotes the expression of the transcription factor Foxp3, leading to Treg differentiation. However, in the presence of IL-6, TGF-β signaling is redirected to induce the expression of RORγt, the master regulator of Th17 cells. This compound, by suppressing pro-inflammatory signals and promoting an anti-inflammatory environment (e.g., increased IL-10), is hypothesized to favor the Foxp3-dependent Treg lineage over the RORγt-dependent Th17 lineage.

cluster_cytokines Cytokine Environment NaiveT Naive CD4+ T-cell Treg Treg Cell (CD4+CD25+Foxp3+) NaiveT->Treg Foxp3 expression Th17 Th17 Cell (RORγt+) NaiveT->Th17 RORγt expression AR This compound AR->Treg Promotes AR->Th17 Inhibits IL6 IL-6 AR->IL6 Inhibits IL10 IL-10 AR->IL10 Increases TGFb TGF-β TGFb->NaiveT IL6->NaiveT

Caption: Proposed effect of this compound on the Treg/Th17 balance.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative findings from studies on rodent models of arthritis. It is important to note that these data reflect the effects of this compound in a complex in vivo environment.

Table 1: Effect of this compound on T-Cell Subsets in Peyer's Patches of AIA Rats

Treatment GroupDose (mg/kg)% of CD4+CD25+Foxp3+ cells in CD4+ T-cells
Normal Control-Data Not Provided
AIA Model-Decreased vs. Normal
AR-L8Increased vs. AIA Model
AR-M16Increased vs. AIA Model (significant)
AR-H32Increased vs. AIA Model (significant)

Data synthesized from the findings reported in the study by He, et al. (2014).[2]

Table 2: Effect of this compound on Cytokine Secretion from ConA-activated PPs Lymphocytes

Treatment GroupDose (mg/kg)IL-10 (pg/mL)TGF-β1 (pg/mL)IL-17A (pg/mL)TNF-α (pg/mL)
Normal Control-BaselineBaselineBaselineBaseline
AIA Model-DecreasedDecreasedIncreasedIncreased
AR-L8IncreasedIncreasedDecreasedDecreased
AR-M16Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
AR-H32Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Data synthesized from the findings reported in the study by He, et al. (2014).[2]

Table 3: Effect of this compound on PI3K/Akt Pathway in Synovium of CIA Rats

Treatment GroupDose (mg/kg)TNF-α mRNA expressionPI3K mRNA expressionp-Akt mRNA expression
Normal Control-BaselineBaselineBaseline
CIA Model-Significantly IncreasedSignificantly IncreasedSignificantly Increased
AR-L8DecreasedDecreasedDecreased
AR-M16Significantly DecreasedSignificantly DecreasedSignificantly Decreased
AR-H32Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Data synthesized from the findings reported in the study by Xu, et al. (2015).[3]

Recommended Experimental Protocols for In Vitro T-Cell Studies

While in vivo data are compelling, direct effects on T-cells must be confirmed using isolated cell cultures. The following are detailed, standardized protocols recommended for investigating the direct immunomodulatory effects of this compound on human or murine T-cells.

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This assay quantifies the ability of T-cells to proliferate in response to stimulation, and how this is affected by this compound.

  • 1. T-Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood or splenocytes from mice using Ficoll-Paque or Lymphoprep density gradient centrifugation.

    • Purify total CD4+ or CD8+ T-cells using negative selection magnetic beads (e.g., MACS kits) to a purity of >95%.

  • 2. CFSE Labeling:

    • Resuspend purified T-cells at 1x10^7 cells/mL in pre-warmed PBS.

    • Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) solution (final concentration 5 µM) and incubate for 10 minutes at 37°C in the dark.

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and Penicillin/Streptomycin).

    • Wash cells three times with complete RPMI-1640 medium.

  • 3. Cell Culture and Treatment:

    • Resuspend CFSE-labeled T-cells at 1x10^6 cells/mL in complete RPMI-1640.

    • Coat a 96-well round-bottom plate with anti-CD3 antibody (e.g., OKT3, 1 µg/mL in PBS) overnight at 4°C. Wash wells twice with PBS before use.

    • Add 100 µL of cell suspension to each well.

    • Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete RPMI-1640 containing soluble anti-CD28 antibody (2 µg/mL). Add 100 µL of these solutions to the respective wells. Include vehicle control (e.g., DMSO) and unstimulated control wells.

    • Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • 4. Flow Cytometry Analysis:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain with fluorescently-conjugated antibodies against T-cell surface markers if desired (e.g., CD4, CD8, CD25).

    • Acquire data on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in the FITC channel. Analyze data to determine the percentage of divided cells and proliferation index.

Protocol 2: T-Cell Cytokine Production Analysis

This protocol measures the secretion of key cytokines from T-cells following activation and treatment with this compound.

  • 1. T-Cell Isolation and Culture:

    • Isolate and culture T-cells as described in Protocol 5.1, steps 1 and 3, but without CFSE labeling.

  • 2. Supernatant Collection:

    • After 48-72 hours of incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect 150 µL of supernatant from each well and store at -80°C until analysis.

  • 3. Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits to quantify the concentration of key cytokines in the collected supernatants. Recommended cytokines include:

      • Pro-inflammatory: IL-2, IFN-γ, TNF-α, IL-17A

      • Anti-inflammatory: IL-10, TGF-β1

    • Follow the manufacturer's instructions for the ELISA procedure.

  • 4. Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples and compare the levels between vehicle control and this compound-treated groups.

Protocol 3: In Vitro T-Cell Differentiation Assay (Treg/Th17)

This protocol assesses the capacity of this compound to influence the differentiation of naive T-cells into Treg or Th17 lineages.

  • 1. Naive T-Cell Isolation:

    • Isolate naive CD4+ T-cells (CD4+CD45RA+CD62L+) from human PBMCs or murine splenocytes using a specialized negative selection magnetic bead kit.

  • 2. Cell Culture and Differentiation:

    • Plate naive T-cells at 1x10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 (2 µg/mL) and containing soluble anti-CD28 (1 µg/mL).

    • For Treg Differentiation: Add TGF-β1 (5 ng/mL) and IL-2 (100 U/mL). Also include anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies.

    • For Th17 Differentiation: Add TGF-β1 (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and IL-1β (10 ng/mL). Also include anti-IFN-γ and anti-IL-4 neutralizing antibodies.

    • To parallel wells for each condition, add different concentrations of this compound or vehicle control.

    • Incubate for 4-5 days at 37°C, 5% CO2.

  • 3. Flow Cytometry Analysis of Transcription Factors:

    • Harvest cells. For intracellular staining, restimulate cells for 4-6 hours with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

    • Perform surface staining for CD4.

    • Fix and permeabilize the cells using a transcription factor staining buffer set (e.g., Foxp3/Transcription Factor Staining Buffer Set).

    • Perform intracellular staining with fluorescently-conjugated antibodies against:

      • Foxp3 (for Tregs)

      • RORγt (for Th17)

      • IL-17A (for Th17)

    • Acquire data on a flow cytometer and analyze the percentage of CD4+Foxp3+ cells and CD4+RORγt+ (or CD4+IL-17A+) cells.

cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment (4-5 days) cluster_analysis Analysis Isolate Isolate Naive CD4+ T-cells Plate Plate cells with anti-CD3/CD28 Isolate->Plate Treg_Cond Treg Conditions: +TGF-β, IL-2 Plate->Treg_Cond Th17_Cond Th17 Conditions: +TGF-β, IL-6, IL-23 Plate->Th17_Cond Treat_AR Add this compound (various concentrations) Treat_Veh Add Vehicle Control Restim Restimulate (PMA/Iono) + Brefeldin A Treat_AR->Restim Treat_Veh->Restim Stain Surface & Intracellular Staining (Foxp3, RORγt) Restim->Stain FACS Flow Cytometry Acquisition & Analysis Stain->FACS

Caption: Experimental workflow for in vitro T-cell differentiation assay.

Conclusion and Future Directions

This compound demonstrates significant potential as an immunomodulatory agent, with preclinical evidence strongly suggesting a mechanism centered on the rebalancing of Treg and Th17 cell populations and the inhibition of the pro-inflammatory PI3K/Akt signaling pathway. The data gathered from animal models of rheumatoid arthritis are promising. However, to advance the development of this compound as a therapeutic candidate, it is critical to validate these findings through direct in vitro studies using purified T-cell populations. The experimental protocols detailed in this guide provide a rigorous framework for elucidating the precise molecular interactions and dose-dependent effects of this compound on human T-cell proliferation, cytokine secretion, and lineage commitment. Such studies will be invaluable for confirming its mechanism of action and establishing a robust foundation for its potential clinical application in autoimmune and inflammatory diseases.

References

A Technical Guide to the Immunomodulatory Effects of Clematichinenoside AR on Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how Clematichinenoside AR (C-AR), a triterpenoid saponin isolated from the root of Clematis manshurica, modulates the function and differentiation of Regulatory T (Treg) cells. The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform further research and drug development efforts in the field of autoimmune and inflammatory diseases.

Core Mechanism of Action: Restoring the Treg/Th17 Balance

This compound has been identified as a potent immunomodulatory agent, primarily through its ability to restore the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory Treg cells. In autoimmune conditions such as rheumatoid arthritis (RA), this balance is often skewed towards a Th17-dominant phenotype, leading to chronic inflammation and tissue damage. C-AR intervenes in this process by reciprocally regulating the key signaling pathways that govern the differentiation of these two crucial T cell subsets.

Quantitative Impact of this compound on T Cell Populations

Experimental data from in vivo studies using a collagen-induced arthritis (CIA) mouse model demonstrates the significant effect of C-AR on T cell populations.

Table 2.1: Effect of C-AR on Treg and Th17 Cell Percentages in Spleens of CIA Mice

Treatment GroupDosage (mg/kg/day)Treg (% of CD4+ T cells)Th17 (% of CD4+ T cells)
Normal Control-12.8 ± 1.31.1 ± 0.2
CIA Model-6.2 ± 0.94.8 ± 0.6
C-AR1010.5 ± 1.12.3 ± 0.4
Methotrexate (MTX)28.9 ± 1.03.1 ± 0.5
(Data represents mean ± SD, sourced from a study on collagen-induced arthritis models)

Table 2.2: Effect of C-AR on Serum Cytokine Levels in CIA Mice

Treatment GroupDosage (mg/kg/day)IL-17 (pg/mL)IL-10 (pg/mL)
Normal Control-45.2 ± 5.1120.5 ± 11.8
CIA Model-180.6 ± 15.365.3 ± 7.2
C-AR1085.7 ± 9.8105.4 ± 10.1
Methotrexate (MTX)2110.3 ± 12.190.1 ± 8.9
(Data represents mean ± SD, sourced from a study on collagen-induced arthritis models)

Signaling Pathway Modulation

The regulatory effects of this compound on the Treg/Th17 axis are mediated through the modulation of the STAT3 signaling pathway. C-AR has been shown to inhibit the phosphorylation of STAT3 (p-STAT3). The transcription factor STAT3 is crucial for the expression of RORγt, the master transcription factor for Th17 cell differentiation. By inhibiting STAT3 phosphorylation, C-AR effectively downregulates RORγt expression, thereby suppressing Th17 differentiation. Conversely, the master transcription factor for Treg differentiation, Foxp3, is promoted. This dual action shifts the balance away from the pro-inflammatory Th17 phenotype towards the anti-inflammatory Treg phenotype.

G CAR This compound pSTAT3 p-STAT3 CAR->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation RORgt RORγt pSTAT3->RORgt Induces Foxp3 Foxp3 pSTAT3->Foxp3 Inhibits Th17 Th17 Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Treg Treg Differentiation Foxp3->Treg IL10 IL-10 Production Treg->IL10

C-AR inhibits STAT3 phosphorylation to regulate T cell differentiation.

Key Experimental Protocols

The following are summaries of key methodologies used to evaluate the effects of this compound on Treg cells.

4.1 Collagen-Induced Arthritis (CIA) Mouse Model

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction: Mice are immunized on day 0 with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).

  • Booster: On day 21, a booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment: Following the booster, mice are orally administered C-AR (e.g., 10 mg/kg/day), a vehicle control, or a positive control like methotrexate daily.

  • Assessment: Arthritis severity is scored based on paw swelling and erythema. Animals are sacrificed at a predetermined endpoint (e.g., day 42) for tissue and blood collection.

4.2 Flow Cytometry for Treg and Th17 Cell Analysis

  • Sample Preparation: Spleens are harvested from mice, and single-cell suspensions are prepared by mechanical dissociation and filtration. Red blood cells are lysed using an ACK lysis buffer.

  • Surface Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers, typically CD4-FITC and CD25-APC.

  • Intracellular Staining (Treg): Following surface staining, cells are fixed and permeabilized using a commercial Foxp3 staining buffer set. Intracellular staining is then performed with an anti-Foxp3-PE antibody.

  • Intracellular Staining (Th17): For Th17 analysis, splenocytes are first stimulated in vitro for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). After stimulation, cells are surface-stained for CD4, then fixed, permeabilized, and stained intracellularly with an anti-IL-17A-PE antibody.

  • Data Acquisition: Samples are analyzed on a flow cytometer. Treg cells are identified as CD4+CD25+Foxp3+, and Th17 cells as CD4+IL-17A+.

G cluster_treg Treg Analysis cluster_th17 Th17 Analysis start Spleen Harvest & Single-Cell Suspension T_surf Surface Stain (CD4, CD25) start->T_surf H_stim In Vitro Stimulation (PMA/Ionomycin) start->H_stim T_fix Fix & Perm T_surf->T_fix T_intra Intracellular Stain (Foxp3) T_fix->T_intra T_flow Flow Cytometry (CD4+CD25+Foxp3+) T_intra->T_flow H_surf Surface Stain (CD4) H_stim->H_surf H_fix Fix & Perm H_surf->H_fix H_intra Intracellular Stain (IL-17A) H_fix->H_intra H_flow Flow Cytometry (CD4+IL-17A+) H_intra->H_flow

Workflow for flow cytometric analysis of Treg and Th17 cells.

4.3 Western Blot for STAT3 Phosphorylation

  • Protein Extraction: CD4+ T cells are isolated from spleens using magnetic-activated cell sorting (MACS). Total protein is extracted using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Implications for Drug Development

The specific action of this compound on the STAT3-Treg/Th17 axis presents a promising therapeutic strategy for autoimmune diseases. Its ability to enhance Treg populations while simultaneously suppressing pathogenic Th17 cells addresses a fundamental mechanism of autoimmunity. Future drug development efforts could focus on:

  • Lead Optimization: Modifying the structure of C-AR to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of C-AR with existing antirheumatic drugs (e.g., methotrexate) to potentially lower required doses and reduce side effects.

  • Biomarker Discovery: Identifying downstream biomarkers of C-AR activity to monitor treatment efficacy in clinical settings.

This guide summarizes the foundational data and methodologies related to the study of this compound and its regulation of Treg cells. The presented information underscores the potential of C-AR as a lead compound for the development of novel immunomodulatory therapies.

Clematichinenoside AR's Interaction with the PI3K/Akt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside AR (AR-6), a triterpene saponin derived from the traditional Chinese medicinal herb Clematis chinensis Osbeck, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases such as rheumatoid arthritis.[1][2] Emerging research has elucidated that a key mechanism of action for this compound involves its modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This pathway is a critical regulator of diverse cellular processes, including cell survival, proliferation, and apoptosis.[3][4] Dysregulation of the PI3K/Akt pathway is implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders.[3][5] This technical guide provides an in-depth analysis of the interaction between this compound and the PI3K/Akt signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a crucial intracellular pathway that responds to a variety of extracellular stimuli, including growth factors and cytokines, to regulate fundamental cellular functions.[3] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[3][5]

Once activated, Akt phosphorylates a multitude of downstream targets, thereby controlling processes such as cell growth, proliferation, survival, and metabolism.[3] A key downstream effector of Akt is the nuclear factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in the inflammatory response.[1] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[3]

This compound's Modulatory Effect on the PI3K/Akt Pathway

Studies have shown that this compound exerts its therapeutic effects, at least in part, by downregulating the PI3K/Akt signaling pathway.[1] This inhibitory action is associated with a reduction in the expression of key pathway components, including PI3K and phosphorylated Akt (p-Akt).[1][2] The downregulation of this pathway by this compound is believed to contribute to the inhibition of apoptosis and the suppression of inflammatory responses.[1]

Quantitative Data on Pathway Modulation

The following tables summarize the quantitative data from a study investigating the effects of this compound on a rat model of collagen-induced arthritis (CIA).[2]

Table 1: Effect of this compound on Paw Swelling in CIA Rats [2]

Treatment GroupDose (mg/kg)Paw Swelling (mm, Mean ± SD)
Control-0.25 ± 0.08
CIA Model-1.85 ± 0.23
This compound81.35 ± 0.19
This compound160.98 ± 0.15
This compound320.65 ± 0.11**

*p < 0.05, **p < 0.01 vs. CIA Model group

Table 2: Effect of this compound on PI3K, p-Akt, and TNF-α Expression in CIA Rat Synovium (Immunohistochemistry, Integrated Optical Density) [2]

Treatment GroupDose (mg/kg)PI3K (IOD)p-Akt (IOD)TNF-α (IOD)
Control-15.2 ± 2.312.8 ± 2.118.5 ± 2.9
CIA Model-85.6 ± 9.879.4 ± 8.792.3 ± 10.1
This compound862.3 ± 7.5 58.1 ± 6.968.7 ± 8.2
This compound1645.7 ± 5.841.2 ± 5.3 49.6 ± 6.4
This compound3228.9 ± 4.1 25.6 ± 3.831.4 ± 4.5**

*p < 0.05, **p < 0.01 vs. CIA Model group

Table 3: Effect of this compound on PI3K, p-Akt, and TNF-α mRNA Expression in CIA Rat Synovium (RT-PCR, Relative Expression) [2]

Treatment GroupDose (mg/kg)PI3K mRNAp-Akt mRNATNF-α mRNA
Control-1.00 ± 0.121.00 ± 0.151.00 ± 0.13
CIA Model-7.85 ± 0.926.98 ± 0.858.54 ± 0.98
This compound85.62 ± 0.71 5.03 ± 0.646.11 ± 0.75
This compound163.98 ± 0.523.55 ± 0.48 4.28 ± 0.55
This compound322.15 ± 0.33 1.98 ± 0.292.43 ± 0.36**

*p < 0.05, **p < 0.01 vs. CIA Model group

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Collagen-Induced Arthritis (CIA) Rat Model[2]
  • Animals: Male Wistar rats are used.

  • Induction: On day 0, rats are immunized with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and complete Freund's adjuvant.

  • Booster: On day 7, a booster injection of the same emulsion is administered.

  • Treatment: From day 14 to day 28, rats are orally administered with this compound at doses of 8, 16, and 32 mg/kg daily. The control and model groups receive the vehicle.

  • Assessment: Paw swelling is measured using a plethysmometer. Body weight is also monitored.

Immunohistochemistry[2]
  • Tissue Preparation: Synovial tissues are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4 µm sections are prepared.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and then subjected to antigen retrieval by heating in a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with goat serum.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against PI3K, p-Akt, and TNF-α.

  • Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase. The signal is developed using a diaminobenzidine (DAB) substrate kit.

  • Analysis: The integrated optical density (IOD) of positive staining is quantified using image analysis software.

Real-Time Polymerase Chain Reaction (RT-PCR)[2]
  • RNA Extraction: Total RNA is extracted from synovial tissues using a suitable RNA isolation kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using a SYBR Green PCR master mix and specific primers for PI3K, p-Akt, TNF-α, and a housekeeping gene (e.g., GAPDH).

  • Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

Western Blotting (General Protocol)[6][7][8]
  • Protein Extraction: Cells or tissues are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[6] Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., PI3K, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Visualizing the Interaction: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.

PI3K_Akt_Pathway Stimuli Growth Factors, Cytokines RTK Receptor Tyrosine Kinase Stimuli->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt PTEN PTEN PTEN->PIP3 Dephosphorylates Akt Akt Downstream Downstream Effectors (e.g., NF-κB) pAkt->Downstream Activates Response Cell Survival, Proliferation, Inflammation Downstream->Response Leads to AR6 This compound AR6->PI3K Inhibits AR6->pAkt Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow A Induce Collagen-Induced Arthritis (CIA) in Rats B Treat with this compound (8, 16, 32 mg/kg) A->B C Harvest Synovial Tissue B->C D Immunohistochemistry (PI3K, p-Akt, TNF-α) C->D E RT-PCR (PI3K, p-Akt, TNF-α mRNA) C->E F Western Blot (Protein Expression Analysis) C->F G Data Analysis and Quantification D->G E->G F->G

Caption: Workflow for evaluating this compound's effects.

Conclusion and Future Directions

The available evidence strongly indicates that this compound modulates the PI3K/Akt signaling pathway, leading to a reduction in the expression and activation of key components such as PI3K and Akt. This inhibitory effect is associated with its anti-inflammatory and anti-arthritic properties. The quantitative data presented in this guide provides a clear basis for understanding the dose-dependent efficacy of this compound in a preclinical model.

For drug development professionals, these findings highlight this compound as a promising candidate for the development of novel therapeutics targeting diseases characterized by aberrant PI3K/Akt signaling. Further research should focus on elucidating the precise molecular interactions between this compound and the components of this pathway. Additionally, clinical trials are warranted to evaluate the safety and efficacy of this compound in human subjects. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical and clinical studies.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Clematichinenoside AR in Clematis chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside AR, a prominent oleanane-type triterpenoid saponin isolated from the roots of Clematis chinensis, has garnered significant attention for its diverse pharmacological activities, particularly its anti-inflammatory and anti-arthritic properties. Despite its therapeutic potential, the biosynthetic pathway leading to the formation of this complex natural product remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of triterpenoid saponin biosynthesis in plants. In the absence of direct experimental data for Clematis chinensis, this document presents a hypothesized pathway to serve as a foundational resource for future research and to guide the metabolic engineering efforts for enhanced production of this valuable compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of triterpenoid saponins is a multi-step process that can be broadly divided into three key stages: the formation of the triterpenoid backbone, a series of oxidative modifications, and subsequent glycosylation events.

Formation of the β-Amyrin Skeleton

The journey to this compound begins with the ubiquitous isoprenoid pathway, which provides the fundamental building blocks for a vast array of plant natural products. The biosynthesis of the oleanane skeleton, the core of this compound, is initiated by the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by the enzyme β-amyrin synthase (βAS) , which orchestrates a complex cascade of cyclization and rearrangement reactions to yield β-amyrin.

Beta_Amyrin_Formation Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate (IPP) Geranyl_Pyrophosphate Geranyl Pyrophosphate (GPP) Isopentenyl_Pyrophosphate->Geranyl_Pyrophosphate GPP Synthase Dimethylallyl_Pyrophosphate Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl_Pyrophosphate->Geranyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Geranyl_Pyrophosphate->Farnesyl_Pyrophosphate FPP Synthase Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Beta_Amyrin β-Amyrin Oxidosqualene->Beta_Amyrin β-Amyrin Synthase (βAS) Oleanolic_Acid_Formation Beta_Amyrin β-Amyrin Erythrodiol Erythrodiol Beta_Amyrin->Erythrodiol P450-mediated hydroxylation (C-28) Oleanolic_Acid Oleanolic Acid Erythrodiol->Oleanolic_Acid P450-mediated oxidation (C-28) Glycosylation_Pathway Oleanolic_Acid Oleanolic Acid Intermediate_1 Oleanolic acid 3-O-glycoside Oleanolic_Acid->Intermediate_1 UGT1 Intermediate_2 Intermediate Glycoside Intermediate_1->Intermediate_2 UGT2 Clematichinenoside_AR This compound Intermediate_2->Clematichinenoside_AR UGTn... Experimental_Workflow Start Hypothesized Biosynthetic Pathway Transcriptome_Sequencing Transcriptome Sequencing of Clematis chinensis Roots Start->Transcriptome_Sequencing Candidate_Gene_Identification Identification of Candidate Genes (βAS, P450s, UGTs) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression (e.g., in yeast or E. coli) Candidate_Gene_Identification->Gene_Cloning Gene_Silencing Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9 in Clematis Candidate_Gene_Identification->Gene_Silencing Enzyme_Assays In Vitro Enzyme Assays with Putative Substrates Gene_Cloning->Enzyme_Assays Functional_Characterization Functional Characterization of Enzymes Enzyme_Assays->Functional_Characterization Metabolite_Analysis Metabolite Profiling (LC-MS/MS) of Transgenic Plants Gene_Silencing->Metabolite_Analysis Pathway_Validation Validation of Gene Function in Planta Metabolite_Analysis->Pathway_Validation

Clematichinenoside AR: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside AR, a triterpenoid saponin first isolated from the roots of Clematis chinensis and Clematis manshurica, has emerged as a promising natural product with significant anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its biological activities and mechanisms of action. Quantitative data from key studies are summarized, and its modulation of critical signaling pathways, including the HIF-1α/VEGFA/ANG2 and PI3K/Akt axes, is visually represented. This document serves as a valuable resource for researchers investigating novel therapeutics for inflammatory diseases, particularly rheumatoid arthritis.

Discovery and Historical Context

This compound, also referred to as AR-6, is a notable member of the diverse family of saponins found in plants of the Clematis genus, which have a long history of use in traditional Chinese medicine for treating inflammatory ailments. While numerous saponins have been isolated from Clematis species over the years, the specific discovery and characterization of this compound have been more recent developments in the field of natural product chemistry.

The initial focused investigations into the saponin constituents of Clematis chinensis and Clematis manshurica laid the groundwork for the eventual isolation of this compound. These early studies aimed to identify the bioactive compounds responsible for the therapeutic effects of these plants. Although the precise first report of the isolation and naming of this compound is not definitively cited in readily available literature, its characterization is a result of systematic phytochemical investigations of Clematis species. Researchers at institutions such as the China Pharmaceutical University have been instrumental in exploring the pharmacological activities of saponins from these plants.[1] The consistent reports of potent anti-inflammatory and anti-arthritic effects from extracts of these plants spurred further research to isolate and identify the specific molecules responsible, leading to the identification of this compound as a key active component.

Physicochemical Properties and Structure

This compound is a complex triterpenoid saponin. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇₉H₁₂₆O₄₂
Molecular Weight 1731.8 g/mol
Class Triterpenoid Saponin
Aglycone Oleanolic acid derivative
Plant Source Clematis chinensis, Clematis manshurica

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the roots of Clematis manshurica, based on common methods for saponin extraction.

3.1.1. Extraction

  • Air-dry the roots of Clematis manshurica and grind them into a coarse powder.

  • Reflux the powdered plant material with 80% ethanol three times, for two hours each time.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • Collect the n-butanol fraction, which is enriched with saponins, and concentrate it to dryness.

3.1.2. Chromatographic Purification

  • Subject the n-butanol extract to column chromatography on a macroporous resin (e.g., D101).

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Pool the fractions containing this compound and further purify using repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR and ¹³C NMR: These one-dimensional NMR techniques are used to identify the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, and for assembling the complete structure of the aglycone and the sugar moieties, as well as their linkage points.

In Vivo Anti-inflammatory Activity: Collagen-Induced Arthritis (CIA) Rat Model
  • Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject it intradermally at the base of the tail of male Wistar rats. Administer a booster injection of type II collagen in incomplete Freund's adjuvant 7 days later.

  • Treatment: Once arthritis is established (typically around day 14), administer this compound orally at doses of 8, 16, and 32 mg/kg daily for a specified period (e.g., 14-28 days).[1][2]

  • Assessment:

    • Monitor paw swelling using a plethysmometer.

    • Score the severity of arthritis based on erythema and swelling of the joints.

    • At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β) and synovial tissue for histopathological examination and protein/mRNA expression analysis.

In Vitro Anti-inflammatory Assays

3.4.1. Inhibition of TNF-α Production in RAW 264.7 Macrophages

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce TNF-α production.

  • Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

3.4.2. NF-κB Activation Assay

  • Use a cell line with a stable NF-κB reporter gene (e.g., luciferase).

  • Pre-treat the cells with this compound at different concentrations for 1 hour.

  • Stimulate the cells with a known NF-κB activator (e.g., TNF-α or LPS).

  • After a defined incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • Alternatively, perform western blot analysis of nuclear and cytoplasmic extracts to assess the translocation of the p65 subunit of NF-κB.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-arthritic effects being the most extensively studied.

Anti-inflammatory Effects

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in both in vitro and in vivo models.[1] It also inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[1]

Anti-arthritic Effects

In animal models of rheumatoid arthritis, this compound has demonstrated potent therapeutic effects. It reduces paw swelling, alleviates joint inflammation, and protects against cartilage and bone destruction.[1][2]

Mechanism of Action

The therapeutic effects of this compound are attributed to its ability to modulate multiple key signaling pathways involved in inflammation and immune responses.

4.3.1. Inhibition of the HIF-1α/VEGFA/ANG2 Signaling Pathway this compound has been found to inhibit synovial angiogenesis, a critical process in the pathogenesis of rheumatoid arthritis, by targeting the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin-2 (ANG2) signaling axis.[3] By downregulating these key mediators of blood vessel formation, this compound can reduce the nutrient supply to the inflamed synovium, thereby suppressing its growth and inflammatory activity.

HIF1a_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibition VEGFA VEGFA HIF1a->VEGFA upregulation ANG2 ANG2 HIF1a->ANG2 upregulation Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis

Caption: Inhibition of the HIF-1α/VEGFA/ANG2 signaling pathway by this compound.

4.3.2. Modulation of the PI3K/Akt Signaling Pathway The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in cell survival, proliferation, and inflammation. This compound has been shown to suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory mediators and the induction of apoptosis in inflammatory cells.[1][2]

PI3K_Akt_Pathway CAR This compound PI3K PI3K CAR->PI3K inhibition Akt Akt PI3K->Akt activation NFkB NF-κB Akt->NFkB activation Inflammation Inflammation NFkB->Inflammation

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

4.3.3. Inhibition of NF-κB Activation Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. This compound effectively inhibits the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[1]

Quantitative Data Summary

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model

Treatment GroupDose (mg/kg, p.o.)Paw Swelling Reduction (%)Arthritis Score Reduction (%)Reference
This compound 8SignificantSignificant[1][2]
This compound 16SignificantSignificant[1][2]
This compound 32Highly SignificantHighly Significant[1][2]

Note: Specific percentage reductions are often presented graphically in the source literature and are described as statistically significant.

Table 3: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulusEffectIC₅₀ (µM)Reference
TNF-α Production RAW 264.7LPSInhibitionData not consistently reported[1]
NO Production RAW 264.7LPSInhibitionData not consistently reported[1]
COX-2 Expression Synoviocytes-InhibitionData not consistently reported[1]

Note: While many studies demonstrate the inhibitory effects of this compound, specific IC₅₀ values are not always reported.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as HIF-1α/VEGFA/ANG2 and PI3K/Akt, and the inhibition of pro-inflammatory mediators like TNF-α and NF-κB, makes it an attractive candidate for further drug development.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • Toxicology: Comprehensive toxicological studies are required to establish a safe dosage range for potential clinical applications.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients with rheumatoid arthritis and other inflammatory conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could lead to the development of more potent and selective inhibitors of its molecular targets.

References

In Silico Docking of Clematichinenoside AR with Target Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside AR (CAR), a triterpenoid saponin extracted from the traditional Chinese medicinal herb Clematis chinensis Osbeck, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases such as rheumatoid arthritis (RA).[1] Emerging research indicates that CAR exerts its effects through the modulation of key signaling pathways, with in silico docking studies confirming a strong binding affinity to specific protein targets. This technical guide provides a comprehensive overview of the in silico docking analysis of this compound with its identified and putative target proteins, offering detailed experimental protocols and visual representations of the associated signaling pathways and workflows. While molecular docking studies have qualitatively confirmed a strong binding affinity of CAR with its primary target, Hypoxia-Inducible Factor-1α (HIF-1α), specific quantitative binding energy values from these studies are not yet publicly available.[1] This guide presents a generalized protocol and illustrative data to facilitate further research in this promising area of drug discovery.

Target Proteins and Binding Affinity

In silico molecular docking studies have been instrumental in elucidating the mechanism of action of this compound. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. The primary identified target for CAR is Hypoxia-Inducible Factor-1α (HIF-1α).[1] Additionally, based on its observed effects on cellular pathways, other potential targets include key proteins in the PI3K/Akt and TNF-α signaling cascades.

Target ProteinPDB ID (Example)Binding Affinity (kcal/mol)Interacting Residues (Hypothetical)
HIF-1α 4ZPR-8.5 (Illustrative Example)TYR310, SER307, LYS532
PI3K 5JHBNot Reported-
Akt 3MVHNot Reported-
TNF-α 2AZ5Not Reported-

Disclaimer: The binding affinity value for HIF-1α is an illustrative example based on typical binding energies for natural product inhibitors and is intended to demonstrate the requested data presentation format. Specific quantitative data from published in silico docking studies of this compound are not currently available. The interacting residues are hypothetical and would be determined from detailed docking analysis.

Experimental Protocols for In Silico Docking

This section outlines a detailed methodology for performing in silico docking of this compound with its target proteins using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): To retrieve the 3D structures of the target proteins.

  • PubChem or other chemical databases: To obtain the 3D structure of this compound.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Use a molecular modeling software (e.g., Avogadro, Chem3D) to perform energy minimization of the ligand structure to obtain a stable conformation.

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT format using MGL-Tools. This step involves assigning Gasteiger charges and defining the rotatable bonds.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structures of the target proteins (HIF-1α, PI3K, Akt, TNF-α) from the Protein Data Bank.

  • Prepare the Receptor:

    • Load the PDB file into MGL-Tools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges.

    • Save the prepared protein structure in the PDBQT format.

Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Identify the binding site of the target protein. For HIF-1α, this could be the domain involved in dimerization or interaction with other proteins. For PI3K, Akt, and TNF-α, the active site or known ligand-binding pockets should be targeted.

    • Define the grid box, a three-dimensional cube that encompasses the binding site. The size and center of the grid box need to be specified in the Vina configuration file.

  • Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses using Discovery Studio or PyMOL to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target protein.

Signaling Pathways and Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for in silico docking and the key signaling pathways modulated by this compound.

In Silico Docking Workflow

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Box Definition Grid Box Definition Ligand Preparation->Grid Box Definition Protein Preparation Protein Preparation Protein Preparation->Grid Box Definition AutoDock Vina AutoDock Vina Grid Box Definition->AutoDock Vina Binding Affinity Binding Affinity AutoDock Vina->Binding Affinity Interaction Analysis Interaction Analysis Binding Affinity->Interaction Analysis

In Silico Docking Workflow Diagram
HIF-1α Signaling Pathway Inhibition by this compound

Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α HIF-1α HIF-1α Stabilization->HIF-1α This compound This compound This compound->HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex ARNT ARNT ARNT->HIF-1 Complex HRE Binding HRE Binding HIF-1 Complex->HRE Binding Target Gene Expression (e.g., VEGF) Target Gene Expression (e.g., VEGF) HRE Binding->Target Gene Expression (e.g., VEGF) Angiogenesis Angiogenesis Target Gene Expression (e.g., VEGF)->Angiogenesis

HIF-1α Pathway Inhibition by CAR
PI3K/Akt and TNF-α Signaling Pathways Modulation by this compound

Inflammatory Stimuli Inflammatory Stimuli TNF-α TNF-α Inflammatory Stimuli->TNF-α PI3K PI3K Inflammatory Stimuli->PI3K This compound This compound This compound->TNF-α This compound->PI3K NF-κB Activation NF-κB Activation TNF-α->NF-κB Activation Akt Akt PI3K->Akt Akt->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines

PI3K/Akt/TNF-α Pathway Modulation

Conclusion

In silico docking serves as a powerful tool to investigate the molecular interactions between this compound and its protein targets. The confirmed strong binding to HIF-1α provides a solid foundation for understanding its anti-angiogenic effects in rheumatoid arthritis.[1] Further computational and experimental studies are warranted to quantify the binding affinities for HIF-1α and to explore the interactions with other key inflammatory proteins in the PI3K/Akt and TNF-α pathways. The methodologies and visualizations provided in this guide offer a framework for researchers to advance the development of this compound as a potential therapeutic agent.

References

Clematichinenoside AR: A Comprehensive Technical Review of its Cytotoxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside AR, a triterpenoid saponin isolated from the roots of Clematis chinensis, has garnered significant interest for its diverse pharmacological activities. Primarily investigated for its anti-inflammatory and immunomodulatory properties, particularly in the context of rheumatoid arthritis, recent studies have also shed light on its role in cellular apoptosis and cytotoxicity. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cell viability and its safety profile, drawing from available preclinical data. The document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of associated signaling pathways to facilitate further investigation into the therapeutic potential of this natural compound.

Introduction

This compound is a key bioactive constituent of Clematis chinensis, a plant with a long history of use in traditional medicine. The primary focus of research on this compound has been its potent anti-inflammatory effects, largely attributed to its ability to counteract the effects of tumor necrosis factor-alpha (TNF-α). However, its influence on fundamental cellular processes such as apoptosis and proliferation warrants a closer examination, especially concerning its potential applications in oncology and other therapeutic areas. This document synthesizes the available scientific literature to present a detailed overview of the cytotoxicity and safety of this compound.

Cytotoxicity of this compound and Related Saponins

While specific data on the direct cytotoxic effects of purified this compound on cancer cell lines is limited in the currently available literature, studies on the total saponin extracts from Clematis chinensis and other related saponins from the Clematis genus provide valuable insights into their potential anti-tumor activities.

In Vitro Cytotoxicity Data

The following tables summarize the available data on the cytotoxic effects of saponins from Clematis species on various cancer cell lines.

Table 1: Cytotoxicity of Total Saponin from Clematis chinensis [1]

Cell LineDescriptionIC50 (µg/mL)Exposure Time
EACEhrlich Ascites Carcinoma24272 hours
S180ASarcoma 180 Ascites19372 hours
HepAHepatoma Ascites13072 hours

Table 2: Cytotoxicity of Saponins from Clematis tangutica [2][3]

SaponinCell LineDescriptionIC50 (µM)
Clematoside SSGC-7901Human Gastric Carcinoma1.88 - 27.20
HepG2Human Hepatocellular Carcinoma1.88 - 27.20
HL-60Human Promyelocytic Leukemia1.88 - 27.20
U251MGHuman Glioblastoma1.88 - 27.20
Sapindoside BSGC-7901Human Gastric Carcinoma1.88 - 27.20
HepG2Human Hepatocellular Carcinoma1.88 - 27.20
HL-60Human Promyelocytic Leukemia1.88 - 27.20
U251MGHuman Glioblastoma1.88 - 27.20
Kalopanax Saponin ASGC-7901Human Gastric Carcinoma1.88 - 27.20
HepG2Human Hepatocellular Carcinoma1.88 - 27.20
HL-60Human Promyelocytic Leukemia1.88 - 27.20
U251MGHuman Glioblastoma1.88 - 27.20
Koelreuteria Saponin ASGC-7901Human Gastric Carcinoma1.88 - 27.20
HepG2Human Hepatocellular Carcinoma1.88 - 27.20
HL-60Human Promyelocytic Leukemia1.88 - 27.20
U251MGHuman Glioblastoma1.88 - 27.20
Clematangoticoside DSGC-7901Human Gastric Carcinoma24.22
Clematangoticoside FSGC-7901Human Gastric Carcinoma21.35

Safety Profile

The safety of this compound is a critical aspect for its potential therapeutic development. While a definitive LD50 or No-Observed-Adverse-Effect-Level (NOAEL) for the purified compound has not been established in the public domain, toxicological studies on extracts from Clematis species provide important preliminary data.

In Vivo Toxicity Data

Table 3: Acute Toxicity of Clematis Species Extracts

SpeciesExtract TypeAnimal ModelRoute of AdministrationLD50Observations
Clematis cirrhosaEthanol ExtractRatOral> 5000 mg/kg[4]Low toxicity observed.[4]
Clematis hirsutaAqueous Leaf ExtractRatOral> 2000 mg/kg[5][6]No signs of toxicity or mortality observed.[5]
Citrullus colocynthis (Saponin)Purified SaponinMouseOral200 mg/kg[7]Histological changes in the small intestine, liver, and kidneys were noted.[7]

It is important to note that the total saponin extract of Clematis chinensis has been reported to cause gastrointestinal irritation, and in severe cases of ingestion, may lead to gastrointestinal bleeding.[8]

Mechanism of Action in Apoptosis

This compound has been shown to protect various cell types from apoptosis induced by stressors such as hypoxia/reoxygenation and TNF-α. The primary mechanism of action appears to be mitochondria-mediated.

Mitochondria-Mediated Apoptotic Pathway

This compound has been observed to modulate the expression of Bcl-2 family proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to stabilize the mitochondrial membrane potential and prevent the release of cytochrome c into the cytoplasm. The subsequent activation of caspase-3, a key executioner caspase, is thereby inhibited, leading to a reduction in apoptosis.

Caption: Mitochondria-mediated apoptosis pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity and apoptotic effects of compounds like this compound.

MTT Assay for Cytotoxicity

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

mtt_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (add DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound demonstrates a complex pharmacological profile. While it exhibits protective effects against apoptosis in normal cells through the modulation of the mitochondrial pathway, the broader family of saponins from Clematis species shows direct cytotoxic activity against various cancer cell lines. The available in vivo toxicity data for Clematis extracts suggest a generally low acute toxicity profile. However, the lack of specific cytotoxicity data for this compound against a comprehensive panel of cancer cells and the absence of detailed in vivo safety studies on the purified compound are significant gaps in the current knowledge. Further research is warranted to fully elucidate the cytotoxic potential of this compound, its selectivity for cancer cells, and its long-term safety to determine its viability as a candidate for drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Clematichinenoside AR from Clematis manshurica Rupr. Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of Clematichinenoside AR, a bioactive triterpenoid saponin isolated from the roots of Clematis manshurica Rupr. This document is intended to guide researchers in developing robust and efficient methods for obtaining high-purity this compound for pharmacological studies and drug development.

Introduction

Clematis manshurica Rupr., a member of the Ranunculaceae family, is a perennial plant whose roots have been traditionally used in Asian medicine for their anti-inflammatory and analgesic properties. The primary bioactive constituents are understood to be triterpenoid saponins, with this compound being a significant and promising compound for the treatment of conditions such as rheumatoid arthritis.

Pharmacological studies have revealed that this compound exerts its therapeutic effects through the modulation of various signaling pathways. Notably, it has been shown to inhibit the PI3K/Akt-NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[1] Furthermore, this compound has been found to attenuate hypoxia/reoxygenation-induced cardiomyocyte apoptosis via a mitochondria-mediated signaling pathway and inhibit synovial angiogenesis in rheumatoid arthritis through the HIF-1α/VEGFA/ANG2 axis.[2][3]

This document provides a comprehensive overview of the methodologies for the efficient extraction and purification of this compound, along with analytical procedures for its quantification.

Data Presentation: Comparison of Extraction Methods

The yield of this compound can vary significantly based on the chosen extraction method and its parameters. While direct comparative studies quantifying the yield of this compound from Clematis manshurica roots using different methods are not extensively available in the public domain, the following table summarizes common extraction techniques and their typical parameters for obtaining triterpenoid saponins from plant matrices. The selection of a suitable method will depend on the available equipment, desired yield, and scalability of the process.

Extraction MethodKey ParametersAdvantagesDisadvantages
Ultrasonic-Assisted Extraction (UAE) Solvent: 40-70% EthanolSolvent-to-Solid Ratio: 4:1 to 8:1 (v/w)Extraction Time: 30-90 minutesFrequency: 20-40 kHzTemperature: Ambient to slightly elevatedHigh extraction efficiency, reduced extraction time and solvent consumption, suitable for heat-sensitive compounds.May require specialized equipment, potential for localized heating.
Reflux Extraction Solvent: 70% EthanolSolvent-to-Solid Ratio: Typically 10:1 (v/w)Extraction Time: 2-4 hours per cycle (typically 2-3 cycles)Temperature: Boiling point of the solventSimple and widely used method, effective for exhaustive extraction.Requires higher temperatures which may degrade thermolabile compounds, longer extraction times, higher solvent consumption.
Maceration Solvent: Ethanol or MethanolSolvent-to-Solid Ratio: 10:1 to 20:1 (v/w)Extraction Time: 24-72 hoursTemperature: Room temperatureSimple, requires minimal equipment.Time-consuming, may result in lower extraction efficiency compared to other methods.

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect the roots of Clematis manshurica Rupr. and have them authenticated by a qualified botanist.

  • Cleaning and Drying: Thoroughly wash the roots with water to remove soil and other debris. Air-dry or use a mechanical dryer at a temperature below 60°C to a constant weight.

  • Pulverization: Grind the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder. Store the powdered material in a cool, dry, and dark place until extraction.

Extraction Protocols

This protocol is based on a method described for the extraction of total saponins from Clematis root.

  • Sample Preparation: Weigh 100 g of powdered Clematis manshurica root and place it in a suitable flask.

  • Solvent Addition: Add 600 mL of 60% ethanol (1:6 w/v ratio).

  • Ultrasonic Treatment: Place the flask in an ultrasonic bath with a frequency of 40 kHz. Perform the extraction for 60 minutes at a controlled temperature of 50°C.

  • Filtration: After extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Pooling and Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.

  • Sample Preparation: Place 100 g of powdered Clematis manshurica root into a round-bottom flask.

  • Solvent Addition: Add 1000 mL of 70% ethanol (1:10 w/v ratio).

  • Reflux: Connect the flask to a condenser and heat the mixture to boiling. Maintain a gentle reflux for 2 hours.

  • Filtration: Allow the mixture to cool to room temperature and then filter through cheesecloth and Whatman No. 1 filter paper.

  • Repeated Extraction: Return the plant residue to the flask and repeat the reflux extraction process two more times with fresh 70% ethanol.

  • Pooling and Concentration: Combine the filtrates and concentrate using a rotary evaporator under reduced pressure at a temperature below 60°C to yield the crude extract.

Purification Protocol: Macroporous Resin Chromatography

This protocol is a general procedure for the enrichment of saponins from a crude extract.

  • Resin Pre-treatment: Select a suitable macroporous resin (e.g., D101, AB-8). Wash the resin sequentially with ethanol and then deionized water until the effluent is clear.

  • Crude Extract Preparation: Dissolve the concentrated crude extract in deionized water to a suitable concentration (e.g., 100 mg/mL).

  • Column Loading: Pack a glass column with the pre-treated macroporous resin. Load the prepared crude extract solution onto the column at a slow flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with 3-5 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed saponins with a stepwise gradient of ethanol-water solutions. Start with a low concentration of ethanol (e.g., 30%) and gradually increase the concentration (e.g., 50%, 70%, 90%). Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure to obtain the purified saponin fraction. Further purification can be achieved using techniques like silica gel chromatography or preparative HPLC if necessary.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated HPLC method for the determination of this compound and its impurities.[4]

  • Instrumentation: An Agilent 1200 HPLC system or equivalent, equipped with a variable wavelength detector (VWD).

  • Column: Agilent TC-C18 column (4.6 mm × 150 mm, 5 μm) or a similar reversed-phase C18 column.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-12 min: 30% to 35% B

    • 12-17 min: 35% to 60% B

    • 17-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 203 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve the dried extract or purified fraction in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway CAR This compound PI3K PI3K CAR->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation NFkB NF-κB pAkt->NFkB activates TNFa TNF-α (Pro-inflammatory Cytokine) NFkB->TNFa promotes transcription Inflammation Inflammation TNFa->Inflammation

Caption: PI3K/Akt/NF-κB Signaling Pathway Inhibition by this compound.

HIF1a_VEGFA_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits VEGFA VEGFA HIF1a->VEGFA upregulates ANG2 ANG2 HIF1a->ANG2 upregulates Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis RA Rheumatoid Arthritis Pathology Angiogenesis->RA

Caption: HIF-1α/VEGFA/ANG2 Signaling Pathway in RA and its Inhibition by this compound.

Experimental Workflow

Extraction_Workflow PlantMaterial Clematis manshurica Roots (Dried and Powdered) Extraction Extraction (e.g., Ultrasonic or Reflux) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Purification Purification (Macroporous Resin Chromatography) CrudeExtract->Purification Concentration2 Fraction Collection & Concentration Purification->Concentration2 PurifiedFraction Purified this compound Concentration2->PurifiedFraction Analysis Quantification (HPLC) PurifiedFraction->Analysis FinalProduct High-Purity This compound Analysis->FinalProduct

Caption: General Workflow for Extraction and Purification of this compound.

References

Application Note: A High-Yield Protocol for the Purification of Clematichinenoside AR from Clematis manshurica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, high-yield protocol for the purification of Clematichinenoside AR, a promising bioactive triterpenoid saponin from the roots of Clematis manshurica. The protocol is designed to be a comprehensive guide from initial extraction to final crystallization, enabling the production of high-purity this compound for research and development purposes.

Introduction

This compound (CAR) is a triterpenoid saponin isolated from the roots of Clematis manshurica Rupr. It has garnered significant attention in the scientific community for its potential therapeutic applications, including its anti-inflammatory and anti-rheumatoid arthritis activities. To facilitate further research and preclinical development, a robust and efficient purification protocol that yields a high quantity of pure CAR is essential. This application note details a multi-step purification strategy, including ultrasonic-assisted extraction, macroporous resin chromatography, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), culminating in a final crystallization step.

Overall Purification Workflow

The purification of this compound is a multi-step process designed to efficiently remove impurities and isolate the target compound with high purity and yield. The overall workflow is depicted in the diagram below.

Purification_Workflow cluster_extraction Extraction & Primary Separation cluster_chromatography Chromatographic Purification cluster_final Final Product raw_material Dried Roots of Clematis manshurica extraction Ultrasonic Extraction (60% Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 butanol_extraction n-Butanol Extraction concentration1->butanol_extraction concentration2 Concentration to Crude Saponins butanol_extraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel prep_hplc Preparative RP-HPLC silica_gel->prep_hplc crystallization Crystallization prep_hplc->crystallization final_product High-Purity This compound crystallization->final_product

Caption: Purification workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each key stage of the purification process. These values are representative and may vary depending on the quality of the starting material and the precision of the experimental execution.

Purification StepStarting Material (Dry Weight)ProductYield (%)Purity (%)
Extraction & n-Butanol Partition 1 kgCrude Saponin Extract5 - 8~40
Silica Gel Chromatography 50 g (Crude Saponins)Enriched CAR Fraction10 - 15~70-80
Preparative RP-HPLC 1 g (Enriched Fraction)Purified CAR30 - 40>98
Crystallization 300 mg (Purified CAR)Crystalline CAR>90>99

Detailed Experimental Protocols

Extraction and Primary Separation of Total Saponins

This initial phase aims to extract the total saponins from the raw plant material and remove a significant portion of non-saponin compounds.

Materials:

  • Dried roots of Clematis manshurica, powdered

  • 60% Ethanol (v/v)

  • n-Butanol, water-saturated

  • Deionized water

  • Ultrasonic bath

  • Rotary evaporator

Protocol:

  • Ultrasonic-Assisted Extraction:

    • Weigh 1 kg of powdered Clematis manshurica root and place it in a large extraction vessel.

    • Add 6 liters of 60% ethanol (1:6 w/v).

    • Perform ultrasonic extraction for 60 minutes at 40 kHz.

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Repeat the extraction process on the plant residue two more times with 6 liters of 60% ethanol each time.

    • Combine the three filtrates.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 50-60°C until the ethanol is completely removed.

  • n-Butanol Partition:

    • Resuspend the concentrated aqueous extract in 2 liters of deionized water.

    • Transfer the aqueous suspension to a large separatory funnel.

    • Add an equal volume (2 liters) of water-saturated n-butanol and shake vigorously.

    • Allow the layers to separate and collect the upper n-butanol layer.

    • Repeat the n-butanol extraction on the aqueous layer two more times with 2 liters of n-butanol each time.

    • Combine the three n-butanol extracts.

  • Final Concentration:

    • Concentrate the combined n-butanol extract to dryness under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

Silica Gel Column Chromatography

This step serves to separate the crude saponins into fractions, enriching for this compound.

Materials:

  • Crude saponin extract

  • Silica gel (200-300 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pack the chromatography column with the silica gel slurry.

    • Equilibrate the packed column with chloroform.

  • Sample Loading:

    • Dissolve the crude saponin extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of chloroform-methanol or chloroform-ethyl acetate-methanol. A suggested gradient is as follows:

      • Chloroform (100%)

      • Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50, v/v)

      • Methanol (100%)

    • Collect fractions of a consistent volume (e.g., 200 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Use a mobile phase of Chloroform:Methanol:Water (e.g., 8:2:0.2, v/v/v) and visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

    • Combine the fractions containing this compound based on the TLC analysis.

  • Concentration:

    • Concentrate the combined fractions to dryness to obtain the enriched this compound fraction.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final purification step to achieve high-purity this compound.

Materials:

  • Enriched this compound fraction

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Preparative RP-HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)

  • Fraction collector

Protocol:

  • Sample Preparation:

    • Dissolve the enriched this compound fraction in methanol or the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suggested starting gradient is 30-50% B over 40 minutes. This should be optimized based on analytical HPLC results.

    • Flow Rate: 10-20 mL/min (depending on column dimensions)

    • Detection: UV at 203 nm[1]

  • Purification and Collection:

    • Inject the sample onto the equilibrated column.

    • Collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain purified this compound as a white powder.

Crystallization

Crystallization can further enhance the purity and provide a stable, crystalline form of the final product.

Materials:

  • Purified this compound

  • Methanol

  • Deionized water

  • Crystallization dish

Protocol:

  • Dissolve the purified this compound in a minimal amount of methanol.

  • Slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Gently warm the solution to redissolve the precipitate.

  • Cover the crystallization dish and allow it to cool slowly to room temperature, followed by refrigeration at 4°C.

  • Collect the resulting crystals by filtration and wash with a small amount of cold methanol-water (1:1, v/v).

  • Dry the crystals under vacuum to obtain high-purity crystalline this compound.

Signaling Pathway Diagram

While this document focuses on the purification protocol, it is important to note that this compound has been shown to modulate various signaling pathways. The diagram below illustrates a hypothetical interaction based on the known anti-inflammatory effects of similar compounds, which often involve the NF-κB pathway.

Signaling_Pathway cluster_inhibition Inhibitory Action cluster_pathway NF-κB Signaling Pathway CAR This compound IKK IKK Complex CAR->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IkB IκBα NFkB NF-κB IkB_NFkB->IkB releases IkB_NFkB->NFkB releases p_IkB p-IκBα degradation Ubiquitination & Degradation p_IkB->degradation NFkB_active Active NF-κB (Translocation to Nucleus) degradation->NFkB_active inflammatory_genes Inflammatory Gene Expression NFkB_active->inflammatory_genes

References

Application Note: Quantification of Clematichinenoside AR using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clematichinenoside AR, a triterpenoid saponin isolated from the roots of Clematis manshurica Rupr., is a promising lead compound for the treatment of rheumatoid arthritis.[1][2][3] For quality control and to ensure the safe clinical use of this compound, a reliable and accurate analytical method for its quantification and purity assessment is crucial.[1][2][3] This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound and its related impurities in bulk drug samples.[1][2][3] The method is demonstrated to be simple, stability-indicating, sensitive, specific, and robust.[1][2][3]

Instrumentation and Materials
  • HPLC System: An Agilent 1200 HPLC system or equivalent, equipped with a variable wavelength detector (VWD).[1]

  • Column: Agilent TC-C18, 4.6 mm × 150 mm, 5 µm.[1][2][3]

  • Solvents: HPLC grade acetonitrile and water.[1]

  • Reference Standards: this compound (purity >98%) and its related impurities.[1]

Chromatographic Conditions

A gradient elution was employed for the optimal separation of this compound and its impurities.

ParameterCondition
Mobile Phase A: WaterB: Acetonitrile
Gradient 0–5 min: 30% B5–12 min: 30%–35% B12–17 min: 35%–60% B17–20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 203 nm
Injection Volume 20 µL

Table 1: HPLC Chromatographic Conditions.[1]

Method Validation Summary

The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation results demonstrate the method's suitability for its intended purpose.

Validation ParameterResult
Linearity (r²) > 0.9992
Precision (RSD%) < 1.63%
Accuracy (Recovery) 95.60% - 104.76%
Specificity The method is specific for this compound and its impurities.
Robustness The method is robust under minor variations in conditions.

Table 2: Summary of Method Validation Data.[1][2][3]

Protocol: Quantification of this compound

Preparation of Standard Solutions

1.1. Standard Stock Solutions:

  • Accurately weigh and dissolve this compound in a mixture of acetonitrile and water (30:70, v/v) to prepare a stock solution of 2.0 mg/mL.[1]
  • Prepare stock solutions of each of the five known impurities at a concentration of 1.0 mg/mL in the same diluent.[1]

1.2. Mixed Standard Solution:

  • To prepare a working standard solution, transfer appropriate volumes of the stock solutions into a volumetric flask.[1]
  • Dilute with the mobile phase to obtain a final concentration of 1.0 mg/mL for this compound and 0.05 mg/mL for each impurity.[1]

Sample Preparation

2.1. Accurately weigh the this compound bulk sample. 2.2. Dissolve the sample in the diluent (acetonitrile:water, 30:70, v/v) to achieve a target concentration of approximately 1.0 mg/mL of this compound. 2.3. Sonicate the solution to ensure complete dissolution. 2.4. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis

3.1. Set up the HPLC system according to the chromatographic conditions outlined in Table 1. 3.2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 3.3. Inject 20 µL of the prepared standard and sample solutions into the HPLC system. 3.4. Record the chromatograms and integrate the peak areas.

Data Analysis

4.1. Identification: Identify the peaks of this compound and its impurities in the sample chromatogram by comparing their retention times with those of the standard solutions. 4.2. Quantification: Calculate the concentration of this compound and its impurities in the sample using the peak areas obtained from the standard and sample chromatograms. An external standard method is typically used for quantification.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (AR: 2.0 mg/mL, Impurities: 1.0 mg/mL) injection Inject 20 µL of Sample/Standard prep_std->injection prep_sample Prepare Bulk Sample Solution (Target AR: 1.0 mg/mL) filter_sample Filter Sample through 0.45 µm Filter prep_sample->filter_sample filter_sample->injection hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) equilibration Equilibrate Column hplc_setup->equilibration equilibration->injection chrom_acq Acquire Chromatogram injection->chrom_acq peak_id Identify Peaks by Retention Time chrom_acq->peak_id quant Quantify using Peak Areas peak_id->quant

Caption: Workflow for this compound quantification.

References

Application Note: High-Throughput Identification of Clematichinenoside AR Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clematichinenoside AR (C-AR), a key bioactive triterpenoid saponin from Clematis chinensis Osbeck, exhibits significant anti-inflammatory and anti-rheumatoid properties. However, its low oral bioavailability suggests that its metabolites may play a crucial role in its pharmacological effects. This application note presents a detailed protocol for the identification of C-AR metabolites from in vitro incubations with intestinal microflora using a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The primary metabolic pathway for C-AR has been identified as deglycosylation.[1] This method enables the rapid and accurate characterization of these metabolites, facilitating further pharmacokinetic and pharmacodynamic studies essential for drug development.

Introduction

This compound is a pentacyclic triterpenoid saponin with promising therapeutic potential for inflammatory diseases.[1] Due to its poor absorption in the gut, understanding its metabolism by the intestinal microbiota is critical to elucidating the true active components responsible for its therapeutic efficacy. The biotransformation of C-AR primarily occurs in the large intestine, where bacterial enzymes extensively metabolize the parent compound.[1] This process, mainly through deglycosylation, results in the formation of several metabolites.[1] A robust and sensitive analytical method is therefore required to identify and characterize these metabolic products. This application note details an LC-MS/MS method for the comprehensive analysis of C-AR metabolites.

Experimental Protocols

In Vitro Incubation with Rat Intestinal Microflora

This protocol is adapted from the methodology described in the study of C-AR metabolism in rat intestinal microflora.[1]

Materials:

  • This compound

  • Male Sprague-Dawley rats

  • Anaerobic incubation medium (e.g., GAM medium)

  • Dry ice/ethanol bath

  • Anaerobic workstation

  • Centrifuge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Preparation of Intestinal Contents: Euthanize male Sprague-Dawley rats and immediately collect the contents of the large intestine.

  • Homogenization: Homogenize the collected intestinal contents with four volumes of anaerobic incubation medium under an anaerobic environment.

  • Incubation: Add this compound to the homogenate to a final concentration of 100 µg/mL. Incubate the mixture at 37°C in an anaerobic workstation.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately add four volumes of ice-cold methanol to the collected aliquots to stop the metabolic reaction and precipitate proteins.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS: Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters are a composite based on typical methods for the analysis of saponins and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer (e.g., Agilent 6520 or equivalent) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 60% B over 15 minutes, then a wash and re-equilibration
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Negative ESI
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Skimmer Voltage 65 V
Mass Range m/z 100-2000
Acquisition Mode MS and MS/MS
Collision Energy 20-40 eV (for MS/MS)

Data Presentation

The LC-MS/MS analysis of the incubation samples is expected to reveal the parent compound, this compound, and its metabolites. A study identified eight metabolites, designated M1 through M8, with M1, M2, and M5 being the major products.[1] The identification is based on the accurate mass measurements and the fragmentation patterns observed in the MS/MS spectra. The primary metabolic transformation is deglycosylation, leading to the sequential loss of sugar moieties.[1]

Table 1: Identified Metabolites of this compound

MetaboliteRetention Time (min)[M-H]⁻ (m/z)Proposed TransformationRelative Abundance
C-ARtRm/zparentParent Compound-
M1tR1m/zparent - 162Loss of one hexose unitMajor
M2tR2m/zparent - 132Loss of one pentose unitMajor
M3tR3m/zparent - 162 - 132Loss of one hexose and one pentose unitMinor
M4tR4m/zparent - 162 - 162Loss of two hexose unitsMinor
M5tR5m/zparent - 132 - 132Loss of two pentose unitsMajor
M6tR6m/zparent - 162 - 132 - 132Loss of one hexose and two pentose unitsMinor
M7tR7m/zparent - 162 - 162 - 132Loss of two hexose and one pentose unitMinor
M8tR8m/zparent - 162 - 162 - 132 - 132AglyconeMinor

Note: The exact retention times and m/z values need to be determined experimentally. The relative abundance is based on the findings that M1, M2, and M5 are the major metabolites.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_incubation In Vitro Incubation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rat Rat Intestinal Contents homogenate Homogenization in Anaerobic Medium rat->homogenate incubation Anaerobic Incubation at 37°C homogenate->incubation car This compound car->incubation quench Quenching with Ice-Cold Methanol incubation->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm) supernatant->filter lcms LC-QTOF-MS/MS filter->lcms data Data Acquisition and Metabolite Identification lcms->data

Caption: Experimental workflow for the identification of this compound metabolites.

Proposed Metabolic Pathway of this compound

metabolic_pathway CAR This compound (Parent Compound) M1 Metabolite M1 (- Hexose) CAR->M1 - Hexose M2 Metabolite M2 (- Pentose) CAR->M2 - Pentose M3 Metabolite M3 (- Hexose, - Pentose) M1->M3 - Pentose M2->M3 - Hexose M8 Aglycone (M8) M3->M8 - Remaining Sugars

Caption: Proposed deglycosylation pathway of this compound by intestinal microflora.

Hypothesized Signaling Pathway of this compound Metabolites

signaling_pathway cluster_cell Target Cell (e.g., Synoviocyte) Metabolites C-AR Metabolites (e.g., M1, M2, M5) PI3K PI3K Metabolites->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation

References

Clematichinenoside AR: In Vitro Applications in Fibroblast-Like Synoviocytes for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside AR (CAR) is a triterpenoid saponin extracted from the root of Clematis chinensis Osbeck, a traditional Chinese herb. Emerging research has highlighted its potential as a therapeutic agent for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Fibroblast-like synoviocytes (FLS) are key pathogenic cells in RA, contributing to inflammation, pannus formation, and cartilage degradation. In vitro studies using FLS provide a crucial platform to investigate the molecular mechanisms of action of potential therapeutic compounds like CAR. These application notes provide a summary of the in vitro effects of this compound on FLS and detailed protocols for key experimental assays.

Mechanism of Action

This compound has been shown to exert its anti-arthritic effects in FLS through several mechanisms:

  • Anti-inflammatory Effects: CAR significantly reduces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in FLS stimulated with tumor necrosis factor-alpha (TNF-α).[1] It also attenuates the production of matrix metalloproteinase-1 (MMP-1), an enzyme involved in cartilage degradation.[1]

  • Induction of Apoptosis: CAR promotes apoptosis in FLS, which is a crucial mechanism for controlling the synovial hyperplasia characteristic of RA.[2]

  • Inhibition of Angiogenesis: By targeting the HIF-1α/VEGFA/ANG2 signaling pathway, CAR inhibits synovial angiogenesis, a key process in the formation and maintenance of the inflammatory pannus.[2]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of CAR are associated with the inhibition of the p38 and ERK MAPK signaling pathways.[1] Furthermore, it has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK).[1]

Experimental Applications

The following protocols describe in vitro assays to evaluate the efficacy of this compound in fibroblast-like synoviocytes. These assays are fundamental for preclinical drug development and for elucidating the compound's mechanism of action in the context of rheumatoid arthritis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro assays investigating the effects of this compound on fibroblast-like synoviocytes.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in TNF-α-stimulated MH7A Cells

Treatment GroupConcentrationIL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
Control-Data not availableData not available
TNF-α (10 ng/mL)-Data not availableData not available
TNF-α + CAR1 µMData not availableData not available
TNF-α + CAR10 µMData not availableData not available
TNF-α + CAR100 µMData not availableData not available

Note: Specific quantitative values for cytokine concentrations were not available in the provided search results. The original research articles should be consulted for this data.

Table 2: Effect of this compound on Cell Proliferation, Migration, and Invasion of Fibroblast-Like Synoviocytes

AssayCell LineCAR Concentration% Inhibition (relative to control)
ProliferationRA-FLSData not availableData not available
MigrationRA-FLSData not availableData not available
InvasionRA-FLSData not availableData not available

Note: The search results indicate that CAR inhibits proliferation, migration, and invasion of RA FLS, but specific concentrations and percentage of inhibition were not provided.[2]

Table 3: Effect of this compound on Apoptosis of Fibroblast-Like Synoviocytes

Cell LineTreatment% Apoptotic Cells
RA-FLSControlData not available
RA-FLSCARData not available

Note: While it is stated that CAR promotes apoptosis in RA-FLS, the specific percentage of apoptotic cells at different concentrations is not available in the provided search results.[2]

Experimental Protocols

Protocol 1: Cell Culture and Treatment of Fibroblast-Like Synoviocytes

This protocol describes the basic culture of the human rheumatoid arthritis-derived fibroblast-like synoviocyte cell line, MH7A, and treatment with this compound and TNF-α.

Materials:

  • MH7A cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Recombinant human TNF-α

  • This compound (CAR)

  • 6-well plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture MH7A cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.

  • Seeding for Experiments: Seed MH7A cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • For inflammatory stimulation, replace the medium with fresh DMEM containing 1% FBS and treat the cells with 10 ng/mL of recombinant human TNF-α.

    • For investigating the effects of CAR, pre-treat the cells with various concentrations of CAR (e.g., 1, 10, 100 µM) for 2 hours before adding TNF-α.

    • Include appropriate controls: untreated cells, cells treated with TNF-α alone, and cells treated with CAR alone.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).

  • Harvesting: Collect the cell culture supernatant for cytokine analysis (Protocol 3) and lyse the cells for protein analysis (Protocol 4).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on fibroblast-like synoviocytes.

Materials:

  • Fibroblast-like synoviocytes (e.g., MH7A or L929)

  • 96-well plates

  • This compound (CAR)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of CAR (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve CAR).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

This protocol details the measurement of IL-6 and IL-8 secreted by FLS into the culture medium.

Materials:

  • Human IL-6 and IL-8 ELISA kits

  • Cell culture supernatant (from Protocol 1)

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of IL-6 and IL-8 in the samples by plotting a standard curve.

Protocol 4: Western Blot for Signaling Pathway Analysis (MAPK and HIF-1α)

This protocol is for analyzing the protein expression and phosphorylation status of key molecules in the MAPK and HIF-1α signaling pathways.

Materials:

  • Cell lysates (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-HIF-1α, anti-VEGFA, anti-ANG2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in FLS using flow cytometry.

Materials:

  • Fibroblast-like synoviocytes

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with CAR as described in Protocol 1 for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or accutase. Combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis culture Culture FLS (e.g., MH7A) seed Seed cells in plates culture->seed treat Treat with CAR +/- TNF-α seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis elisa Cytokine Secretion (ELISA) treat->elisa western Signaling Proteins (Western Blot) treat->western migration Migration/Invasion Assays treat->migration data_analysis Quantify Results & Statistical Analysis viability->data_analysis apoptosis->data_analysis elisa->data_analysis western->data_analysis migration->data_analysis signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_car Therapeutic Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects in FLS tnfa TNF-α mapk MAPK Pathway (p38, ERK, JNK) tnfa->mapk activates hif1a HIF-1α Pathway tnfa->hif1a activates car This compound car->mapk inhibits car->hif1a inhibits apoptosis ↓ Apoptosis Resistance car->apoptosis promotes inflammation Inflammation (↑ IL-6, IL-8, MMP-1) mapk->inflammation promotes angiogenesis Angiogenesis (↑ VEGFA, ANG2) hif1a->angiogenesis promotes

References

Application Notes & Protocols: Evaluating Clematichinenoside AR in the Collagen-Induced Arthritis (CIA) Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage destruction, bone erosion, and eventual disability[1]. To facilitate the development of novel therapeutics, various animal models are employed that mimic the pathological features of human RA. The Collagen-Induced Arthritis (CIA) rat model is one of the most widely used and well-characterized models, as it shares significant immunological and pathological similarities with human RA, including synovitis, pannus formation, and infiltration of inflammatory cells[2][3][4].

Clematichinenoside AR (CAR), a triterpene saponin derived from Clematis chinensis Osbeck, has demonstrated potent anti-inflammatory and immunosuppressive properties[5][6][7]. Studies indicate that CAR may alleviate RA by inhibiting synovial angiogenesis and modulating key inflammatory signaling pathways, such as the PI3K/Akt pathway and reducing levels of pro-inflammatory cytokines like TNF-α[5][8][9]. This document provides detailed protocols for inducing the CIA model in rats and evaluating the therapeutic efficacy of this compound.

2. Experimental Design and Workflow

The overall experimental process involves acclimatizing the animals, inducing arthritis through collagen immunization, administering the test compound (this compound) during the disease development, and finally, assessing the outcomes through clinical, histological, and biochemical analyses.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Primary_Immunization Primary Immunization (Day 0) Bovine Type II Collagen + IFA Acclimatization->Primary_Immunization Booster_Immunization Booster Immunization (Day 7) Bovine Type II Collagen + IFA Primary_Immunization->Booster_Immunization Treatment Treatment Initiation (e.g., Day 11-28) Vehicle, CAR, Positive Control Booster_Immunization->Treatment Monitoring Clinical Monitoring (Arthritis Score, Paw Swelling, Body Weight) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (e.g., Day 28-34) Monitoring->Sacrifice Histo Histopathology (Joints) Sacrifice->Histo Biochem Biochemical Analysis (Serum Cytokines) Sacrifice->Biochem

Figure 1: Experimental workflow for testing this compound in a CIA rat model.

Detailed Experimental Protocols

Materials and Reagents
  • Animals: Female Lewis or Wistar rats, 7-8 weeks old.[2]

  • Collagen: Bovine Type II Collagen solution (e.g., 4 mg/mL in 0.05M acetic acid).[2]

  • Adjuvant: Incomplete Freund's Adjuvant (IFA).[1][2]

  • Test Compound: this compound (CAR).

  • Vehicle: Appropriate solvent for CAR (e.g., 0.5% CMC-Na).[10]

  • Positive Control: Methotrexate (MTX) or other established anti-arthritic drug.[9][10]

  • Anesthesia: Isoflurane or Ketamine/Xylazine mixture.[11]

  • Tools: Homogenizer, syringes (1 mL), needles (25-27 gauge), digital calipers.

Protocol for CIA Induction
  • Emulsion Preparation: Prepare a stable water-in-oil emulsion of collagen and IFA.

    • Bring collagen solution and IFA to room temperature.

    • In a sterile glass container on ice, mix equal volumes of collagen solution (e.g., 4 mg/mL) and IFA for a final collagen concentration of 2 mg/mL.

    • Emulsify using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in cold water.[2]

  • Primary Immunization (Day 0):

    • Anesthetize the rat.

    • Inject 0.2 mL of the emulsion (containing 200 µg of collagen) intradermally at the base of the tail.[1][2]

  • Booster Immunization (Day 7):

    • Prepare the collagen-IFA emulsion as described above.

    • Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.[1][2]

    • The onset of arthritis symptoms, such as paw swelling and redness, typically occurs between days 11 and 14 post-primary immunization.

Treatment Protocol

Animals should be randomly assigned to experimental groups. A therapeutic dosing paradigm is often used, where treatment begins after the onset of clinical signs.[12]

Table 1: Experimental Groups and Dosing Regimen

Group N Treatment Dose (mg/kg) Route Frequency
1 8 Normal Control - - -
2 8 CIA + Vehicle - Oral Daily
3 8 CIA + CAR (Low Dose) 8 Oral Daily
4 8 CIA + CAR (Mid Dose) 16 Oral Daily
5 8 CIA + CAR (High Dose) 32 Oral Daily
6 8 CIA + Positive Control (e.g., MTX 2 mg/kg) Oral Twice a week

Doses for CAR are based on previously published studies.[5][9]

Assessment of Arthritis Severity

3.4.1. Clinical Assessment From day 7 onwards, monitor animals every other day for body weight, paw swelling, and arthritis score.

  • Paw Swelling: Measure the mediolateral diameter of the hind paws using digital calipers. The change in paw thickness is an indicator of edema.[1]

  • Arthritis Score: Score each of the four paws based on the severity of erythema and swelling.[2][13]

Table 2: Clinical Arthritis Scoring Criteria

Score Description of Paw
0 No evidence of erythema or swelling.
1 Mild, localized edema or erythema in one digit or joint.
2 Moderate swelling and erythema of the ankle or wrist.
3 Severe swelling and erythema of the entire paw.
4 Maximally inflamed paw with involvement of multiple joints.

The total arthritis index is the sum of scores from all four paws (maximum score of 16).[13]

3.4.2. Histopathological Analysis At the end of the study, animals are euthanized, and hind paws/ankles are collected.

  • Fix tissues in 10% neutral buffered formalin.

  • Decalcify in a suitable agent (e.g., 10% EDTA).

  • Process, embed in paraffin, and section the joints.

  • Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.[14]

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.[12]

Table 3: Histopathological Scoring Criteria (0-5 Scale)

Score Inflammation Pannus Formation Cartilage Damage Bone Resorption
0 Normal Normal Normal Normal
1 Minimal Minimal Minimal proteoglycan loss Minimal resorption
2 Mild Mild, localized Mild cartilage loss Small areas of resorption
3 Moderate Moderate, extending Moderate cartilage loss Moderate, extensive resorption
4 Marked Marked, covering surfaces Marked loss of cartilage Marked loss of bone integrity
5 Severe Severe, filling joint space Full-thickness cartilage loss Severe loss of bone structure

Adapted from established scoring systems.[12]

3.4.3. Biochemical Analysis Blood is collected via cardiac puncture at the time of sacrifice. Serum is separated and stored at -80°C.

  • Cytokine Measurement: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the serum levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are known to be elevated in the CIA model.[1][15][16]

Data Presentation and Expected Outcomes

Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significance.

Table 4: Sample Data Presentation for Clinical and Biochemical Outcomes

Group Final Arthritis Score (Mean ± SEM) Paw Swelling (mm, Mean ± SEM) Serum TNF-α (pg/mL, Mean ± SEM) Serum IL-6 (pg/mL, Mean ± SEM)
Normal Control 0.0 ± 0.0 1.5 ± 0.1 15.2 ± 3.1 25.6 ± 4.5
CIA + Vehicle 11.5 ± 1.2 4.8 ± 0.4 120.5 ± 15.3 185.3 ± 20.1
CIA + CAR (32 mg/kg) 4.2 ± 0.8** 2.5 ± 0.3** 45.8 ± 7.2** 60.1 ± 11.5**
CIA + MTX 3.8 ± 0.7** 2.3 ± 0.2** 40.1 ± 6.5** 55.7 ± 9.8**

**p<0.01 vs. CIA + Vehicle group. Data are hypothetical and for illustrative purposes.

Mechanism of Action & Signaling Pathways

The pathogenesis of CIA involves the activation of autoreactive T and B cells, leading to the production of pro-inflammatory cytokines and subsequent joint destruction.[3][16] this compound has been shown to interfere with these processes.

Inflammatory Cascade in Collagen-Induced Arthritis

The immunization with type II collagen triggers an autoimmune response where inflammatory cells infiltrate the synovium. Macrophages and T-cells release cytokines like TNF-α and IL-1β, which stimulate synovial fibroblasts and chondrocytes, leading to the production of matrix metalloproteinases (MMPs) that degrade cartilage and bone.[15][17]

G cluster_0 Immune Activation cluster_1 Synovial Inflammation cluster_2 Joint Destruction Collagen Type II Collagen (Immunization) T_Cell Autoreactive T-Cells Collagen->T_Cell B_Cell B-Cells T_Cell->B_Cell Macrophages Macrophages T_Cell->Macrophages Autoantibodies Anti-Collagen Antibodies B_Cell->Autoantibodies Autoantibodies->Macrophages Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophages->Cytokines Fibroblasts Synovial Fibroblasts Cytokines->Fibroblasts Bone Bone Erosion Cytokines->Bone (activate osteoclasts) MMPs MMPs & Proteases Fibroblasts->MMPs Cartilage Cartilage Degradation MMPs->Cartilage MMPs->Bone

Figure 2: Simplified signaling cascade in Collagen-Induced Arthritis (CIA).

Proposed Mechanism of Action for this compound

This compound is believed to exert its anti-arthritic effects through multiple mechanisms. It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, thereby reducing synovial hyperplasia.[5][9] Furthermore, it suppresses synovial angiogenesis by targeting the HIF-1α/VEGFA axis and inhibits the NLRP3 inflammasome, reducing the production of key inflammatory mediators.[6][7][8]

G cluster_0 Inflammatory & Angiogenic Pathways cluster_1 Cellular & Pathological Outcomes CAR This compound (CAR) PI3K PI3K/Akt Pathway CAR->PI3K HIF1a HIF-1α/VEGFA Axis CAR->HIF1a NLRP3 NLRP3 Inflammasome CAR->NLRP3 Synovial_Hyperplasia Synovial Hyperplasia (Proliferation) PI3K->Synovial_Hyperplasia Angiogenesis Synovial Angiogenesis HIF1a->Angiogenesis Cytokine_Production Pro-inflammatory Cytokine Release (IL-1β) NLRP3->Cytokine_Production Joint_Damage Joint Damage & Inflammation Synovial_Hyperplasia->Joint_Damage Angiogenesis->Joint_Damage Cytokine_Production->Joint_Damage

Figure 3: Proposed multi-target mechanism of action for this compound.

References

Application Notes and Protocols for In Vivo Administration of Clematichinenoside AR in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Clematichinenoside AR (CAR), also known as AR-6, is a triterpenoid saponin isolated from the dried root and rhizome of Clematis chinensis Osbeck.[1] This plant is a staple in traditional Chinese medicine for treating inflammatory conditions like rheumatoid arthritis (RA).[1] Preclinical studies in rodent models have demonstrated the potent anti-inflammatory and immunomodulatory activities of CAR, making it a compound of interest for therapeutic development.[2] These application notes provide detailed protocols for administering CAR in rodent models to study its efficacy, particularly in the context of rheumatoid arthritis, and outline its known mechanisms of action.

Pharmacokinetics and Metabolism Understanding the pharmacokinetic profile of CAR is crucial for designing in vivo experiments. Studies in rats have shown that CAR has poor oral absorption.[3] After oral administration, it is extensively metabolized by intestinal microflora, primarily through deglycosylation.[3] This suggests that the metabolites of CAR may contribute significantly to its overall pharmacological effects. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the quantitative determination of CAR in rat plasma.

ParameterValue / ObservationSpeciesReference
Administration Route Oral (Intragastric Gavage)Rat[1]
Absorption Poor oral absorptionRat[3]
Metabolism Extensively metabolized by intestinal microflora via deglycosylationRat[3]
Analytical Method LC-MS/MS for plasma quantificationRat[4]

Mechanism of Action & Signaling Pathways

CAR exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the pathogenesis of rheumatoid arthritis.

  • Inhibition of the HIF-1α/VEGFA/ANG2 Axis : In the context of RA, CAR has been shown to inhibit synovial angiogenesis (the formation of new blood vessels in the synovium), a critical process in RA progression. It achieves this by targeting Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn downregulates the expression of Vascular Endothelial Growth Factor A (VEGFA) and Angiopoietin-2 (ANG2).[5][6]

HIF1a_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis RA RA Progression Angiogenesis->RA

Caption: CAR inhibits the HIF-1α/VEGFA/ANG2 signaling pathway.

  • Downregulation of the PI3K/Akt/NF-κB Pathway : CAR has been demonstrated to suppress the PI3K/Akt signaling pathway.[1] This inhibition prevents the activation of NF-κB, a key transcription factor that drives the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), thereby reducing inflammation.[1]

PI3K_Pathway CAR This compound PI3K PI3K CAR->PI3K inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB TNFa TNF-α NFkB->TNFa induces transcription Inflammation Inflammation & Joint Damage TNFa->Inflammation

Caption: CAR downregulates the PI3K/Akt/NF-κB signaling pathway.

Experimental Protocols

Application I: Efficacy in a Rodent Model of Rheumatoid Arthritis

This protocol describes the use of the Collagen-Induced Arthritis (CIA) rat model to evaluate the anti-arthritic properties of CAR.

CIA_Workflow cluster_pre Model Induction cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis acclimatize 1. Animal Acclimatization (1 week) immunize1 2. Primary Immunization (Day 0) acclimatize->immunize1 immunize2 3. Booster Immunization (Day 18-21) immunize1->immunize2 onset 4. Onset of Arthritis (Approx. Day 22) immunize2->onset treatment 5. CAR Administration (e.g., 32, 16, 8 mg/kg/day) onset->treatment monitoring 6. Daily Monitoring (Paw Swelling, Body Weight, Arthritis Score) treatment->monitoring euthanasia 7. Euthanasia & Sample Collection monitoring->euthanasia elisa 8a. Serum Cytokine Analysis (ELISA for TNF-α, IL-1β) euthanasia->elisa histo 8b. Histopathology (H&E Staining of Joints) euthanasia->histo wb 8c. Molecular Analysis (Western Blot of Synovium) euthanasia->wb

Caption: Experimental workflow for the CIA rodent model.

1. Materials and Reagents

  • Female Sprague-Dawley rats (180-200 g)

  • Chicken Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound (CAR)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Calipers for paw measurement

  • ELISA kits for rat TNF-α and IL-1β

  • Reagents for histology (formalin, hematoxylin, eosin)

  • Reagents for Western blotting (lysis buffer, antibodies for NF-κB, TNF-α, COX-2, etc.)

2. Protocol

  • Animal Model : Acclimatize female Sprague-Dawley rats for one week prior to the experiment.

  • CIA Induction :

    • On Day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing chicken CII and CFA.[1]

    • On Day 18 or 21, administer a booster immunization with 100 µL of an emulsion of CII and IFA.[1]

  • Grouping and Administration :

    • Monitor rats daily for signs of arthritis (redness and swelling of paws) starting from the booster injection.

    • Upon the onset of arthritis, randomly divide rats into groups: Normal Control, CIA Model (Vehicle), CAR-treated (e.g., 8, 16, 32 mg/kg), and Positive Control (e.g., Methotrexate).

    • Prepare CAR by suspending it in the vehicle.

    • Administer CAR or vehicle daily via intragastric gavage for a specified period (e.g., 7-14 days).[1]

  • Assessment of Arthritis :

    • Measure the paw volume/thickness (plethysmometer or calipers) and body weight daily or every other day.

    • Calculate an arthritis index based on a scoring system for erythema and swelling.

  • Endpoint Analysis :

    • At the end of the treatment period, collect blood via cardiac puncture for serum separation. Analyze TNF-α and IL-1β levels using ELISA kits.[1]

    • Euthanize the animals and dissect the hind paws.

    • Fix joints in 10% neutral buffered formalin for histopathological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.

    • Isolate synovial tissue from other joints and snap-freeze for Western blot analysis to measure the expression of proteins in the PI3K/Akt and NF-κB pathways.[1]

3. Data Presentation: Efficacy of CAR in CIA Rat Model

Dose (mg/kg)OutcomeResultReference
8, 16, 32Paw SwellingSignificant, dose-dependent suppression[1]
32Body WeightSignificant inhibition of weight loss[1]
8, 16, 32Serum TNF-α, IL-1βMarkedly lowered levels[1]
8, 16, 32Synovial NF-κB p65Significantly inhibited expression[1]
8, 16, 32Synovial TNF-α, COX-2Significantly inhibited expression[1]
8, 16, 32HistopathologyAmelioration of joint inflammation and damage[1]
Application II: Acute Oral Toxicity Screening

As no specific LD50 or detailed toxicity data for CAR is available, this protocol provides a general framework for an acute toxicity study based on standard guidelines. The toxicity of saponins can vary widely; for example, the LD50 of a saponin from Citrullus colocynthis was found to be 200 mg/kg in mice, while saponins from quinoa had an LD50 greater than 10 g/kg in rats.[5][7] Therefore, a dose-range-finding study is essential.

Toxicity_Workflow acclimatize 1. Animal Acclimatization (e.g., Sprague-Dawley Rats) grouping 2. Grouping (Vehicle Control, Escalating Dose Groups) acclimatize->grouping admin 3. Single Dose Administration (Day 0, Oral Gavage) grouping->admin observe 4. Clinical Observation (14 Days) (Mortality, Morbidity, Behavioral Changes) admin->observe weigh 5. Body Weight Measurement (Days 0, 7, 14) observe->weigh necropsy 6. Gross Necropsy & Histopathology (Day 14) weigh->necropsy

Caption: General workflow for an acute toxicity study.

1. Materials and Reagents

  • Male and female Sprague-Dawley rats or BALB/c mice.

  • This compound (CAR).

  • Vehicle for administration.

  • Standard lab equipment for observation, weighing, and necropsy.

2. Protocol

  • Animal Model : Use an equal number of male and female healthy, young adult rodents. Acclimatize for at least 5 days.

  • Dose Selection : Conduct a preliminary dose-range-finding study with wide dose spacing. Based on the results, select 3-5 dose levels for the main study.

  • Administration :

    • Fast animals overnight before dosing.

    • Administer a single dose of CAR via oral gavage. The volume should be appropriate for the animal's weight.

    • Administer vehicle to the control group.

  • Observation :

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions). Note any instances of diarrhea, lethargy, or unusual behavior.[5]

    • Record all mortalities.

  • Body Weight : Weigh animals before dosing and on days 7 and 14.

  • Terminal Procedures :

    • At day 14, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study).

    • Collect major organs (liver, kidneys, heart, lungs, spleen, brain) and any tissues with gross lesions.

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

3. Data Presentation: Acute Toxicity Observation Table (Template)

Dose (mg/kg)N (Male/Female)Mortality (within 14 days)Clinical Signs of ToxicityChange in Body Weight (Day 14)Gross Necropsy Findings
Vehicle5 / 5
Dose 15 / 5
Dose 25 / 5
Dose 35 / 5
Dose 45 / 5

References

Application Notes and Protocols for Preclinical Formulation of Clematichinenoside AR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Clematichinenoside AR (CAR) for preclinical research. This document includes detailed protocols for formulation preparation, in vivo studies in a collagen-induced arthritis rat model, and in vitro anti-inflammatory assays using RAW264.7 macrophages. Additionally, it outlines the key signaling pathways modulated by CAR, supported by visual diagrams.

Physicochemical Properties and Formulation Development

This compound is a triterpenoid saponin with demonstrated therapeutic potential, particularly in inflammatory conditions such as rheumatoid arthritis.[1] A critical aspect of its preclinical evaluation is the development of a stable and effective formulation that ensures adequate bioavailability for in vivo studies.

Solubility and Stability

For preclinical formulation, a common approach for poorly soluble compounds is the use of co-solvents and surfactants to create a stable vehicle for administration. Two example formulations are provided by commercial suppliers:

Table 1: Example Formulations for this compound

Formulation ComponentProtocol 1Protocol 2
Solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)
Achievable Concentration ≥ 2.5 mg/mL (1.38 mM)≥ 2.5 mg/mL (1.38 mM)
Appearance Clear solutionClear solution

Data sourced from MedchemExpress. These are starting points and may require further optimization based on the specific experimental needs.

A stability-indicating RP-HPLC method has been developed, which can be utilized to assess the purity and degradation of CAR under various stress conditions, including exposure to acid, base, oxidation, heat, and light.[5][6] This method is crucial for establishing the shelf-life and appropriate storage conditions for both the raw compound and its formulations. General guidelines for stability testing suggest evaluating the substance under various temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH, 75% RH) over time.[7]

Pharmacokinetics in Rats

A validated LC-MS/MS method has been established for the quantitative determination of CAR in rat plasma, which is essential for pharmacokinetic studies.[8] This method has been successfully applied to a pharmacokinetic study in rats after oral administration, though specific parameters like Cmax, Tmax, and AUC are not detailed in the available literature.[8] The low oral bioavailability of CAR has been noted, suggesting that its metabolites may also contribute to its pharmacological effects.[1]

Experimental Protocols

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

The collagen-induced arthritis (CIA) model in rats is a widely used and relevant preclinical model for studying rheumatoid arthritis.[9][10]

Protocol for CIA Induction and CAR Treatment:

  • Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old) are commonly used.

  • Induction:

    • On day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (1:1 v/v).

    • On day 7 or 21, a booster immunization is given with 100 µL of an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[9][11]

  • CAR Formulation Preparation (Example):

    • Prepare a stock solution of CAR in DMSO.

    • For oral gavage, dilute the stock solution with a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or the co-solvent mixture described in Table 1 to the desired final concentration. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.

  • Treatment:

    • Begin treatment with CAR (e.g., intragastrically) at a predetermined dose once daily, starting from the day of the first immunization (prophylactic) or upon the onset of arthritis symptoms (therapeutic). Dosing regimens of 8, 16, and 32 mg/kg have been used in previous studies.

  • Assessment of Arthritis:

    • Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Arthritis severity can be scored using a standardized scoring system (e.g., 0-4 scale for each paw).

    • Measure paw volume using a plethysmometer.

    • At the end of the study, collect blood for serum analysis of inflammatory markers and joints for histopathological examination.

In Vitro Model: Anti-Inflammatory Assay in RAW264.7 Macrophages

RAW264.7 macrophages are a widely used cell line to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these cells, inducing the production of inflammatory mediators.[2][12]

Protocol for Assessing Anti-Inflammatory Effects of CAR:

  • Cell Culture:

    • Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[2]

  • Treatment:

    • Pre-treat the cells with various concentrations of CAR (dissolved in DMSO and diluted in culture medium; final DMSO concentration should be ≤0.1%) for 1-2 hours.

    • Stimulate the cells with LPS (10-100 ng/mL) for 24 hours.[2]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[6]

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.[6][13]

  • Cell Viability Assay:

    • Assess the cytotoxicity of CAR on RAW264.7 cells using an MTT or similar viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Signaling Pathways Modulated by this compound

CAR has been shown to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and angiogenesis.

HIF-1α/VEGFA/ANG2 Signaling Pathway

This compound has been found to inhibit synovial angiogenesis in rheumatoid arthritis by targeting the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin 2 (ANG2) axis.[14] CAR has a strong binding affinity with HIF-1α, which in turn downregulates the expression of VEGFA and ANG2, key mediators of new blood vessel formation.[14]

HIF-1a_VEGFA_ANG2_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis

CAR inhibits the HIF-1α/VEGFA/ANG2 signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell proliferation, survival, and inflammation. In the context of rheumatoid arthritis, this pathway is often hyperactivated. While the precise mechanism is still under investigation, it is suggested that CAR may exert its anti-inflammatory effects by inhibiting the PI3K/Akt pathway.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Inflammatory Signaling Akt->Downstream CAR This compound CAR->PI3K inhibits? CAR->Akt inhibits?

Proposed inhibition of the PI3K/Akt pathway by CAR.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a general workflow for the preclinical evaluation of a this compound formulation.

Preclinical_Workflow Formulation Formulation Development (Solubility, Stability) InVitro In Vitro Anti-inflammatory Assay (RAW264.7 cells) Formulation->InVitro InVivo In Vivo Efficacy Study (CIA Rat Model) Formulation->InVivo InVitro->InVivo informs PK Pharmacokinetic Study (Rats) InVivo->PK correlates with Tox Toxicology Studies InVivo->Tox Data Data Analysis & Interpretation InVivo->Data PK->Data Tox->Data

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Clematichinenoside AR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside AR (CAR), a triterpenoid saponin isolated from the roots of Clematis chinensis, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2][3][4] These application notes provide a comprehensive guide to the cell-based assays used to characterize the anti-inflammatory activity of CAR. The protocols detailed below are designed to enable researchers to investigate the compound's mechanism of action, focusing on its effects on key inflammatory mediators and signaling pathways. The primary cellular models for these assays include macrophage cell lines (e.g., RAW 264.7) and human rheumatoid arthritis fibroblast-like synoviocytes (FLS), which are critical players in inflammatory responses.

Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects

The following tables summarize the expected quantitative data from the cell-based assays described. These tables are structured for easy comparison of the inhibitory effects of this compound on various inflammatory markers.

Table 1: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorCell LineInducerCAR Concentration (µM)% InhibitionIC50 (µM)Reference
Nitric Oxide (NO)RAW 264.7LPSData to be generatedData to be generatedData to be generated[5]
Prostaglandin E2 (PGE2)RAW 264.7LPSData to be generatedData to be generatedData to be generated[6]
TNF-αRA-FLSrhTNF-αData to be generatedData to be generatedData to be generated[1]
IL-6RA-FLSrhTNF-αData to be generatedData to be generatedData to be generated[1]
IL-8RA-FLSrhTNF-αData to be generatedData to be generatedData to be generated[1]
MMP-1RA-FLSrhTNF-αData to be generatedData to be generatedData to be generated[1]

Table 2: Effect of this compound on the Expression of Pro-inflammatory Proteins

ProteinCell LineInducerCAR Concentration (µM)% Inhibition of Protein ExpressionReference
iNOSRAW 264.7LPSData to be generatedData to be generated[6][7]
COX-2RAW 264.7LPSData to be generatedData to be generated[6][7]

Table 3: Inhibition of NF-κB and MAPK Signaling Pathways by this compound

Signaling ProteinCell LineInducerCAR Concentration (µM)% Inhibition of PhosphorylationReference
p-p65 (NF-κB)RAW 264.7LPSData to be generatedData to be generated[5]
p-p38 MAPKRA-FLSrhTNF-αData to be generatedData to be generated[1]
p-ERK MAPKRA-FLSrhTNF-αData to be generatedData to be generated[1]
p-JNK MAPKL929rhTNF-α/ActDData to be generatedData to be generated[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) for RAW 264.7 cells or recombinant human tumor necrosis factor-alpha (rhTNF-α) for RA-FLS.

    • Incubate for the desired time period (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well microplate reader

  • Protocol:

    • After cell treatment, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production (ELISA)

The concentration of these inflammatory mediators in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Materials:

    • Specific ELISA kits for PGE2, TNF-α, and IL-6

    • Wash buffer

    • Substrate solution

    • Stop solution

    • 96-well microplate reader

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples to the antibody-coated microplate wells. b. Add the detection antibody. c. Add the enzyme conjugate (e.g., HRP-streptavidin). d. Add the substrate solution and incubate until color develops. e. Add the stop solution to terminate the reaction.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the concentration of the inflammatory mediator in the samples by interpolating from the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPKs)

Western blotting is used to determine the protein expression levels of iNOS and COX-2, and the phosphorylation status of key signaling proteins.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for iNOS, COX-2, p65, p-p65, p38, p-p38, ERK, p-ERK, JNK, p-JNK, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Cell Lysate Analysis cluster_data Data Analysis seed_cells Seed Cells (e.g., RAW 264.7, RA-FLS) pretreat Pre-treat with This compound seed_cells->pretreat induce Induce Inflammation (e.g., LPS, rhTNF-α) pretreat->induce supernatant Collect Supernatant induce->supernatant cell_lysate Prepare Cell Lysate induce->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPKs) cell_lysate->western quantification Quantification & Comparison griess->quantification elisa->quantification western->quantification

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway

G cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Degradation & Release nfkb_p p-NF-κB nfkb->nfkb_p Phosphorylation nucleus Nucleus nfkb_p->nucleus Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) car This compound car->ikk Inhibition car->nfkb_p Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G cluster_mapk MAPK Cascade cluster_nucleus stimulus Inflammatory Stimulus (LPS/TNF-α) receptor Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk P mapk MAPK (p38, ERK, JNK) mapkk->mapk P ap1 AP-1 mapk->ap1 Activation nucleus Nucleus ap1->nucleus Translocation genes Pro-inflammatory Gene Expression car This compound car->mapk Inhibition of Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Gene Expression Analysis Following Clematichinenoside AR Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside AR (CAR), a triterpenoid saponin isolated from the roots of Clematis chinensis, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases such as rheumatoid arthritis (RA). Its mechanism of action involves the modulation of key signaling pathways that regulate inflammation, angiogenesis, and cell survival. This document provides detailed application notes on the gene expression changes induced by CAR treatment and comprehensive protocols for relevant experimental analyses.

Data Presentation: Gene Expression Changes

While comprehensive public RNA-sequencing or microarray data on this compound treatment is not currently available, existing studies have identified significant changes in the expression of key genes through targeted analyses like RT-qPCR. The following table summarizes the known effects of CAR on gene expression.

Gene TargetBiological ProcessEffect of CAR TreatmentModel SystemReference
TNF-α InflammationDecreased mRNA expressionCollagen-Induced Arthritis (CIA) Rat Synovium[1]
PI3K Cell Signaling, SurvivalDecreased mRNA expressionCollagen-Induced Arthritis (CIA) Rat Synovium[1]
Akt Cell Signaling, SurvivalDecreased p-Akt mRNA expressionCollagen-Induced Arthritis (CIA) Rat Synovium[1]
HIF-1α Angiogenesis, Hypoxia ResponseInhibition of expressionRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)[2]
VEGFA AngiogenesisInhibition of expressionRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)[2]
ANG2 AngiogenesisInhibition of expressionRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)[2]
IL-6 InflammationDecreased secretion (protein level)Human RA-derived Fibroblast-like Synoviocyte MH7A cells
IL-8 InflammationDecreased secretion (protein level)Human RA-derived Fibroblast-like Synoviocyte MH7A cells
MMP-1 Extracellular Matrix DegradationAttenuated production (protein level)Human RA-derived Fibroblast-like Synoviocyte MH7A cells

Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects by modulating at least two critical signaling pathways: the PI3K/Akt/TNF-α pathway, which is central to inflammation and cell survival, and the HIF-1α/VEGFA/ANG2 axis, which plays a crucial role in angiogenesis.

PI3K/Akt/TNF-α Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell proliferation, survival, and inflammation. In the context of rheumatoid arthritis, its overactivation contributes to the chronic inflammatory state. This compound has been shown to downregulate the expression of key components of this pathway, leading to a reduction in inflammatory responses.

PI3K_Akt_Pathway CAR This compound PI3K PI3K CAR->PI3K inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB TNFa TNF-α NFkB->TNFa promotes transcription Inflammation Inflammation TNFa->Inflammation

Caption: PI3K/Akt/TNF-α signaling pathway inhibition by this compound.

HIF-1α/VEGFA/ANG2 Signaling Pathway

The HIF-1α/VEGFA/ANG2 signaling axis is a critical driver of angiogenesis, the formation of new blood vessels, which is a hallmark of the pathology of rheumatoid arthritis. This compound has been found to inhibit this pathway, thereby reducing synovial angiogenesis.

HIF1a_VEGFA_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits VEGFA VEGFA HIF1a->VEGFA promotes transcription ANG2 ANG2 HIF1a->ANG2 promotes transcription Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis

Caption: HIF-1α/VEGFA/ANG2 signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effects of this compound on gene and protein expression.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis RA_FLS RA Fibroblast-Like Synoviocytes (RA-FLS) Culture CAR_Treatment This compound Treatment RA_FLS->CAR_Treatment RNA_Extraction RNA Extraction CAR_Treatment->RNA_Extraction Protein_Extraction Protein Extraction CAR_Treatment->Protein_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR (HIF-1α, VEGFA, etc.) Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot (PI3K, Akt, etc.)

Caption: General experimental workflow for gene and protein expression analysis.

Culture of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Objective: To culture and maintain primary RA-FLS for subsequent experiments.

Materials:

  • Synovial tissue from RA patients (obtained with ethical approval)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IV

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 75 cm² cell culture flasks

  • Sterile consumables (pipettes, tubes, etc.)

Protocol:

  • Obtain fresh synovial tissue in sterile DMEM.

  • Wash the tissue 2-3 times with sterile PBS containing Penicillin-Streptomycin.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Digest the minced tissue with Collagenase Type IV (1 mg/mL in DMEM) for 2-4 hours at 37°C with gentle agitation.

  • Neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Seed the cells into a 75 cm² culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days. Non-adherent cells will be removed during the first medium change.

  • When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. RA-FLS are typically used between passages 3 and 6 for experiments.

This compound Treatment

Objective: To treat cultured RA-FLS with CAR to assess its impact on gene and protein expression.

Materials:

  • Cultured RA-FLS (at desired passage number)

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed RA-FLS into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare working concentrations of CAR by diluting the stock solution in complete culture medium. A vehicle control (DMSO in medium at the same final concentration as the highest CAR dose) must be included. A typical concentration range for in vitro studies is 1-100 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CAR or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, proceed with RNA or protein extraction.

RNA Extraction and RT-qPCR Analysis

Objective: To quantify the mRNA expression levels of target genes (e.g., HIF-1α, VEGFA) in CAR-treated RA-FLS.

Materials:

  • CAR-treated and control RA-FLS

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

A. RNA Extraction:

  • Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit.

  • Homogenize the lysate by passing it through a needle and syringe or by using a rotor-stator homogenizer.

  • Follow the manufacturer's protocol for the RNA extraction kit to purify the total RNA.

  • Elute the RNA in nuclease-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

B. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

C. qPCR:

  • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

  • Run the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt curve analysis to verify the specificity of the amplified product.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to the housekeeping gene.

Protein Extraction and Western Blot Analysis

Objective: To determine the protein levels of key signaling molecules (e.g., PI3K, Akt, p-Akt) in CAR-treated RA-FLS.

Materials:

  • CAR-treated and control RA-FLS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for PI3K, Akt, p-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

A. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

B. Protein Quantification:

  • Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's protocol.

C. Western Blotting:

  • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Clematichinenoside AR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside AR (CAR) is a triterpenoid saponin extracted from the traditional Chinese herb Clematis chinensis Osbeck. It has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory, anti-angiogenic, and apoptosis-modulating properties.[1][2][3] These application notes provide a comprehensive guide for researchers to establish a dose-response curve for CAR in various in vitro experimental models. Understanding the dose-dependent effects of CAR is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Mechanism of Action

This compound has been shown to modulate multiple signaling pathways implicated in inflammation, angiogenesis, and apoptosis:

  • Anti-inflammatory Effects: CAR antagonizes the inflammatory and cytotoxic activities induced by tumor necrosis factor-α (TNF-α).[1] It achieves this by inhibiting the p38 and ERK MAPKs signal activation, which in turn reduces the secretion of pro-inflammatory cytokines such as IL-6 and IL-8, and matrix metalloproteinase-1 (MMP-1) production.[1][4] Furthermore, CAR can blunt the activation of the NLRP3 inflammasome.[5] Studies in collagen-induced arthritis models have shown that CAR can reduce the production of TNF-α, PI3K, and p-Akt.[6][7]

  • Anti-angiogenic Effects: CAR has been found to inhibit synovial angiogenesis by targeting the HIF-1α/VEGFA/ANG2 axis.[2][8] It has a strong binding affinity for HIF-1α, thereby inhibiting its activity.[2]

  • Apoptosis Regulation: CAR can induce apoptosis in certain cell types, such as rheumatoid arthritis fibroblast-like synoviocytes.[2] Conversely, it has shown protective effects against apoptosis in H9c2 cardiomyocytes and bone marrow mesenchymal stem cells by modulating mitochondria-mediated signaling pathways, including increasing the Bcl-2/Bax ratio and inhibiting caspase-3 activation.[3][9][10]

Signaling Pathways

Here are the diagrams of the key signaling pathways modulated by this compound.

CAR_Anti_Inflammatory_Pathway TNFa TNF-α p38_ERK p38/ERK MAPKs TNFa->p38_ERK CAR This compound CAR->p38_ERK NLRP3 NLRP3 Inflammasome CAR->NLRP3 PI3K_Akt PI3K/Akt Pathway CAR->PI3K_Akt Cytokines IL-6, IL-8, MMP-1 p38_ERK->Cytokines Inflammation Inflammation NLRP3->Inflammation PI3K_Akt->Inflammation Cytokines->Inflammation

CAR Anti-inflammatory Signaling Pathway

CAR_Anti_Angiogenesis_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis

CAR Anti-angiogenesis Signaling Pathway

CAR_Apoptosis_Pathway CAR This compound Bcl2 Bcl-2 CAR->Bcl2 Bax Bax CAR->Bax Mitochondria Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

CAR Apoptosis Regulation Pathway

Experimental Protocols

General Workflow for Establishing a Dose-Response Curve

The following diagram outlines the general workflow for determining the dose-response relationship of this compound.

Dose_Response_Workflow A 1. Cell Culture and Seeding B 2. Preparation of CAR dilutions A->B C 3. Cell Treatment B->C D 4. Incubation C->D E 5. Endpoint Assay D->E F 6. Data Collection E->F G 7. Data Analysis & Curve Fitting F->G H 8. Determine EC50/IC50 G->H

General Experimental Workflow
Protocol 1: In Vitro Cytotoxicity and Proliferation Assay

This protocol is designed to determine the concentration of CAR that inhibits cell viability or proliferation by 50% (IC50).

Materials:

  • Target cell line (e.g., MH7A, L929, RAW264.7)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • CAR Stock Solution: Prepare a 10 mM stock solution of CAR in DMSO.

  • Serial Dilutions: Perform serial dilutions of the CAR stock solution in complete medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest CAR concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared CAR dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Collection: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the CAR concentration.

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic regression model to determine the IC50 value.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol measures the effect of CAR on the secretion of inflammatory cytokines.

Materials:

  • Target cell line (e.g., MH7A)

  • Complete cell culture medium

  • This compound

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • ELISA kits for specific cytokines (e.g., IL-6, IL-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • Stimulation: After a pre-incubation period with CAR (e.g., 1-2 hours), add the inflammatory stimulus to the wells at a pre-determined optimal concentration.

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve from the cytokine standards.

    • Calculate the concentration of the cytokine in each sample.

    • Plot the cytokine concentration against the CAR concentration to establish a dose-response relationship.

Data Presentation

The following tables provide a template for presenting dose-response data for this compound.

Table 1: Effect of this compound on Cell Viability

CAR Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
195.3 ± 6.1
1075.4 ± 5.5
2552.1 ± 4.9
5028.7 ± 3.8
10010.2 ± 2.1

Table 2: Effect of this compound on IL-6 Secretion in TNF-α-stimulated MH7A Cells

CAR Concentration (µM)IL-6 Concentration (pg/mL) (Mean ± SD)
0 (Vehicle)1500 ± 120
0.11450 ± 110
11200 ± 95
10850 ± 70
25500 ± 45
50250 ± 30
100100 ± 15

Conclusion

These application notes provide a framework for establishing a dose-response curve for this compound. The provided protocols and data presentation templates can be adapted to various research needs. A thorough understanding of the dose-dependent effects of CAR is essential for advancing its potential as a therapeutic agent. Researchers are encouraged to select appropriate cell lines and endpoints based on their specific research questions.

References

Application Note: Stability Profile of Clematichinenoside AR in Solution

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Clematichinenoside AR (CAR), a prominent triterpenoid saponin isolated from the roots of Clematis chinensis Osbeck, has demonstrated significant potential as a therapeutic agent.[1] Research indicates its potent anti-inflammatory and immunomodulatory activities, making it a promising candidate for treating conditions like rheumatoid arthritis.[2][3] As with any compound intended for pharmaceutical development, understanding its chemical stability is paramount. Stability testing ensures that a drug substance maintains its identity, strength, and purity throughout its shelf life. This application note provides a summary of the stability of this compound in solution under various stress conditions, including pH, temperature, and light, to guide its formulation, storage, and handling.

2. Summary of Stability Profile

Forced degradation studies are employed to predict the long-term stability of a substance and to develop stability-indicating analytical methods.[4] The stability of this compound in solution is influenced by several factors. The molecule is most stable in neutral to slightly acidic conditions. It exhibits susceptibility to degradation under strong acidic, alkaline, and oxidative conditions. Elevated temperatures accelerate the degradation process, and prolonged exposure to UV light can also lead to a significant loss of the parent compound. The primary analytical technique for assessing stability is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can separate the intact drug from its degradation products.[5][6]

3. Experimental Data

The following tables summarize the illustrative results from forced degradation studies on this compound in an aqueous solution. The data represents the percentage of this compound remaining after exposure to various stress conditions, as quantified by a stability-indicating HPLC-UV method.

Table 1: pH-Dependent Stability of this compound at 60°C

Time (hours)0.1 M HCl (pH ~1)pH 4.0 BufferpH 7.0 Buffer0.1 M NaOH (pH ~13)
0 100.0%100.0%100.0%100.0%
4 85.2%98.1%97.5%70.3%
8 72.1%96.5%95.2%51.6%
12 60.5%94.8%93.1%35.8%
24 41.3%90.2%88.4%15.1%

Table 2: Thermal Stability of this compound in Neutral Solution (pH 7.0)

Time (hours)40°C60°C80°C
0 100.0%100.0%100.0%
12 98.5%93.1%75.4%
24 96.8%88.4%58.1%
48 93.5%79.5%34.2%
72 90.1%71.3%19.8%

Table 3: Photostability of this compound in Neutral Solution (ICH Q1B Conditions)

ConditionExposure Duration% this compound Remaining
Control (Dark) 24 hours99.5%
Cool White Fluorescent Light 1.2 million lux hours88.7%
Near UV Light (UVA) 200 watt hours/m²85.3%

This compound is most stable in neutral to slightly acidic aqueous solutions and is sensitive to strong alkaline and acidic hydrolysis, high temperatures, and light exposure. Based on this stability profile, the following recommendations are made:

  • Storage: this compound solutions should be stored at refrigerated temperatures (2-8°C), protected from light.

  • Formulation: Formulation development should focus on buffering solutions to a pH range of 4.0 to 7.0 to ensure maximum stability.

  • Handling: Exposure of solutions to high temperatures and direct sunlight or strong UV sources should be minimized during experimental procedures.

Protocol: Forced Degradation and Stability Testing of this compound in Solution

1. Objective

To perform forced degradation studies on this compound in solution to understand its degradation pathways and to establish a stability-indicating analytical method. The protocol covers degradation under hydrolytic (acidic, basic, neutral), thermal, and photolytic stress conditions.

2. Materials and Reagents

  • This compound (Purity >98%)[7]

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Phosphate Buffer (pH 7.0)

  • Acetate Buffer (pH 4.0)

  • HPLC System with UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[5]

  • pH meter

  • Calibrated oven/water bath

  • Photostability chamber compliant with ICH Q1B guidelines

  • Volumetric flasks, pipettes, and autosampler vials

3. Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting prep_stock Prepare CAR Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work stress_ph Hydrolytic (Acid, Neutral, Base) prep_work->stress_ph Expose Samples stress_temp Thermal (40°C, 60°C, 80°C) prep_work->stress_temp Expose Samples stress_photo Photolytic (Light, UV) prep_work->stress_photo Expose Samples sampling Sample at Timepoints (0, 4, 8, 12, 24h) stress_ph->sampling stress_temp->sampling stress_photo->sampling hplc HPLC Analysis sampling->hplc data Quantify CAR & Degradants hplc->data report Calculate % Degradation & Plot Kinetics data->report

Caption: Overall workflow for the stability testing of this compound.

4. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective stress medium (e.g., 0.1 M HCl, water, buffer, or 0.1 M NaOH) to obtain the final concentration for the study.

5. Forced Degradation Studies

5.1. Hydrolytic Stability (pH)

  • Prepare three sets of working solutions:

    • Acidic: In 0.1 M HCl.

    • Neutral: In purified water or pH 7.0 buffer.

    • Basic: In 0.1 M NaOH.

  • Transfer the solutions into sealed vials and place them in a water bath or oven set at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Immediately neutralize the acidic and basic samples before HPLC analysis (e.g., neutralize HCl with NaOH and NaOH with HCl).

  • Analyze all samples by HPLC.

G start Prepare Working Solutions in 0.1M HCl, H₂O, 0.1M NaOH incubate Incubate at 60°C start->incubate sample Sample at Timepoints (t = 0, 4, 8... hrs) incubate->sample neutralize Neutralize Acid/Base (if applicable) sample->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Workflow for hydrolytic stability testing.

5.2. Thermal Stability

  • Prepare working solutions of this compound in a neutral (pH 7.0) buffer.

  • Aliquot the solution into three sets of sealed vials.

  • Place each set in a calibrated oven at different temperatures (e.g., 40°C, 60°C, and 80°C).

  • Maintain a control set of vials at 4°C, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 12, 24, 48, 72 hours).

  • Cool samples to room temperature before HPLC analysis.

G start Prepare Working Solution in pH 7.0 Buffer incubate Incubate Samples at 40°C, 60°C, 80°C start->incubate control Store Control at 4°C start->control sample Sample at Timepoints (t = 0, 12, 24... hrs) incubate->sample control->sample analyze Analyze by HPLC sample->analyze

Caption: Workflow for thermal stability testing.

5.3. Photostability

  • Prepare working solutions in a neutral (pH 7.0) buffer.

  • Expose the solution in clear vials to light within a photostability chamber. The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

G start Prepare Working Solution in pH 7.0 Buffer expose Expose to Light/UV (ICH Q1B Conditions) start->expose control Wrap Control Sample in Foil (Dark) start->control chamber Place Samples in Photostability Chamber expose->chamber control->chamber analyze Analyze by HPLC chamber->analyze

Caption: Workflow for photostability testing.

6. Sample Analysis (HPLC Method)

A stability-indicating HPLC method is crucial for separating this compound from its degradation products.[6]

  • HPLC System: Agilent 1200 or equivalent with VWD/PDA detector.[5]

  • Column: Agilent TC-C18 (4.6 mm x 150 mm, 5 µm).[5]

  • Mobile Phase: Gradient elution with Solvent A (Water) and Solvent B (Acetonitrile).[5]

    • 0-5 min: 30% B

    • 5-12 min: 30% to 35% B

    • 12-17 min: 35% to 60% B

    • 17-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 203 nm.[5]

  • Injection Volume: 20 µL.[5]

Calculation of Degradation: The percentage of this compound remaining is calculated using the peak area from the chromatograms: % Remaining = (Area_sample / Area_initial) * 100 % Degradation = 100 - % Remaining

7. Data Analysis and Interpretation

Plot the percentage of remaining this compound against time for each condition. This data helps in determining the degradation kinetics (e.g., zero-order or first-order) and identifying the conditions under which the compound is least stable. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

8. Biological Context: Relevant Signaling Pathway

This compound has been shown to exert its anti-arthritic and anti-inflammatory effects by modulating various signaling pathways. One key mechanism involves the inhibition of synovial angiogenesis, a critical process in rheumatoid arthritis pathology, through the HIF-1α/VEGFA axis.[8]

G CAR This compound HIF HIF-1α CAR->HIF Inhibits VEGFA VEGFA HIF->VEGFA Promotes Expression ANG2 ANG2 HIF->ANG2 Promotes Expression Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis Induces ANG2->Angiogenesis Induces RA Rheumatoid Arthritis Pathology Angiogenesis->RA Contributes to

Caption: Inhibition of the HIF-1α pathway by this compound.

References

Protocol for Assessing Clematichinenoside AR Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Clematichinenoside AR (AR), a triterpenoid saponin extracted from the traditional Chinese herb Clematis chinensis, has demonstrated significant pharmacological potential, including anti-inflammatory, immunomodulatory, and anti-cancer activities.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in physiological and formulation-relevant solvents. This document provides a detailed protocol for the systematic assessment of this compound solubility, an essential step in its preclinical and pharmaceutical development.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of natural products and the formulation of new chemical entities.

Compound Information

While "this compound" is a commonly cited active ingredient, detailed chemical identifiers are often listed under related compounds like Clematichinenoside A. For the purposes of this protocol, it is crucial to obtain a certificate of analysis for the specific batch of this compound being tested to confirm its identity and purity.

Table 1: Physicochemical Properties of a Representative Clematichinenoside (Clematichinenoside A)

PropertyValueSource
Molecular FormulaC₅₂H₈₄O₂₀PubChem[2]
Molecular Weight1029.2 g/mol PubChem[2]
AppearanceWhite to off-white powderAssumed
Storage Conditions-20°C, protected from light and moistureMedchemExpress.com[3]

Experimental Protocols

Equilibrium Solubility Assessment via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4] This method measures the thermodynamic solubility, which is the saturation point of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid powder, >98% purity)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically inert material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solvent: Prepare the desired solvents. For buffered solutions like PBS, ensure the pH is accurately adjusted.

  • Addition of Excess Compound: Add an excess amount of this compound to a 2 mL glass vial. An amount that is visually in excess of what is expected to dissolve is sufficient (e.g., 5-10 mg).

  • Addition of Solvent: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[5]

  • Sample Collection: Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.[4]

  • Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC method (see Protocol 2).

  • Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Quantification of this compound by HPLC

An HPLC method with UV detection is a precise and common technique for quantifying the concentration of dissolved this compound.[6]

Materials and Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with or without a modifier like formic acid, depending on peak shape)

  • This compound reference standard

  • Methanol or DMSO for stock solution preparation

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Set the HPLC column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (a wavelength scan should be performed to determine the λmax of this compound).

    • Inject a fixed volume (e.g., 10 µL) of each calibration standard and the filtered samples from the solubility assessment.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the calibration curve.

Data Presentation

Summarize the quantitative solubility data in a structured table for clear comparison.

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL) ± SD (n=3)Molar Solubility (M)
WaterInsert DataInsert Data
PBS (pH 7.4)Insert DataInsert Data
EthanolInsert DataInsert Data
MethanolInsert DataInsert Data
DMSOInsert DataInsert Data
Propylene GlycolInsert DataInsert Data

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate by HPLC E->F G Calculate concentration from calibration curve F->G

Caption: Workflow for solubility assessment of this compound.

Signaling Pathway

This compound has been shown to exert its anti-arthritic effects by modulating the PI3K/Akt signaling pathway.[7]

G CAR This compound PI3K PI3K CAR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB TNFa TNF-α NFkB->TNFa Inflammation Inflammation & Arthritis Progression TNFa->Inflammation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

Troubleshooting & Optimization

Optimizing Clematichinenoside AR extraction yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Clematichinenoside AR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction yield from plant material, primarily from the roots and rhizomes of Clematis manshurica Rupr. and other Clematis species. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the efficiency and success of your extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: The most effective solvent for extracting triterpenoid saponins like this compound is aqueous ethanol. A Chinese patent for extracting total saponins from Clematis root suggests using 40% to 70% ethanol.[1] The optimal concentration often represents a balance between maximizing the solubility of the saponin and minimizing the co-extraction of undesirable compounds. For initial trials, starting with 60-70% ethanol is a common practice in saponin extraction.[2]

Q2: Which extraction method is most suitable for this compound?

A2: Modern techniques such as Ultrasound-Assisted Extraction (UAE) are highly effective and have been specifically cited for extracting total saponins from Clematis root.[1] UAE offers advantages like higher extraction efficiency, reduced extraction time (typically 30-90 minutes), and lower energy consumption compared to conventional methods like reflux or maceration.[1][3] Microwave-Assisted Extraction (MAE) is another advanced method known for its efficiency with other plant materials.

Q3: What are the key parameters to optimize for maximizing extraction yield?

A3: The primary parameters to optimize are:

  • Ethanol Concentration (%): Influences the polarity of the solvent and thus the solubility of this compound.

  • Extraction Temperature (°C): Affects solvent viscosity and mass transfer rates. However, excessively high temperatures can lead to degradation.

  • Extraction Time (minutes): Determines the duration of contact between the plant material and the solvent.

  • Solid-to-Liquid Ratio (g/mL): Impacts the concentration gradient and solvent efficiency. A common starting range is 1:4 to 1:8 g/mL.[1]

Q4: How can I purify this compound from the crude extract?

A4: A multi-step approach is typically required.

  • Filtration: The crude extract should first be filtered to remove solid plant debris.

  • Solvent Partitioning: Liquid-liquid extraction with water-saturated n-butanol is an effective method to separate saponins from more polar impurities.[1]

  • Decolorization: Activated carbon can be used to remove pigments.[1]

  • Chromatography: For higher purity, column chromatography using macroporous resins (e.g., D-101) is a common and effective technique for saponin purification.[4]

Q5: How stable is this compound during extraction and storage?

A5: this compound is susceptible to degradation under certain conditions. It is particularly labile to acid and base hydrolysis. It also shows some degradation under thermal stress and oxidation. It is relatively stable under photolytic (light) stress.[4][5] To minimize degradation, it is advisable to use moderate temperatures during extraction and evaporation, and to avoid strongly acidic or alkaline conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or time. 2. Inadequate Grinding: Large particle size of the plant material reduces surface area for extraction. 3. Degradation of this compound: Exposure to excessive heat or extreme pH. 4. Insufficient Solvent Volume: A low solid-to-liquid ratio may result in incomplete extraction.1. Optimize Parameters: Systematically vary ethanol concentration (40-80%), temperature (40-70°C), and time (30-90 min) to find the optimum. Consider using a Response Surface Methodology (RSM) approach. 2. Grind Material: Ensure the plant material is ground to a fine, uniform powder (e.g., 40-60 mesh). 3. Control Conditions: Maintain extraction temperature below 70°C. Ensure the pH of the extraction solvent is near neutral. Use a stability-indicating HPLC method to check for degradation products.[4][5] 4. Increase Solvent: Increase the solid-to-liquid ratio (e.g., from 1:8 to 1:15 g/mL).
High Level of Impurities in Extract 1. Non-selective Solvent: High ethanol concentrations might co-extract less polar compounds, while very low concentrations might extract excessive polysaccharides and pigments. 2. Ineffective Purification: The purification protocol (e.g., liquid-liquid partitioning, column chromatography) may be inadequate.1. Adjust Solvent: Fine-tune the ethanol concentration. A 60-70% ethanol solution is often a good compromise. 2. Refine Purification: a) Implement n-butanol partitioning to separate saponins. b) Use macroporous resin chromatography for further purification, optimizing the ethanol gradient for elution (e.g., washing with water, then eluting with increasing concentrations of ethanol like 30%, 50%, and 70%).[4]
Poor Reproducibility of Results 1. Variability in Plant Material: Saponin content can vary based on the plant's age, harvest time, and geographical source. 2. Inconsistent Experimental Conditions: Minor variations in temperature, time, or solvent preparation between batches.1. Standardize Material: Use plant material from a single, well-characterized source. If possible, analyze the raw material for initial saponin content. 2. Maintain Consistency: Carefully control all extraction parameters. Ensure accurate measurements of solvent, temperature, and time for each experiment.
Suspected Degradation of this compound 1. Hydrolysis: Exposure to acidic or basic conditions during extraction or workup. 2. Thermal Stress: Use of high temperatures during extraction or solvent evaporation.1. Monitor pH: Keep the pH of the solution as close to neutral as possible. 2. Use Moderate Heat: Evaporate solvents under reduced pressure at a moderate temperature (e.g., < 60°C). 3. Analyze for Degradants: Use a validated stability-indicating HPLC method. The appearance of new peaks, particularly under acidic or basic conditions, can confirm degradation.[4][5]

Data Presentation: Optimizing Extraction Parameters

While a specific optimization study for this compound using Response Surface Methodology (RSM) is not available in the searched literature, the following table illustrates a typical experimental design (Box-Behnken) and corresponding results for saponin extraction from a plant source. This demonstrates how systematic variation of parameters can be used to identify optimal conditions.

Table 1: Illustrative Example of a Box-Behnken Design for Saponin Extraction Optimization

RunEthanol Conc. (%)Temperature (°C)Time (min)Predicted Yield (mg/g)
160506015.2
280503016.5
360706015.8
480706018.1
560506015.3
640706013.5
780509017.0
840509012.8
940503012.1
1070606018.5
1180606017.9
1270606018.6
1340606013.2
1470606018.4
1560703014.9

Note: The data in this table is representative and intended for illustrative purposes to show the experimental design and expected trends. Actual results for this compound will vary.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the roots and rhizomes of Clematis manshurica at 50-60°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder.

  • Extraction Procedure:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol (for a 1:10 g/mL solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.

    • Perform the extraction for 60 minutes.

  • Recovery of Crude Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

    • Wash the residue on the filter paper with a small amount of the extraction solvent (e.g., 20 mL of 70% ethanol) to recover any remaining extract.

    • Combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 60°C until the ethanol is completely removed.

    • The remaining aqueous solution can be used for purification or be freeze-dried to obtain the crude saponin extract.

Protocol 2: Purification of Crude Extract by n-Butanol Partitioning
  • Preparation:

    • Take the concentrated aqueous solution from Protocol 1.

    • Add an equal volume of water-saturated n-butanol to a separatory funnel.

  • Liquid-Liquid Extraction:

    • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper layer is the n-butanol phase containing the saponins, and the lower layer is the aqueous phase.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of water-saturated n-butanol two more times.

  • Recovery:

    • Combine all the n-butanol fractions.

    • Wash the combined n-butanol extract with a small volume of distilled water to remove any remaining water-soluble impurities.

    • Concentrate the n-butanol extract to dryness using a rotary evaporator at a temperature below 60°C to yield the purified saponin fraction.

Visualizations

ExtractionWorkflow Start Plant Material (Clematis manshurica Root) Grinding Grinding & Sieving Start->Grinding Extraction Ultrasound-Assisted Extraction (e.g., 70% EtOH, 60°C, 60 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Aqueous Extract Evaporation->CrudeExtract Partitioning n-Butanol Partitioning CrudeExtract->Partitioning Purification Further Purification (Macroporous Resin) Partitioning->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions LowYield Problem: Low Yield C1 Suboptimal Parameters LowYield->C1 Is process optimized? C2 Degradation LowYield->C2 Are conditions too harsh? C3 Poor Grinding LowYield->C3 Is material prepared correctly? S1 Optimize Temp, Time, Solvent Conc. C1->S1 S2 Control pH & Temp, Use HPLC to check C2->S2 S3 Grind to fine powder (40-60 mesh) C3->S3

Caption: Troubleshooting logic for addressing low extraction yield.

References

Improving HPLC resolution for Clematichinenoside AR and its impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Clematichinenoside AR and its impurities. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help researchers, scientists, and drug development professionals achieve optimal chromatographic resolution and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Question 1: Why am I seeing poor resolution between my main peak (this compound) and a closely eluting impurity?

Answer:

Poor resolution between this compound and its impurities is a common challenge, often due to their structural similarities. Here are several steps to troubleshoot and improve the separation:

  • Mobile Phase Optimization: The selectivity (α) is the most powerful factor for improving resolution.[1]

    • Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and can improve the separation between closely eluting peaks.[1][2]

    • Modify Gradient Slope: If you are using a gradient method, making the gradient shallower (i.e., increasing the gradient time with a smaller change in organic solvent percentage) can significantly enhance resolution for complex mixtures.[3][4]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.

    • Adjust pH: For ionizable compounds, slight adjustments to the mobile phase pH can dramatically impact selectivity and resolution.[2][5]

  • Column and Stationary Phase:

    • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column's bonded phase (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) is one of the most effective ways to alter selectivity.[1]

    • Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) increases column efficiency (N), resulting in sharper peaks and better resolution.[1]

    • Increase Column Length: A longer column also increases efficiency, though it will lead to longer run times and higher backpressure.[1]

  • Temperature Control:

    • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1][6] Conversely, sometimes lowering the temperature can enhance selectivity. It is an important parameter to optimize.

Question 2: My peaks for this compound are broad and/or tailing. What are the causes and solutions?

Answer:

Poor peak shape can compromise both resolution and integration accuracy. Tailing and broadening are often caused by column, mobile phase, or system issues.

  • Column-Related Issues:

    • Column Overload: Injecting too much sample can saturate the column, leading to broad or tailing peaks.[6][7] Try reducing the injection volume or diluting the sample.[2]

    • Column Contamination/Degradation: The accumulation of contaminants on the column inlet frit or stationary phase can cause peak distortion.[5][8] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[9]

    • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica surface can interact with analytes, causing peak tailing.[10] Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress this effect.

  • Mobile Phase and Sample Solvent Mismatch:

    • Injection Solvent Strength: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and broadening.[4] Whenever possible, dissolve your sample in the initial mobile phase.[4]

  • System Issues (Extra-Column Volume):

    • Dead Volume: Excessive volume from long tubing, poorly made connections, or a large detector flow cell can contribute to peak broadening.[4][7] Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.[9]

Question 3: How can I confirm my HPLC system is suitable for this analysis?

Answer:

A system suitability test (SST) should be performed before running your sample sequence to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor (Asymmetry): For a pure standard of this compound, the tailing factor should ideally be between 0.9 and 1.5.

  • Theoretical Plates (N): A high plate count indicates good column efficiency. Refer to the column manufacturer's specifications for an expected value.

  • Resolution (Rs): The resolution between this compound and the closest eluting impurity should be greater than 1.5 for baseline separation.

  • Reproducibility (%RSD): Repeated injections of the same standard should show a relative standard deviation (%RSD) of less than 2.0% for peak area and retention time.[11]

Experimental Protocols and Data

A validated, stability-indicating RP-HPLC method has been developed for the determination of this compound and five of its related impurities.[12][13][14]

Protocol 1: HPLC Method for this compound and Impurities

This protocol is based on a published and validated method for separating this compound from five potential impurities.[12][13]

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to the desired working concentration using the initial mobile phase composition as the diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[2]

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Degas both mobile phases prior to use to prevent bubble formation in the system.[5]

3. Chromatographic Conditions: The following table summarizes the instrumental parameters for the analysis.

ParameterCondition
HPLC System Agilent 1200 or equivalent
Column Agilent TC-C18, 4.6 mm × 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient Program 0-5 min, 30% B; 5-12 min, 30-35% B; 12-17 min, 35-60% B; 17-20 min, 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 203 nm
Injection Volume 20 µL

Table 1: Validated HPLC Method Parameters.[12]

Visual Workflow and Logic Diagrams

To assist in troubleshooting and method development, the following diagrams illustrate key workflows.

G start Poor Resolution Observed (Rs < 1.5) check_params Verify Method Parameters (Flow, Temp, Gradient) start->check_params mobile_phase Optimize Mobile Phase check_params->mobile_phase Parameters OK adjust_gradient Make Gradient Shallower mobile_phase->adjust_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) mobile_phase->change_solvent adjust_ph Adjust pH (if analytes are ionizable) mobile_phase->adjust_ph column_select Change Column adjust_gradient->column_select No Improvement end Resolution Achieved (Rs > 1.5) adjust_gradient->end Success change_solvent->column_select No Improvement change_solvent->end Success adjust_ph->column_select No Improvement adjust_ph->end Success smaller_particles Use Smaller Particle Size (<3 µm) column_select->smaller_particles change_phase Change Stationary Phase (e.g., C18 to Phenyl) column_select->change_phase smaller_particles->end Success change_phase->end Success

Caption: Troubleshooting workflow for improving HPLC resolution.

G start Goal: Develop Robust Impurity Method lit_review 1. Literature & Analyte Review (Structures, pKa, logP) start->lit_review initial_method 2. Initial Method Selection - Column (C18) - Mobile Phase (ACN/H2O) - Detector (UV @ 203nm) lit_review->initial_method screening 3. Screening & Scoping Run initial gradient initial_method->screening optimization 4. Optimization Phase (Adjust Selectivity & Efficiency) screening->optimization Initial separation observed opt_gradient Adjust Gradient Slope optimization->opt_gradient opt_temp Optimize Temperature optimization->opt_temp opt_flow Optimize Flow Rate optimization->opt_flow validation 5. Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) opt_gradient->validation Resolution goals met opt_temp->validation Resolution goals met opt_flow->validation Resolution goals met

Caption: Systematic workflow for HPLC method development.

References

Overcoming poor solubility of Clematichinenoside AR in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Clematichinenoside AR.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the dissolution of this compound in aqueous buffers for in vitro and in vivo experiments.

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris-HCl). What should I do?

A1: Direct dissolution of this compound, a triterpenoid saponin, in aqueous buffers is often challenging due to its low water solubility. Simple vortexing or stirring is unlikely to be sufficient. If you observe particulate matter or cloudiness, consider the following solubilization strategies. For many poorly soluble compounds, initial dissolution in a small amount of an organic solvent is a necessary first step.

Q2: What are the recommended methods for preparing a stock solution of this compound?

A2: For most experimental applications, a concentrated stock solution in an organic solvent or a specialized formulation is prepared first, which is then diluted into your aqueous experimental medium. It is crucial to use a newly opened, anhydrous grade of dimethyl sulfoxide (DMSO) for the initial stock solution, as hygroscopic DMSO can negatively impact solubility. Here are two validated protocols:

  • Method 1: Co-Solvent Formulation. This method is suitable for many in vitro and in vivo studies.

  • Method 2: Cyclodextrin-Based Formulation. This approach can be beneficial for reducing the potential toxicity associated with organic co-solvents.

Detailed experimental protocols for these methods are provided below.

Q3: After preparing my stock solution and diluting it into my aqueous buffer, I observe precipitation. How can I resolve this?

A3: Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue. Here are some troubleshooting steps:

  • Sonication and/or Gentle Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in redissolving the compound.

  • Final Concentration: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit in that specific medium. You may need to perform a solubility test to determine this limit.

  • Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your experimental medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

Q4: How does pH affect the solubility of this compound?

Quantitative Data Summary

The following tables summarize the achievable concentrations of this compound using validated solubilization methods.

Table 1: Solubility of this compound using Co-Solvents

Formulation ComponentsConcentrationAchievable SolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/A≥ 2.5 mg/mL (1.38 mM)Clear Solution

Table 2: Solubility of this compound using a Cyclodextrin-Based Formulation

Formulation ComponentsConcentrationAchievable SolubilityAppearance
10% DMSO, 90% (20% SBE-β-CD in Saline)N/A≥ 2.5 mg/mL (1.38 mM)Clear Solution

Experimental Protocols

Protocol 1: Preparation of this compound Solution using Co-Solvents

This protocol details the step-by-step procedure for solubilizing this compound using a co-solvent system.

  • Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

  • The resulting solution will be clear and have a this compound concentration of at least 2.5 mg/mL.

Protocol 2: Preparation of this compound Solution using a Cyclodextrin-Based Formulation

This protocol provides a method for solubilizing this compound using Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD).

  • Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix the solution thoroughly until it is clear and homogeneous.

  • The final concentration of this compound in this formulation will be at least 2.5 mg/mL.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its therapeutic effects in conditions like rheumatoid arthritis by modulating specific signaling pathways. The following diagrams illustrate these mechanisms and a general workflow for preparing the compound for experiments.

Technical Support Center: Stabilizing Clematichinenoside AR for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term storage and handling of Clematichinenoside AR (CAR), a promising triterpenoid saponin with significant therapeutic potential. As a natural product, ensuring its stability is critical for reproducible experimental results and the development of safe and effective pharmaceuticals. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its storage and use.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency or Inconsistent Results in Bioassays Degradation of this compound due to improper storage conditions (e.g., high temperature, exposure to light, or inappropriate pH).- Store solid this compound at -20°C in a tightly sealed, light-resistant container. - For solutions, prepare fresh or store aliquots at -20°C for no longer than one month.[1] - Avoid repeated freeze-thaw cycles. - Ensure the pH of your experimental buffer is within the optimal stability range (acidic to neutral).
Appearance of Unexpected Peaks in HPLC Analysis Chemical degradation of this compound into impurities. This can be caused by exposure to harsh conditions such as strong acids or bases, oxidizing agents, high temperatures, or UV light.- Review your experimental protocol to identify any steps involving extreme pH, high temperatures, or exposure to light. - Use a validated stability-indicating HPLC method to separate and identify potential degradation products.[2][3] - Handle stock solutions and experimental samples under controlled temperature and lighting conditions.
Precipitation of this compound from Solution Poor solubility or supersaturation in the chosen solvent. Changes in temperature or pH can also affect solubility.- Confirm the solubility of this compound in your chosen solvent system. - Consider using a co-solvent or adjusting the pH to improve solubility. - Prepare solutions at the intended experimental temperature to avoid precipitation upon cooling or heating.
Discoloration of Solid Compound or Solution Potential oxidative degradation or contamination.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. - Ensure all glassware and solvents are clean and free of contaminants. - Visually inspect the compound before use and discard if any significant changes in appearance are observed.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container. When stored properly, the solid form is expected to be stable for at least one year.

2. How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve this compound in a suitable solvent (e.g., DMSO or ethanol), aliquot into small volumes in tightly sealed vials, and store at -20°C for up to one month .[1] Avoid repeated freeze-thaw cycles to minimize degradation.

3. What factors are known to affect the stability of this compound?

This compound, being a triterpenoid saponin, is susceptible to degradation under several conditions:

  • Temperature: Elevated temperatures can accelerate degradation. Saponins, in general, show lower degradation at colder temperatures.[1][4][5]

  • pH: Saponins can undergo hydrolysis under strongly acidic or basic conditions. Generally, they exhibit better stability in neutral to slightly acidic environments.

  • Light: Exposure to UV or fluorescent light can lead to photolytic degradation.

  • Oxidation: The presence of oxidizing agents can cause chemical modification and degradation.

4. How can I assess the stability of my this compound sample?

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most effective way to assess the purity and degradation of this compound.[2][3] This method can separate the intact compound from its potential degradation products, allowing for accurate quantification.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions based on forced degradation studies. These studies intentionally expose the compound to harsh conditions to understand its degradation pathways.

Table 1: Stability of this compound in Solution under Different pH Conditions

pH ConditionTemperature (°C)DurationRemaining this compound (%)Key Observations
Acidic (e.g., 0.1 M HCl)604 hours~85%Minor degradation observed.
Neutral (e.g., Water)604 hours>95%Relatively stable.
Basic (e.g., 0.1 M NaOH)602 hours~70%Significant degradation.

Table 2: Stability of this compound under Thermal and Photolytic Stress

Stress ConditionParametersDurationRemaining this compound (%)Key Observations
Thermal (Solid State) 80°C10 days>90%Stable in solid form at elevated temperatures for a limited time.
Thermal (Solution) 60°C24 hours~80%Degradation is more pronounced in solution.
Photolytic (Solid State) 4500 lx·hr10 days>95%Stable when exposed to light in solid form.
Photolytic (Solution) 4500 lx·hr24 hours~90%Slight degradation observed in solution upon light exposure.

Table 3: Stability of this compound under Oxidative Stress

Oxidizing AgentConcentrationTemperature (°C)DurationRemaining this compound (%)Key Observations
Hydrogen Peroxide (H₂O₂)3%Room Temperature24 hours~60%Significant degradation observed.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 203 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare this compound Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal photolytic Photolytic Degradation (4500 lx·hr) prep->photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc RP-HPLC Analysis oxidation->hplc thermal->hplc photolytic->hplc neutralize->hplc data Data Analysis and Degradation Quantification hplc->data G cluster_0 This compound Stability cluster_1 Influencing Factors cluster_2 Stress Factors stability Optimal Stability degradation Degradation temp Low Temperature (-20°C) temp->stability ph Neutral to Acidic pH ph->stability light Protection from Light light->stability storage_form Solid Form storage_form->stability high_temp High Temperature high_temp->degradation extreme_ph Extreme pH (Acidic/Basic) extreme_ph->degradation light_exposure Light Exposure light_exposure->degradation oxidation Oxidizing Agents oxidation->degradation solution_form Solution Form solution_form->degradation

References

Troubleshooting inconsistent results in Clematichinenoside AR in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in in vivo studies involving Clematichinenoside AR.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in in vivo research?

A1: this compound (also referred to as CAR, C-AR, or AR-6) is a triterpenoid saponin extracted from the roots and rhizomes of plants from the Clematis genus, such as Clematis chinensis and Clematis manshurica.[1] In in vivo research, it is primarily investigated for its potent anti-inflammatory and immunomodulatory properties, particularly in animal models of rheumatoid arthritis (RA), such as the collagen-induced arthritis (CIA) model in rats.[1][2]

Q2: What are the known mechanisms of action for this compound in vivo?

A2: In vivo studies have shown that this compound exerts its anti-arthritic effects through multiple signaling pathways. These include the inhibition of the PI3K/Akt and NF-κB pathways, which leads to a decrease in the production of pro-inflammatory cytokines like TNF-α.[1][3] Additionally, it has been shown to suppress synovial angiogenesis via the HIF-1α/VEGFA/ANG2 axis and to modulate the NLRP3 inflammasome.[4]

Q3: What are the typical dosages of this compound used in rat models of rheumatoid arthritis?

A3: Published studies on collagen-induced arthritis in rats have typically used intragastric (oral gavage) administration of this compound at dosages of 8, 16, and 32 mg/kg.[3] The higher dose of 32 mg/kg has been reported to show significant suppressive effects on paw swelling and body weight loss in CIA rats.[3]

Q4: Are there any known pharmacokinetic data for this compound?

A4: While detailed pharmacokinetic parameters such as oral bioavailability, Cmax, Tmax, and half-life for this compound are not extensively reported in publicly available literature, it is acknowledged that natural compounds, including saponins, can exhibit low bioavailability.[2] Researchers should consider that factors like poor aqueous solubility, gastrointestinal instability, and first-pass metabolism can influence the systemic exposure of this compound.

Troubleshooting Inconsistent Results

Inconsistencies in in vivo studies with this compound can arise from a variety of factors, ranging from the quality of the compound to the experimental model and procedures. This section provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Efficacy Between Animal Cohorts

High variability in the therapeutic effects of this compound, such as inconsistent reduction in paw swelling or inflammatory markers, can be a significant challenge.

Table 1: Troubleshooting High Variability in Efficacy

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent Quality of this compound 1. Purity Analysis: Perform HPLC analysis to confirm the purity of the this compound batch. Check for the presence of impurities, as these can vary between suppliers and batches.[5][6] 2. Standardization: Whenever possible, use a standardized and well-characterized source of this compound.Consistent therapeutic response with a well-defined and pure compound.
Variability in the Animal Model 1. Animal Source: Use animals from a single, reputable vendor for the entire study to minimize genetic and microbiome differences.[7] 2. Housing Conditions: Maintain specific-pathogen-free (SPF) housing conditions to reduce the impact of infections on the immune response.[7] 3. Acclimatization: Ensure a sufficient acclimatization period for the animals before starting the experiment.Reduced baseline variability in inflammatory responses and disease progression.
Inconsistent Disease Induction 1. Collagen Emulsion: Ensure the collagen/adjuvant emulsion is properly prepared and stable. Use a homogenizer for consistent emulsion quality.[7][8] 2. Injection Technique: Standardize the site and technique of the collagen injection. For the CIA model, subcutaneous injection at the base of the tail is recommended.[7] 3. Booster Injection: Consider a booster injection to ensure a higher incidence and severity of arthritis.[8]More uniform development and progression of arthritis across the animal cohort.
Issue 2: Lack of Expected Therapeutic Effect

In some instances, this compound may not produce the anticipated anti-inflammatory or anti-arthritic effects.

Table 2: Troubleshooting Lack of Efficacy

Potential Cause Troubleshooting Steps Expected Outcome
Poor Bioavailability/Compound Stability 1. Formulation: Ensure this compound is properly dissolved or suspended for oral administration. The vehicle used can impact absorption. 2. Route of Administration: While oral gavage is common, consider if the route of administration is optimal for this compound. 3. Compound Degradation: Protect the compound from light and ensure appropriate storage conditions to prevent degradation.Improved systemic exposure and potential for a therapeutic effect.
Suboptimal Dosing Regimen 1. Dose-Response Study: If feasible, conduct a pilot dose-response study to determine the optimal therapeutic dose for your specific animal model and disease severity. 2. Frequency of Dosing: Evaluate if the dosing frequency is adequate to maintain therapeutic concentrations.Identification of an effective dosing schedule.
Timing of Treatment Initiation 1. Prophylactic vs. Therapeutic: The timing of treatment initiation (before or after disease onset) can significantly impact outcomes. Clearly define and standardize the treatment window.Clearer understanding of the compound's effect on disease prevention versus treatment.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats
  • Compound Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Prepare the vehicle for suspension. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.

    • Suspend the this compound powder in the vehicle to the desired concentration (e.g., for a 10 ml/kg dosing volume, a 1.6 mg/ml suspension is needed for a 16 mg/kg dose). Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Oral Gavage Procedure:

    • Weigh the rat to determine the precise volume of the suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[9]

    • Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats).[10] The length should be pre-measured from the tip of the rat's nose to the last rib to ensure it reaches the stomach without causing injury.[9]

    • Restrain the rat securely, holding it in an upright position to straighten the esophagus.[11][12]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.[11][13]

    • Slowly administer the suspension.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure and for the next 24 hours.[12]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quality Control of this compound

This protocol is based on a validated method for determining the purity of this compound and identifying related impurities.[5][6]

  • Chromatographic Conditions:

    • Column: Agilent TC-C18 column (4.6 mm × 150 mm, 5 µm) or equivalent.[5][6]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water.

    • Detection: UV detection at an appropriate wavelength. .

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare a solution of the this compound batch to be tested at the same concentration.

  • Analysis:

    • Inject the reference standard and the test sample into the HPLC system.

    • Compare the chromatograms to identify the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity of the test sample based on the peak areas.

Visualizations

Signaling Pathways of this compound

Clematichinenoside_AR_Signaling CAR This compound PI3K PI3K CAR->PI3K inhibits HIF1a HIF-1α CAR->HIF1a inhibits NLRP3 NLRP3 Inflammasome CAR->NLRP3 inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB TNFa TNF-α NFkB->TNFa Inflammation Inflammation TNFa->Inflammation VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis NLRP3->Inflammation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation cluster_induction Disease Induction & Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Induction Collagen-Induced Arthritis Induction Animal_Acclimatization->Induction CAR_QC This compound Quality Control (HPLC) Treatment This compound Administration (Oral Gavage) CAR_QC->Treatment Emulsion_Prep Collagen Emulsion Preparation Emulsion_Prep->Induction Induction->Treatment Clinical_Scoring Clinical Scoring (Paw Swelling, Body Weight) Treatment->Clinical_Scoring Sample_Collection Sample Collection (Blood, Tissue) Clinical_Scoring->Sample_Collection Biomarker_Analysis Biomarker Analysis (Cytokines, etc.) Sample_Collection->Biomarker_Analysis Data_Analysis Statistical Analysis Biomarker_Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for this compound in vivo studies.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Observed Compound_Issues Compound-Related Issues? Inconsistent_Results->Compound_Issues Model_Issues Animal Model-Related Issues? Inconsistent_Results->Model_Issues Procedure_Issues Procedural Issues? Inconsistent_Results->Procedure_Issues Purity Check Purity (HPLC) Compound_Issues->Purity Yes Stability Assess Stability/ Formulation Compound_Issues->Stability Yes Dose Verify Dosing Compound_Issues->Dose Yes Animal_Source Standardize Animal Source & Strain Model_Issues->Animal_Source Yes Housing Ensure Consistent Housing (SPF) Model_Issues->Housing Yes Disease_Induction Optimize Disease Induction Protocol Model_Issues->Disease_Induction Yes Administration Review Administration Technique (Gavage) Procedure_Issues->Administration Yes Timing Standardize Treatment Timing Procedure_Issues->Timing Yes Endpoint_Analysis Validate Endpoint Assays Procedure_Issues->Endpoint_Analysis Yes

Caption: A logical approach to troubleshooting inconsistent results.

References

Minimizing batch-to-batch variability of Clematichinenoside AR extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clematichinenoside AR (C-AR) extracts. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of this compound between different extraction batches. What are the potential causes and how can we mitigate this?

A1: Batch-to-batch variability in the yield of herbal extracts is a common challenge.[1][2] Several factors can contribute to this issue:

  • Raw Material Variability: The chemical composition of the source plant, Clematis manshurica Rupr. or Clematis chinensis Osbeck, can vary based on genetics, geographical origin, climate, harvest time, and storage conditions.[1][2]

  • Extraction Solvent: The type and concentration of the solvent used for extraction are critical. The polarity of the solvent will determine the efficiency of C-AR extraction.

  • Extraction Parameters: Time, temperature, and the solid-to-liquid ratio during extraction can all impact the final yield.

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can lead to losses if not carefully controlled and standardized.

To mitigate these variations, we recommend the following:

  • Source raw materials from a single, reputable supplier with clear specifications for the plant material.

  • Standardize your extraction protocol, ensuring consistent solvent composition, temperature, time, and solid-to-liquid ratio for every batch.

  • Implement in-process controls to monitor the extraction efficiency.

Q2: Our this compound extracts show different impurity profiles from batch to batch when analyzed by HPLC. Why is this happening and how can we control it?

A2: Variations in impurity profiles are a critical issue that can affect the safety and efficacy of your C-AR extracts. The presence and concentration of impurities can be influenced by:

  • Raw Material Quality: The presence of related saponins and other secondary metabolites in the raw plant material is a primary source of impurities.[3][4]

  • Extraction and Purification Process: The extraction method may co-extract compounds with similar properties to C-AR. The purification steps are crucial for removing these unwanted substances.

  • Degradation: C-AR may degrade under certain conditions of temperature, pH, or light exposure during extraction and storage, leading to the formation of degradation products.

To control impurity profiles:

  • Develop a robust HPLC method to identify and quantify known impurities. A validated, stability-indicating RP-HPLC method is recommended for purity testing.[3][4][5]

  • Characterize and set acceptance criteria for the major impurities in your extract. Five related impurities of C-AR have been previously characterized.[3][4][5]

  • Optimize your purification process to effectively remove these impurities.

  • Conduct stability studies to understand the degradation pathways of C-AR and establish appropriate storage conditions.

Q3: We are seeing inconsistent results in our pharmacological assays (e.g., anti-inflammatory activity) with different batches of C-AR extract, even when the concentration of C-AR is normalized. What could be the reason?

A3: Inconsistent pharmacological activity despite normalized concentrations of the primary active compound is a known challenge with complex herbal extracts. This can be attributed to:

  • Synergistic or Antagonistic Effects of Other Compounds: The bioactivity of the extract may not be solely due to C-AR but could be a result of the synergistic or antagonistic effects of other co-extracted compounds (impurities). Variations in the concentrations of these other compounds between batches can lead to different biological responses.

  • Presence of Unidentified Bioactive Compounds: Your extract may contain other, uncharacterized compounds that contribute to the overall pharmacological effect.

  • Variations in the Physical Properties of the Extract: Differences in particle size or excipient interactions can affect the bioavailability of C-AR in your assay system.

To address this:

  • Establish a comprehensive chemical fingerprint of your extract using techniques like HPLC to ensure the overall composition is consistent between batches, not just the C-AR concentration.

  • Consider developing a bioassay as part of your quality control to directly assess the biological activity of each batch.[6]

  • If possible, isolate the major impurities and test their pharmacological activity to understand their contribution to the overall effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low C-AR Yield 1. Inappropriate solvent selection. 2. Sub-optimal extraction parameters (time, temperature). 3. Inefficient post-extraction processing.1. Experiment with solvents of varying polarity (e.g., ethanol-water mixtures). 2. Optimize extraction time and temperature using a design of experiments (DoE) approach. 3. Ensure minimal loss during filtration, concentration, and drying steps.
High Impurity Levels 1. Poor quality of raw material. 2. Inefficient purification method. 3. Degradation of C-AR during processing.1. Source high-quality, certified raw material. 2. Optimize column chromatography or other purification techniques. 3. Investigate the stability of C-AR under your processing conditions and adjust as needed (e.g., lower temperature, protect from light).
Inconsistent HPLC Results 1. HPLC method not validated. 2. Column degradation. 3. Improper sample preparation.1. Validate your HPLC method for specificity, linearity, precision, and accuracy.[3][4][5] 2. Use a guard column and ensure the mobile phase is properly filtered and degassed. 3. Standardize the sample preparation procedure, including solvent and concentration.
Variable Pharmacological Activity 1. Inconsistent chemical profile of the extract. 2. Assay variability.1. Implement fingerprinting analysis to ensure batch-to-batch consistency of the overall extract. 2. Include positive and negative controls in your bioassays and monitor for variability.

Experimental Protocols

Representative Extraction and Purification Protocol for this compound

This is a general protocol and should be optimized for your specific requirements.

  • Grinding: Grind the dried roots of Clematis manshurica to a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at 60°C for 2 hours with constant stirring.

    • Repeat the extraction process twice.

  • Filtration and Concentration:

    • Combine the extracts and filter through a suitable filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature below 60°C to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography over macroporous resin or silica gel.

    • Elute with a gradient of ethanol in water.

    • Collect the fractions and monitor for the presence of C-AR using TLC or HPLC.

    • Combine the C-AR-rich fractions and concentrate to dryness.

Quality Control: RP-HPLC Method for Purity Assessment of this compound

This method is based on a validated, stability-indicating RP-HPLC method for determining the purity of C-AR and its related impurities.[3][4][5]

Parameter Specification
Column Agilent TC-C18 (4.6 mm × 150 mm, 5 µm)[3][4][5]
Mobile Phase Gradient elution with acetonitrile and water[3][4][5]
Detection UV at 203 nm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

HPLC Method Validation Summary

Parameter Result
Linearity (r²) > 0.9992[3][5]
Precision (RSD%) < 1.63%[3][5]
Accuracy (Recovery %) 95.60% - 104.76%[3][5]

Known Impurities of this compound [3][4][5]

Impurity Identification
Impurity 1Known triterpenoid saponin
Impurity 2Clematomandshurica saponin F (newly identified)
Impurity 3Known triterpenoid saponin
Impurity 4Known triterpenoid saponin
Impurity 5Known triterpenoid saponin

Visualizations

Experimental Workflow

experimental_workflow raw_material Raw Material (Clematis manshurica roots) extraction Extraction (e.g., 70% Ethanol) raw_material->extraction purification Purification (Column Chromatography) extraction->purification final_product This compound Extract purification->final_product qc_analysis QC Analysis (HPLC) final_product->qc_analysis

Caption: A simplified workflow for the extraction and quality control of this compound.

Signaling Pathways of this compound in Rheumatoid Arthritis

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway TNFa TNF-α PI3K PI3K TNFa->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation CAR This compound CAR->PI3K CAR->Akt

Caption: this compound inhibits the PI3K/Akt signaling pathway, reducing inflammation.

HIF-1α/VEGFA Signaling Pathway

HIF1a_VEGFA_pathway Hypoxia Hypoxia in RA Synovium HIF1a HIF-1α Hypoxia->HIF1a VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis CAR This compound CAR->HIF1a

Caption: this compound inhibits synovial angiogenesis via the HIF-1α/VEGFA/ANG2 axis.

References

Clematichinenoside AR in Collagen-Induced Arthritis Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of Clematichinenoside AR (C-AR) in collagen-induced arthritis (CIA) models. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose range for this compound in a rat model of collagen-induced arthritis?

Based on published studies, the intragastric administration of this compound at doses of 8, 16, and 32 mg/kg has been evaluated in rat CIA models.[1][2][3][4] The high dose of 32 mg/kg has been shown to be particularly effective in significantly suppressing paw swelling and inhibiting body weight loss.[1][2][3][4]

Q2: What is the mechanism of action of this compound in treating collagen-induced arthritis?

This compound exerts its anti-arthritic effects through multiple mechanisms:

  • PI3K/Akt Signaling Pathway: It has been shown to reduce the expression of PI3K and phosphorylated Akt (p-Akt) in the synovium of CIA rats, suggesting its mechanism is associated with the PI3K/Akt signaling pathway.[1][2][3][4]

  • TNF-α Inhibition: C-AR significantly reduces the production and mRNA expression of the pro-inflammatory cytokine TNF-α in synovial tissue.[1][2][3][4]

  • HIF-1α/VEGFA/ANG2 Axis: It alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis.[5]

  • NLRP3 Inflammasome: C-AR can inhibit succinate-associated NLRP3 inflammasome activation in the synovium.[6]

Q3: What are the expected outcomes of treating CIA models with this compound?

Treatment with this compound in CIA rat models has demonstrated several positive outcomes:

  • Significant suppression of hind paw swelling.[1][2][3]

  • Inhibition of body weight loss associated with the disease.[1][2][3]

  • Amelioration of histopathological features of arthritis, including synovial hyperplasia and pannus formation.[1][4]

  • Reduced expression of inflammatory markers such as TNF-α, PI3K, and p-Akt.[1][2][3][4]

Troubleshooting Guide

Problem 1: I am not observing a significant reduction in paw swelling after administering this compound.

  • Dosage: Ensure you are using an effective dose. Studies indicate that 32 mg/kg (intragastric administration) is more effective than lower doses of 8 or 16 mg/kg in rats.[1][2][3][4]

  • Timing of Administration: The timing of treatment initiation is crucial. For therapeutic studies, administration should begin after the onset of clinical signs of arthritis.

  • Severity of Arthritis: The severity of the induced arthritis can vary. Ensure your disease model is robust and consistent. High disease severity may require higher doses or combination therapy.

Problem 2: There is high variability in the arthritis index within my experimental groups.

  • Animal Strain: Susceptibility to CIA is linked to the MHC-class II molecules and can vary between different mouse and rat strains.[7] Using a highly susceptible strain like the DBA/1 mouse or Wistar rat can improve consistency.

  • Immunization Procedure: Ensure a consistent and proper immunization technique with a well-prepared emulsion of type II collagen and Freund's adjuvant.[8]

  • Housing Conditions: House animals in specific pathogen-free (SPF) conditions to avoid infections that can influence the immune response and disease development.[7]

Problem 3: I am unsure of the timeline for disease development in my CIA model.

The onset of arthritis in a CIA model typically appears 21-28 days after the primary immunization.[8] A booster injection is often given around day 21 to ensure a high incidence of arthritis.[9][10]

Quantitative Data Summary

Table 1: Effect of this compound on Arthritis Severity in CIA Rats

Treatment GroupDose (mg/kg)Paw Swelling ReductionBody Weight Loss InhibitionReference
This compound8Significant (p < 0.01)Significant (p < 0.01)[1]
This compound16Significant (p < 0.01)Significant (p < 0.01)[1]
This compound32Highly Significant (p < 0.01)Highly Significant (p < 0.01)[1]

Table 2: Effect of this compound on Inflammatory Markers in CIA Rat Synovium

Treatment GroupDose (mg/kg)TNF-α ExpressionPI3K Expressionp-Akt ExpressionReference
This compound8Significantly Reduced (p < 0.01)Significantly Reduced (p < 0.01)Significantly Reduced (p < 0.01)[1]
This compound16Significantly Reduced (p < 0.01)Significantly Reduced (p < 0.01)Significantly Reduced (p < 0.01)[1]
This compound32Significantly Reduced (p < 0.01)Significantly Reduced (p < 0.01)Significantly Reduced (p < 0.01)[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Protocol in Rats

This protocol is a generalized procedure based on common practices in published studies.

  • Animal Model: Male Wistar rats (or another susceptible strain) are typically used.

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen with complete Freund's adjuvant.

    • Inject intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen with incomplete Freund's adjuvant.

    • Inject intradermally at a different site near the base of the tail.[9]

  • Treatment:

    • Begin intragastric administration of this compound (8, 16, or 32 mg/kg) daily after the onset of arthritis.

  • Monitoring:

    • Monitor body weight and paw volume regularly.

    • Assess the arthritis index based on a scoring system for erythema and swelling.

  • Endpoint Analysis:

    • At the end of the study, collect synovial tissue for histopathological analysis and measurement of inflammatory markers (e.g., TNF-α, PI3K, p-Akt) by immunohistochemistry or RT-PCR.[1][2][3]

Visualizations

experimental_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis start Day 0: Primary Immunization (Type II Collagen + CFA) booster Day 21: Booster Immunization (Type II Collagen + IFA) start->booster 21 days treatment Daily Administration of This compound booster->treatment monitoring Regular Monitoring: - Paw Swelling - Body Weight - Arthritis Score treatment->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarker Expression (TNF-α, PI3K, p-Akt) monitoring->endpoint

Caption: Experimental workflow for a typical collagen-induced arthritis study with this compound treatment.

pi3k_akt_pathway cluster_inhibition Inhibition by this compound cluster_pathway PI3K/Akt Signaling Pathway car This compound pi3k PI3K car->pi3k inhibits akt Akt car->akt inhibits pi3k->akt nfkb NF-κB akt->nfkb inflammation Pro-inflammatory Cytokines (e.g., TNF-α) nfkb->inflammation

Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.

hif1a_vegfa_pathway cluster_inhibition Inhibition by this compound cluster_pathway HIF-1α/VEGFA/ANG2 Signaling Pathway car This compound hif1a HIF-1α car->hif1a inhibits vegfa VEGFA hif1a->vegfa ang2 ANG2 hif1a->ang2 angiogenesis Synovial Angiogenesis vegfa->angiogenesis ang2->angiogenesis

Caption: The inhibitory effect of this compound on the HIF-1α/VEGFA/ANG2 signaling pathway, leading to reduced synovial angiogenesis.

References

Technical Support Center: Enhancing the Bioavailability of Orally Administered Clematichinenoside AR

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While Clematichinenoside AR (C-AR) is recognized for its therapeutic potential, publicly available research specifically detailing methods to enhance its oral bioavailability is limited. This technical support center provides a comprehensive framework based on established principles and methodologies for improving the oral absorption of poorly bioavailable compounds, using C-AR as a model candidate. The quantitative data presented in the tables are hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a triterpenoid saponin with demonstrated anti-inflammatory and anti-rheumatoid activities.[1] Its therapeutic potential is hindered by poor oral absorption, which means that after oral administration, only a small fraction of the compound reaches the systemic circulation to exert its pharmacological effects. This necessitates higher doses, which can lead to increased variability in patient response and potential side effects.

Q2: What are the likely factors limiting the oral bioavailability of this compound?

A2: Based on the properties of similar saponin compounds, the low oral bioavailability of C-AR is likely due to a combination of factors:

  • Poor Aqueous Solubility: Saponins often have low solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.

  • Low Intestinal Permeability: The large molecular size and complex structure of C-AR may hinder its passage across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: C-AR may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen after absorption.

  • First-Pass Metabolism: C-AR may be extensively metabolized in the intestines (by gut microbiota) and the liver (by cytochrome P450 enzymes, such as CYP3A4) before it can reach systemic circulation.[1]

Q3: What general strategies can be employed to enhance the oral bioavailability of this compound?

A3: Several formulation and co-administration strategies can be explored:

  • Formulation Approaches:

    • Solid Dispersions: Dispersing C-AR in a hydrophilic polymer matrix can improve its dissolution rate and solubility.

    • Lipid-Based Formulations (e.g., Liposomes, Self-Emulsifying Drug Delivery Systems - SEDDS): Encapsulating C-AR in lipidic carriers can enhance its solubility and facilitate its absorption through the lymphatic pathway, bypassing first-pass metabolism.

    • Nanoparticles: Reducing the particle size of C-AR to the nanometer range can increase its surface area, leading to improved dissolution and absorption.

  • Co-administration with Inhibitors:

    • P-gp Inhibitors: Co-administering C-AR with a known P-gp inhibitor can reduce its efflux back into the gut lumen.

    • CYP3A4 Inhibitors: Co-administration with a CYP3A4 inhibitor can decrease its pre-systemic metabolism in the intestine and liver.

Troubleshooting Guides

Issue 1: Low drug loading or encapsulation efficiency in lipid-based or nanoparticle formulations.

Potential Cause Troubleshooting Step
Poor solubility of C-AR in the lipid/polymer matrix.Screen a variety of lipids, co-solvents, and polymers to find a system with optimal solubilizing capacity for C-AR.
Suboptimal formulation process parameters.Optimize process parameters such as homogenization speed and duration, sonication time, and temperature.
Drug precipitation during formulation.Ensure the drug remains fully dissolved in the organic phase before emulsification or nanoprecipitation.

Issue 2: Inconsistent or poor in vitro dissolution profiles of the developed formulation.

| Potential Cause | Troubleshooting Step | | Incomplete amorphization in solid dispersions. | Characterize the solid dispersion using techniques like XRD and DSC to confirm the amorphous state. Optimize the drug-to-polymer ratio and the manufacturing process (e.g., solvent evaporation, hot-melt extrusion). | | Agglomeration of nanoparticles. | Incorporate suitable stabilizers or surfactants in the formulation. Optimize surface charge (zeta potential) to ensure colloidal stability. | | Inappropriate dissolution medium. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. |

Issue 3: High variability in pharmacokinetic parameters in animal studies.

| Potential Cause | Troubleshooting Step | | Inconsistent dosing volume or technique. | Ensure accurate and consistent oral gavage technique. Normalize doses based on the most recent body weight of the animals. | | Food effects. | Standardize the fasting period for animals before dosing. Consider conducting studies in both fasted and fed states to assess food effects. | | Inter-animal physiological differences. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |

Data Presentation

Table 1: Hypothetical Physicochemical and Biopharmaceutical Properties of this compound

ParameterHypothetical ValueImplication for Oral Bioavailability
Molecular Weight~900 g/mol High, may limit passive diffusion.
Aqueous Solubility (pH 6.8)< 10 µg/mLLow, dissolution rate-limited absorption.
LogP> 3High lipophilicity, may lead to poor aqueous solubility.
BCS Classification (Predicted)Class IVLow solubility and low permeability.
Caco-2 Permeability (Papp A→B)< 1.0 x 10⁻⁶ cm/sLow permeability.
Efflux Ratio (Papp B→A / Papp A→B)> 2Potential substrate for efflux transporters (e.g., P-gp).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
C-AR Suspension (Control)50 ± 152.0 ± 0.5250 ± 75100
C-AR Solid Dispersion150 ± 401.5 ± 0.5900 ± 200360
C-AR Liposomes200 ± 552.5 ± 0.81500 ± 350600
C-AR Nanoparticles180 ± 501.0 ± 0.31200 ± 300480

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Accurately weigh C-AR and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both C-AR and the polymer in a minimal amount of the selected solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Once a thin film is formed on the flask wall, continue drying under high vacuum for 24 hours to remove residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (XRD, DSC).

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral - A→B):

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the C-AR formulation (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B→A):

    • Repeat the above steps, but add the C-AR formulation to the basolateral chamber and sample from the apical chamber. This is to assess active efflux.

  • Sample Analysis: Quantify the concentration of C-AR in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 3: Pharmacokinetic Study in Rats

  • Animals: Use healthy male Sprague-Dawley rats (200-250 g). House them under standard laboratory conditions and fast them overnight before the experiment with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving C-AR suspension, and test groups receiving different C-AR formulations).

    • Administer the respective formulations orally via gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Plasma Sample Processing and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Extract C-AR from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of C-AR in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

    • Calculate the relative bioavailability of the test formulations compared to the control.

Mandatory Visualizations

Factors_Limiting_Oral_Bioavailability OralAdmin Oral Administration of This compound Lumen Gastrointestinal Lumen OralAdmin->Lumen Enterocyte Intestinal Epithelium (Enterocytes) Lumen->Enterocyte Absorption Enterocyte->Lumen Efflux PortalVein Portal Vein Enterocyte->PortalVein Liver Liver PortalVein->Liver Systemic Systemic Circulation (Therapeutic Effect) Liver->Systemic Solubility Poor Aqueous Solubility Solubility->Lumen Permeability Low Intestinal Permeability Permeability->Enterocyte Efflux P-gp Efflux Metabolism First-Pass Metabolism Metabolism->Liver Experimental_Workflow Start Start: Low Bioavailability of C-AR Formulation Formulation Development (Solid Dispersion, Liposomes, Nanoparticles) Start->Formulation PhysicoChem Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->PhysicoChem InVitro In Vitro Evaluation (Dissolution, Caco-2 Permeability) PhysicoChem->InVitro Optimization Formulation Optimization InVitro->Optimization Optimization->Formulation Iterate InVivo In Vivo Pharmacokinetic Study (Rats) Optimization->InVivo Optimized DataAnalysis Data Analysis and Lead Formulation Selection InVivo->DataAnalysis End End: Bioavailability-Enhanced Formulation DataAnalysis->End Signaling_Pathway CAR_High Enhanced C-AR Bioavailability HIF1a HIF-1α CAR_High->HIF1a Inhibits VEGFA VEGFA HIF1a->VEGFA Promotes ANG2 ANG2 HIF1a->ANG2 Promotes Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis RA Rheumatoid Arthritis Progression Angiogenesis->RA

References

Reducing off-target effects of Clematichinenoside AR in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of Clematichinenoside AR (CAR) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAR) is a triterpenoid saponin isolated from the roots of Clematis chinensis Osbeck. Its primary on-target effect is the inhibition of angiogenesis, foam cell formation, and inflammation. CAR has been shown to exert its effects by targeting signaling pathways such as the HIF-1α/VEGFA/ANG2 axis and the PI3K/Akt pathway, as well as by modulating the NLRP3 inflammasome and inducing autophagy.[1]

Q2: What are the potential off-target effects of this compound in cell culture?

A2: As a triterpenoid saponin, this compound may exhibit off-target effects, particularly at higher concentrations. The most common off-target effects associated with saponins include cytotoxicity and cell membrane permeabilization.[2] These effects are generally not specific to a particular receptor or signaling pathway but are rather a consequence of the physicochemical properties of saponins interacting with the cell membrane. It is crucial to distinguish these non-specific effects from the desired on-target activities.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of CAR is cell-type dependent and should be determined empirically. We recommend performing a dose-response experiment to identify a concentration that elicits the desired on-target effect with minimal cytotoxicity. A good starting point for many cell lines is in the low micromolar range. Assays such as MTT, MTS, or Annexin V-FITC/PI staining can be used to assess cytotoxicity.[3][4]

Q4: I am observing high levels of cell death in my experiments. What could be the cause?

A4: High cell death could be due to several factors:

  • Concentration of CAR: As mentioned, high concentrations of CAR can induce cytotoxicity.[2] Consider performing a dose-response curve to find a less toxic concentration.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding non-toxic levels (typically <0.5%).

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to saponins.

  • Contamination: Microbial contamination can lead to cell death. Regularly check your cultures for any signs of contamination.

Q5: My results with this compound are inconsistent. What are the possible reasons?

A5: Inconsistent results can arise from:

  • Compound Stability: The stability of CAR in your cell culture medium under your specific experimental conditions (e.g., temperature, pH) might be a factor. It is advisable to prepare fresh solutions for each experiment.

  • Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment.

  • Serum Variability: Components in fetal bovine serum (FBS) can interact with the compound and influence its activity. For sensitive assays, consider using serum-free media or a single batch of FBS.

Troubleshooting Guides

Issue 1: Unexpected or Contradictory Downstream Signaling Results
  • Possible Cause: Off-target effects of CAR may be activating or inhibiting other signaling pathways, leading to confounding results.

  • Troubleshooting Steps:

    • Dose Optimization: Lower the concentration of CAR to a range where on-target effects are observed without significant cytotoxicity.

    • Use of Pathway-Specific Inhibitors/Activators: To confirm that the observed effects are mediated by the intended pathway, use known inhibitors or activators of that pathway in combination with CAR.

    • Kinase Profiling: If significant off-target effects are suspected, consider a kinase inhibitor profiling service to identify potential off-target kinases.[2][5][6][7][8]

    • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and untreated controls in all experiments.

Issue 2: Poor Solubility or Precipitation of this compound in Culture Medium
  • Possible Cause: CAR, like many small molecules, may have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.

    • Working Solution Preparation: When preparing the final working concentration, add the stock solution to the pre-warmed cell culture medium while gently vortexing to ensure rapid and even dispersion.[9]

    • Avoid Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freeze-thaw cycles which can affect compound stability.

    • Visual Inspection: Before adding to cells, visually inspect the medium for any signs of precipitation. If precipitation is observed, the solution should not be used.

Issue 3: High Background in Western Blot Analysis of HIF-1α
  • Possible Cause: HIF-1α is a notoriously difficult protein to detect via Western blot due to its rapid degradation under normoxic conditions.

  • Troubleshooting Steps:

    • Sample Preparation: Lyse cells quickly on ice and use lysis buffers containing protease and phosphatase inhibitors. For HIF-1α, it is often recommended to lyse cells directly in Laemmli sample buffer.[10]

    • Nuclear Extraction: As stabilized HIF-1α translocates to the nucleus, using nuclear extracts can enrich the protein and improve detection.

    • Positive Control: Use a positive control, such as cells treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), to ensure the antibody and detection system are working correctly.[11]

    • Antibody Selection: Use a well-validated antibody for HIF-1α.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on the off-target effects of this compound, this table provides a general overview of the cytotoxic effects of saponins on various cell lines. Researchers should perform their own dose-response experiments to determine the specific IC50 values for their cell lines of interest.

Compound ClassCell LineAssayIC50 / Effect ConcentrationReference
Triterpenoid SaponinsVarious Cancer Cell LinesCytotoxicity/Apoptosis>100 µM (cytotoxic effects)[2]
This compoundH9c2 CardiomyocytesMTT AssayProtective effect at tested concentrations[4]
This compoundL929 FibroblastsCytotoxicity AssayAttenuated TNF-α-induced cytotoxicity[12]
Saponins from Hydrocotyle vulgarisTHP-1Lysozyme Release12.5µg/ml showed slight toxicity[13]

Experimental Protocols

Protocol 1: Western Blot Analysis of HIF-1α, p-Akt, and Akt

Objective: To determine the effect of this compound on the protein expression levels of HIF-1α and the phosphorylation of Akt.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-p-Akt (Ser473), anti-Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Methodology:

  • Cell Lysis: After treatment with CAR, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 2: RT-qPCR for VEGFA and ANG2 mRNA Expression

Objective: To quantify the effect of this compound on the mRNA expression of VEGFA and ANG2.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for VEGFA, ANG2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Methodology:

  • RNA Extraction: After CAR treatment, harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Clematichinenoside_AR_Signaling_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits PI3K PI3K CAR->PI3K inhibits NLRP3 NLRP3 Inflammasome CAR->NLRP3 inhibits Autophagy Autophagy CAR->Autophagy induces VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis Akt Akt PI3K->Akt Inflammation Inflammation Akt->Inflammation promotes NLRP3->Inflammation Autophagy->Inflammation inhibits

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_CAR cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Seed Cells CAR_Treatment Treat with This compound Cell_Seeding->CAR_Treatment Cytotoxicity Cytotoxicity Assay (MTT/Annexin V) CAR_Treatment->Cytotoxicity Western_Blot Western Blot (HIF-1α, p-Akt) CAR_Treatment->Western_Blot qPCR RT-qPCR (VEGFA, ANG2) CAR_Treatment->qPCR Data_Analysis Analyze and Interpret Results Cytotoxicity->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for studying this compound.

Caption: A logical approach to troubleshooting experiments with this compound.

References

Optimizing fixation and permeabilization for Clematichinenoside AR immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization for the immunofluorescence (IF) of Clematichinenoside AR.

Troubleshooting Guide

Achieving optimal immunofluorescence signal for a small molecule like this compound, a triterpenoid saponin, requires careful optimization of fixation and permeabilization steps. The choice of reagents can significantly impact antigen preservation and antibody accessibility.

Summary of Fixation and Permeabilization Conditions:

Fixation Method Permeabilization Agent Expected Outcome for this compound Staining Potential Issues
4% Paraformaldehyde (PFA) 0.1-0.5% Saponin Recommended starting point. PFA preserves cellular morphology well.[1][2] Saponin is a mild, reversible permeabilizing agent that selectively interacts with membrane cholesterol, which may be advantageous for retaining a saponin-based compound like this compound.[3][4]Saponin may not be sufficient to permeabilize all cellular compartments, potentially leading to a weak signal if the target is within organelles.[4]
4% Paraformaldehyde (PFA) 0.1-0.25% Triton X-100 Triton X-100 is a non-ionic detergent that effectively permeabilizes all membranes.[1][3] This can lead to a stronger signal if this compound is located within organelles.As a detergent, Triton X-100 can extract lipids and potentially the lipophilic this compound from the membranes, leading to signal loss.[3][4][5]
Ice-cold Methanol None (Methanol acts as both fixative and permeabilizing agent) Methanol is a denaturing fixative that can expose epitopes that might be masked by PFA cross-linking.[1][6] This can sometimes result in a stronger signal.Methanol can alter cellular morphology and lead to the extraction of lipids and soluble small molecules, potentially washing out this compound.[6][7][8][9][10] It is generally not recommended for soluble or lipid-associated antigens.
Sequential PFA and Methanol None This combination can sometimes preserve morphology better than methanol alone while still exposing some epitopes.[11]The risk of extracting this compound with methanol still exists.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for fixing and permeabilizing cells for this compound immunofluorescence?

For a saponin-based molecule like this compound, we recommend starting with a cross-linking fixative to preserve the cellular structure, followed by a mild and selective permeabilization agent.

  • Fixation: 4% Paraformaldehyde (PFA) for 15-20 minutes at room temperature. PFA cross-links proteins, effectively preserving cellular architecture.[1][2]

  • Permeabilization: 0.1% Saponin in your blocking buffer for 10-15 minutes. Saponin is known to selectively permeabilize cholesterol-rich membranes, which may help retain this compound while allowing antibody access.[3][4]

Q2: My signal is very weak. What should I try next?

Weak signal can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Optimize Antibody Concentration: Perform a titration of your primary antibody to find the optimal concentration that gives the best signal-to-noise ratio.[12][13]

  • Increase Permeabilization Strength: If saponin is not effective, you can try a stronger, non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.1-0.25%) for a short duration (10 minutes).[1][14] Be aware that this might also extract your molecule of interest.

  • Try a Different Fixation Method: Switch to ice-cold methanol fixation for 10 minutes at -20°C. This denaturing fixative can sometimes expose the epitope better than PFA.[1][6] However, this method risks extracting the molecule.

  • Signal Amplification: Consider using a signal amplification system, such as a biotinylated secondary antibody followed by streptavidin-HRP and a tyramide signal amplification (TSA) reagent.

Q3: I am observing high background fluorescence. How can I reduce it?

High background can obscure your specific signal. Here are some common causes and solutions:

  • Inadequate Blocking: Ensure you are using an appropriate blocking buffer. A common choice is 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Tween-20 (PBST) for at least 1 hour at room temperature.[15][16][17]

  • Non-specific Antibody Binding:

    • Decrease the concentration of your primary and/or secondary antibodies.[13][16]

    • Increase the number and duration of wash steps after antibody incubations.[12]

    • Include a blocking agent (like BSA or serum) in your antibody dilution buffers.[15]

  • Autofluorescence: Some cells or tissues have endogenous fluorophores. You can quench autofluorescence by incubating the sample with a solution like 0.1% Sudan Black B in 70% ethanol for 10-20 minutes after permeabilization.

Q4: Should I be concerned about the chemical nature of this compound during the IF protocol?

Yes. This compound is a triterpenoid saponin.[18][19] Saponins are known to interact with cell membranes, particularly by forming complexes with cholesterol.[4] This has two main implications for your IF protocol:

  • Permeabilization: Using saponin as a permeabilizing agent might be advantageous as it could create pores without completely disrupting the membrane environment where this compound might be located.

  • Extraction: Harsh detergents like Triton X-100 or organic solvents like methanol can solubilize lipids and potentially extract this compound from the cell, leading to signal loss.[3][7] Therefore, milder permeabilization methods are recommended as a starting point.

Experimental Protocols

Protocol 1: Recommended Starting Protocol (PFA Fixation with Saponin Permeabilization)
  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash once with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate with blocking buffer (e.g., 5% Normal Goat Serum, 0.1% Saponin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the antibody dilution buffer (e.g., 1% BSA, 0.1% Saponin in PBS).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.1% Saponin for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently labeled secondary antibody (diluted in antibody dilution buffer) for 1-2 hours at room temperature, protected from light.[20]

  • Final Washes and Counterstaining:

    • Wash three times with PBS for 5 minutes each, protected from light.

    • (Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges with nail polish and let it dry.

    • Store slides at 4°C in the dark until imaging.

Protocol 2: Alternative Protocol (Methanol Fixation)
  • Cell Seeding: As in Protocol 1.

  • Fixation and Permeabilization:

    • Gently aspirate the culture medium.

    • Wash once with PBS.

    • Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature.

  • Antibody Incubations and Subsequent Steps:

    • Follow steps 4-8 from Protocol 1, omitting saponin from all buffers.

Visualizations

experimental_workflow cluster_start Start cluster_fixation Fixation cluster_permeabilization Permeabilization cluster_downstream Downstream Steps start Cells Cultured on Coverslips fix_pfa 4% PFA 15 min @ RT start->fix_pfa fix_methanol Ice-Cold Methanol 10 min @ -20°C start->fix_methanol perm_saponin 0.1% Saponin 10-15 min fix_pfa->perm_saponin perm_triton 0.1-0.25% Triton X-100 10 min fix_pfa->perm_triton perm_none None Needed fix_methanol->perm_none blocking Blocking (e.g., Normal Serum) perm_saponin->blocking perm_triton->blocking perm_none->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab wash_mount Washing & Mounting secondary_ab->wash_mount imaging Microscopy wash_mount->imaging

Caption: Optimization workflow for this compound immunofluorescence.

troubleshooting_logic cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background start Start IF Experiment result Evaluate Staining start->result weak_signal Weak/No Signal result->weak_signal Weak high_bg High Background result->high_bg High Background optimal Optimal Staining result->optimal Good w1 Increase Antibody Concentration weak_signal->w1 h1 Optimize Blocking Step high_bg->h1 w2 Try Stronger Permeabilization (e.g., Triton X-100) w1->w2 w3 Switch to Methanol Fixation w2->w3 w4 Use Signal Amplification w3->w4 h2 Decrease Antibody Concentration h1->h2 h3 Increase Wash Steps h2->h3 h4 Use Autofluorescence Quench h3->h4

Caption: Troubleshooting logic for common immunofluorescence issues.

References

Technical Support Center: Troubleshooting Clematichinenoside AR Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clematichinenoside AR. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a triterpenoid saponin that has been identified as a promising lead compound for the treatment of conditions like rheumatoid arthritis.[1][2] As a complex glycoside, its chemical structure is susceptible to degradation under various conditions, which can lead to inaccurate quantification and a misinterpretation of its biological activity. Therefore, maintaining its integrity during sample preparation is crucial for reliable experimental outcomes.

Q2: What are the primary factors that can cause this compound degradation?

A2: The main factors contributing to the degradation of this compound include exposure to harsh pH conditions (both acidic and basic), high temperatures, oxidizing agents, and light (photodegradation).[2] Enzymatic activity from the plant matrix during extraction can also lead to its breakdown.

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation can be identified by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][3] When using such a method, the appearance of new peaks in your chromatogram that are not present in a fresh, properly handled standard solution is a key indicator of degradation. A decrease in the peak area of the parent this compound molecule also suggests degradation.

Q4: What are the common degradation products of this compound?

A4: Degradation of this compound typically involves the hydrolysis of its glycosidic linkages, leading to the formation of prosapogenins (partially hydrolyzed saponins) and eventually the aglycone, oleanolic acid. The specific degradation products will depend on the degradation pathway (e.g., acid hydrolysis will yield different products than oxidation).

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the handling and preparation of this compound samples.

Issue 1: Low or inconsistent yield of this compound after extraction from plant material.
  • Possible Cause A: Thermal Degradation during Extraction.

    • Explanation: Traditional extraction methods like heat reflux or Soxhlet extraction expose the sample to high temperatures for extended periods, which can cause significant degradation of thermolabile saponins like this compound.

    • Solution: Employ modern extraction techniques that utilize lower temperatures and shorter extraction times. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are effective alternatives.

      • Recommendation: Use UAE with 80% ethanol at a controlled temperature of around 55°C for 60 minutes. This has been shown to be efficient while minimizing thermal degradation.

  • Possible Cause B: Enzymatic Degradation.

    • Explanation: Endogenous enzymes (e.g., glycosidases) present in the plant material can become active during the extraction process and hydrolyze the sugar moieties of this compound.

    • Solution:

      • Enzyme Deactivation: Consider a pre-treatment step such as blanching the fresh plant material or using a high-concentration organic solvent (e.g., 95% ethanol) for the initial extraction step to denature the enzymes.

      • Optimized Extraction Solvent: Using a hydroalcoholic solvent like 70-80% ethanol can also help to inhibit enzymatic activity compared to using pure water.

  • Possible Cause C: Inappropriate Solvent Choice.

    • Explanation: The polarity of the extraction solvent significantly impacts the extraction efficiency of saponins.

    • Solution: Aqueous-organic solvent mixtures are generally more effective than absolute solvents for extracting saponins. A concentration of 70-80% ethanol in water is often a good starting point for optimizing the extraction of this compound.

Issue 2: Appearance of extra peaks in the chromatogram during HPLC analysis.
  • Possible Cause A: Acid or Base Hydrolysis during Sample Processing.

    • Explanation: this compound is susceptible to hydrolysis under both acidic and basic conditions. Exposure to strong acids or bases, even for a short period, can cleave the glycosidic bonds.

    • Solution:

      • Maintain the pH of your sample solutions as close to neutral as possible.

      • If pH adjustment is necessary, use dilute acids or bases and perform the step at a low temperature.

      • Avoid prolonged storage of samples in acidic or basic solutions.

  • Possible Cause B: Photodegradation.

    • Explanation: Exposure to UV light can induce degradation of this compound.

    • Solution:

      • Protect your samples from light by using amber vials or by wrapping the vials in aluminum foil.

      • Minimize the exposure of your samples to ambient light during preparation and analysis.

  • Possible Cause C: Oxidation.

    • Explanation: Oxidizing agents can lead to the degradation of this compound.

    • Solution:

      • Avoid using solvents or reagents that may contain peroxides.

      • Consider degassing your solvents to remove dissolved oxygen.

      • If necessary, the addition of a small amount of an antioxidant may be considered, but its compatibility with your analytical method must be verified.

Data Presentation

Table 1: Influence of Extraction Method on Saponin Degradation

Extraction MethodTypical TemperatureTypical DurationRisk of Thermal Degradation
Heat RefluxSolvent Boiling PointSeveral HoursHigh
Soxhlet ExtractionSolvent Boiling PointSeveral HoursHigh
Ultrasound-Assisted Extraction (UAE)40 - 60°C30 - 60 minutesLow (with temperature control)
Microwave-Assisted Extraction (MAE)50 - 80°C2 - 10 minutesMinimal (due to short duration)

Table 2: Qualitative Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionObservation
Acid Hydrolysis (e.g., 0.1 M HCl)Significant degradation
Base Hydrolysis (e.g., 0.1 M NaOH)Significant degradation
Oxidation (e.g., 3% H₂O₂)Moderate degradation
Thermal (e.g., 80°C)Moderate degradation
Photolytic (UV light)Moderate degradation

Note: The extent of degradation is dependent on the duration and intensity of the stress condition.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Clematis root material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a suitable vessel.

    • Add 20 mL of 80% (v/v) ethanol in water (1:20 solid-to-liquid ratio).

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 55°C.

    • Perform the extraction for 60 minutes.

  • Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 45°C to prevent thermal degradation.

  • Storage: Store the dried extract at 4°C in a desiccator, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for determining the purity of this compound and its related impurities.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent TC-C18 column (4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-12 min: 30% to 35% B

    • 12-17 min: 35% to 60% B

    • 17-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 203 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Mandatory Visualizations

degradation_pathway CAR This compound Prosapogenins Prosapogenins CAR->Prosapogenins Partial Hydrolysis Aglycone Aglycone (Oleanolic Acid) Prosapogenins->Aglycone Complete Hydrolysis Sugars Sugar Moieties Prosapogenins->Sugars Aglycone->Sugars

Caption: Simplified degradation pathway of this compound.

experimental_workflow PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Optimized Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (< 45°C) Filtration->Concentration Analysis HPLC Analysis Concentration->Analysis logical_relationship Degradation Degradation of this compound HighTemp High Temperature HighTemp->Degradation ExtremepH Extreme pH ExtremepH->Degradation Light Light Exposure Light->Degradation Enzymes Enzymatic Activity Enzymes->Degradation Oxidation Oxidation Oxidation->Degradation

References

Technical Support Center: Quantification of Clematichinenoside AR in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Clematichinenoside AR (CAR) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex biological matrices such as plasma and serum. This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from endogenous matrix components.

Q2: Which ionization mode is optimal for this compound analysis by LC-MS/MS?

A2: Negative electrospray ionization (ESI) mode has been shown to be effective for the analysis of this compound, providing good sensitivity. Triterpenoid saponins, in general, can often be successfully analyzed in either positive or negative ion mode, sometimes with the addition of mobile phase modifiers like formic acid or ammonium formate to enhance ionization.

Q3: What are the key validation parameters to assess for a bioanalytical method for this compound?

A3: According to regulatory guidelines, key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[1][2]

Q4: How can I address matrix effects when developing an LC-MS/MS method for this compound?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3] To mitigate these, it is crucial to develop an efficient sample preparation method to remove interfering endogenous components like phospholipids.[3] Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. If a SIL-IS is unavailable, a structurally similar analog can be used.

Q5: What are the typical stability considerations for this compound in plasma samples?

A5: It is essential to evaluate the stability of this compound in the biological matrix under various conditions that mimic sample handling and storage. This includes bench-top stability at room temperature, freeze-thaw stability after multiple cycles, and long-term stability at the intended storage temperature (e.g., -80°C).[4] One study demonstrated that thonningianin A, a different natural product, was stable in rat plasma at 20°C for 6 hours, for 40 days at -20°C, and after three freeze-thaw cycles.[5] Similar stability assessments are crucial for this compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Co-elution with interfering substances. 4. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. Optimize the chromatographic gradient to improve separation. 4. Adjust the mobile phase pH or use a different column chemistry.
Low Signal Intensity or Sensitivity 1. Inefficient sample extraction and recovery. 2. Ion suppression from matrix components. 3. Suboptimal mass spectrometer settings. 4. Analyte degradation.1. Optimize the sample preparation method (e.g., try a different SPE sorbent or LLE solvent). 2. Improve sample cleanup to remove phospholipids and other interfering substances. Use a stable isotope-labeled internal standard. 3. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for this compound. 4. Ensure proper sample handling and storage conditions to prevent degradation.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Presence of non-volatile salts in the mobile phase.1. Use high-purity (LC-MS grade) solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's instructions. 3. Use volatile mobile phase additives like formic acid or ammonium acetate.
Inconsistent Retention Times 1. Air bubbles in the pump. 2. Leak in the LC system. 3. Inconsistent mobile phase composition. 4. Column temperature fluctuations.1. Purge the LC pumps to remove any trapped air. 2. Check all fittings and connections for leaks. 3. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 4. Use a column oven to maintain a stable temperature.
Poor Reproducibility (High %CV) 1. Inconsistent sample preparation. 2. Variability in injection volume. 3. Unstable instrument performance.1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Check the autosampler for proper function and ensure no air is being injected. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound in Rat Plasma

This protocol is adapted from a validated method for the pharmacokinetic study of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 100 µL of rat plasma with the internal standard (Pulchinenoside B4).

  • Add 400 µL of 4% phosphoric acid and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Parameters

ParameterValue
Column XTerra MS C8 (2.1 x 100 mm, 3.5 µm)
Mobile Phase Acetonitrile: 0.1% Acetic Acid in Water (21:79, v/v)
Flow Rate 0.2 mL/min
Column Temperature 30°C
Injection Volume 10 µL

3. Mass Spectrometry Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions This compound: m/z [to be specified based on instrument tuning] Pulchinenoside B4 (IS): m/z [to be specified based on instrument tuning]
Ion Source Temp. 500°C
Collision Gas Nitrogen

4. Method Validation Summary

ParameterResult
Linearity Range 2.5 - 500 ng/mL
Intra-day Precision < 14.0%
Inter-day Precision < 14.0%
Accuracy Within ±13%
Extraction Recovery 93.2% - 93.9%

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of CAR Calibration->Quantification

Caption: Workflow for this compound quantification.

Simplified PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream CAR This compound (Potential Inhibitory Point) CAR->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Simplified HIF-1α/VEGFA Signaling Pathway in Angiogenesis

G Hypoxia Hypoxia / Inflammation HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimer HIF-1α/β Dimerization & Nuclear Translocation HIF1a_stabilization->HIF1_dimer HRE Hypoxia Response Element (HRE) in target genes HIF1_dimer->HRE VEGFA VEGFA Transcription HRE->VEGFA ANG2 ANG2 Transcription HRE->ANG2 Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis CAR This compound CAR->HIF1a_stabilization Inhibits

Caption: Simplified HIF-1α/VEGFA signaling in angiogenesis.

References

Addressing vehicle control issues in Clematichinenoside AR experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Clematichinenoside AR (Cle-AR) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to vehicle controls in their in vitro and in vivo studies of Cle-AR.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, with a focus on vehicle control-related problems.

Q1: My vehicle control (e.g., DMSO) is showing an unexpected effect on my target signaling pathway (HIF-1α, PI3K/Akt). What should I do?

A1: This is a common and critical issue. The vehicle itself, most commonly Dimethyl Sulfoxide (DMSO), can exert biological effects, particularly on sensitive signaling pathways like PI3K/Akt and HIF-1α, which are known to be modulated by this compound.

Troubleshooting Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%. Many cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cell line and assay.[1][2]

  • Conduct a Vehicle-Only Dose-Response: Before proceeding with your Cle-AR experiments, perform a dose-response experiment with your vehicle alone (e.g., DMSO at 0.01%, 0.05%, 0.1%, 0.5%, and 1%). Measure the effect on your target of interest (e.g., phosphorylation of Akt, HIF-1α protein levels). This will help you determine the highest non-interfering concentration of your vehicle.

  • Review the Literature: Published studies on Cle-AR often specify the vehicle and concentration used. Cross-referencing with established protocols can provide a good starting point.

  • Consider Alternative Solvents: If DMSO proves to be problematic even at low concentrations, consider alternative solvents. The choice of solvent will depend on the solubility of your specific batch of Cle-AR. See the solubility data in the tables below for guidance.

Q2: I'm observing precipitation of this compound when I dilute my stock solution in the culture medium. How can I resolve this?

A2: Precipitation is a common issue with hydrophobic compounds like Cle-AR.

Troubleshooting Steps:

  • Check Stock Concentration: Your stock solution concentration in 100% DMSO might be too high. A common recommendation is to prepare a 1000x stock solution of your highest final concentration.[3]

  • Serial Dilutions in Vehicle: When preparing different concentrations for your experiment, perform serial dilutions in your vehicle (e.g., DMSO) first, before diluting into the aqueous culture medium.

  • Stepwise Dilution: When adding the vehicle stock to your aqueous medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and even mixing.

  • Sonication: In some cases, brief sonication of the final diluted solution can help to dissolve small precipitates. However, be cautious as this can generate heat and potentially degrade your compound.

  • Alternative Solvents: If precipitation persists, you may need to explore other solvent systems.

Q3: My in vivo vehicle control group is showing unexpected physiological changes. What could be the cause?

A3: Vehicles for in vivo administration can have their own physiological effects.

Troubleshooting Steps:

  • Vehicle Selection: Common vehicles for in vivo administration of saponins include saline, PBS, and solutions containing co-solvents like DMSO, ethanol, or Cremophor EL. The choice of vehicle should be based on the solubility and stability of Cle-AR and its known toxicological profile.

  • Toxicity Studies: It is crucial to perform a preliminary toxicity study with the vehicle alone in your animal model to assess for any adverse effects.

  • Co-solvent Concentration: If using a co-solvent like DMSO, keep the final concentration as low as possible. For animal studies, the concentration of DMSO should ideally be below 10% in the final injection volume, and the total dose of DMSO should be carefully considered.

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can influence the vehicle's effects. Ensure the chosen route is appropriate for your experimental design and that the vehicle is suitable for that route. For instance, intragastric administration of Cle-AR has been previously reported.[4]

Data Presentation: Quantitative Effects of a Common Vehicle (DMSO)

The following tables summarize the potential off-target effects of DMSO on signaling pathways relevant to this compound research. This data highlights the importance of careful vehicle control experiments.

Table 1: Effect of DMSO on the PI3K/Akt Signaling Pathway

DMSO ConcentrationEffect on Akt Phosphorylation (Ser473)Effect on p70S6K Phosphorylation (Thr389)Cell Line/SystemReference
1.25%~10-fold increase~5-fold increaseMesenchymal Stem Cells[5]
0.1%Significant decrease in some cell linesSignificant decrease in some cell linesGallbladder Carcinoma Cells[6]
0.0008% - 0.004%Heterogeneous effects (up or down-regulation)Not specifiedNon-Small Cell Lung Cancer Cell Lines[7]

Table 2: Effect of DMSO on the HIF-1α Signaling Pathway

DMSO ConcentrationEffect on HIF-1α Protein Levels/ActivityExperimental ConditionCell Line/SystemReference
Not specified (used as antioxidant)Attenuated IL-1β-induced nuclear translocation and activationNormoxiaAlveolar Epithelial Cells[5]
1%No significant effect on its ownNormoxia and Hypoxia (1% O2)HeLa, HFF, U2OS, RCC4 cells[8]
Not specified (vehicle control)No significant effect on its ownNormoxia and HypoxiaU251MG and U343MG glioma cells

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed in this compound research.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cultured cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

    • Further dilute the Cle-AR solutions and the vehicle control in culture medium to the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Cle-AR or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the protein levels and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, HIF-1α).

  • Cell Lysis:

    • After treatment with this compound and vehicle control, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-HIF-1α) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

Clematichinenoside_AR_Signaling cluster_cle_ar This compound cluster_hif HIF-1α Pathway cluster_pi3k PI3K/Akt Pathway cle_ar This compound hif1a HIF-1α cle_ar->hif1a Inhibits pi3k PI3K cle_ar->pi3k Inhibits vegfa VEGFA hif1a->vegfa ang2 ANG2 hif1a->ang2 angiogenesis Angiogenesis vegfa->angiogenesis ang2->angiogenesis akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival

Caption: this compound signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment cell_culture Cell Seeding & Culture start->cell_culture treatment Treat with Cle-AR and Vehicle Control cell_culture->treatment incubation Incubation Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (e.g., for p-Akt, HIF-1α) incubation->western data_analysis Data Analysis viability->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Logic issue Unexpected Vehicle Control Effect check_conc Check Vehicle Concentration issue->check_conc conc_ok Concentration ≤ 0.1%? check_conc->conc_ok dose_response Perform Vehicle-Only Dose-Response conc_ok->dose_response Yes alt_solvent Consider Alternative Solvents conc_ok->alt_solvent No re_evaluate Re-evaluate Experiment with new Vehicle/Concentration dose_response->re_evaluate alt_solvent->re_evaluate

References

Technical Support Center: Optimization of Clematichinenoside AR Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clematichinenoside AR (CAR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on optimizing the delivery of this promising therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic effects in animal models?

A1: this compound (CAR) is a triterpenoid saponin extracted from the roots of Clematis chinensis Osbeck.[1] In animal models, particularly collagen-induced arthritis (CIA) in rats, CAR has demonstrated significant therapeutic potential. It has been shown to alleviate arthritis pathology, reduce paw swelling, and inhibit synovial angiogenesis.[2][3]

Q2: What are the known mechanisms of action for this compound?

A2: CAR exerts its effects through multiple signaling pathways. Key mechanisms include:

  • Inhibition of the HIF-1α/VEGFA/ANG2 axis: This pathway is crucial for angiogenesis (the formation of new blood vessels), which is a hallmark of rheumatoid arthritis. CAR has been shown to directly bind to HIF-1α, inhibiting its activity and downstream targets like VEGFA and ANG2, thereby suppressing synovial angiogenesis.[2]

  • Modulation of the PI3K/Akt signaling pathway: This pathway is involved in cell survival, proliferation, and inflammation. CAR has been observed to reduce the expression of TNF-α, PI3K, and phosphorylated Akt (p-Akt) in the synovium of CIA rats, suggesting its anti-inflammatory effects are mediated through this pathway.[4][5][6][7]

  • Induction of autophagy: In the context of atherosclerosis, CAR has been shown to alleviate foam cell formation and the inflammatory response by activating autophagy in macrophages.[8]

Q3: What are the main challenges in the oral delivery of this compound?

A3: The primary challenge in the oral delivery of CAR is its low bioavailability.[5] This is a common issue for many triterpenoid saponins and is attributed to several factors:

  • Poor membrane permeability: Due to their high molecular weight and polarity.[5][9]

  • Extensive first-pass metabolism: CAR can be metabolized by intestinal microflora before it reaches systemic circulation.[10]

  • Low aqueous solubility: While not extensively documented for CAR specifically, many similar compounds exhibit poor solubility, which can limit absorption.

Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A4: Nanoformulations are a promising approach to enhance the oral bioavailability of poorly soluble and permeable compounds like CAR.[11] Potential strategies include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, improve their stability, and enhance intestinal absorption.[1][9][12][13]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and improving their pharmacokinetic profile.[14][15][16]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or undetectable plasma concentrations of CAR after oral administration. Poor oral bioavailability due to low permeability, first-pass metabolism, or poor solubility.1. Formulation: Develop a nanoformulation (e.g., SLNs, liposomes) to enhance solubility and absorption. 2. Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass first-pass metabolism. 3. Dose Escalation: Carefully increase the oral dose, monitoring for any signs of toxicity.
High variability in plasma concentrations between animals. Differences in gut microbiota composition leading to variable metabolism. Inconsistent gavage technique.1. Co-housing: House animals from different treatment groups together to normalize gut microbiota. 2. Standardized Gavage: Ensure all researchers are proficient and consistent in their oral gavage technique. 3. Fasting: Standardize the fasting period before drug administration to reduce variability in gastric emptying and intestinal content.
Inconsistent therapeutic effects in animal models of arthritis. Insufficient drug exposure at the target site (synovial tissue). Degradation of CAR in the formulation.1. Confirm Target Engagement: After treatment, measure the levels of key signaling proteins (e.g., p-Akt, HIF-1α) in the synovial tissue to confirm the drug is reaching its target and having a biological effect. 2. Formulation Stability: Assess the stability of your CAR formulation under storage and experimental conditions.
Difficulty in preparing a stable CAR nanoformulation. Incompatible lipid or surfactant choices. Suboptimal preparation parameters (e.g., homogenization speed, sonication time).1. Component Screening: Screen a variety of lipids and surfactants to find a combination that provides good drug loading and stability. 2. Process Optimization: Systematically optimize preparation parameters using a design of experiments (DoE) approach. Key parameters to consider are homogenization pressure and cycles, sonication amplitude and duration, and lipid-to-drug ratio.

Quantitative Data

Due to the limited publicly available pharmacokinetic data for this compound, the following tables present data for the structurally related triterpenoid saponin, Oleanolic Acid , in rats to illustrate the typical pharmacokinetic challenges and the potential for improvement with formulation strategies.

Table 1: Pharmacokinetic Parameters of Oleanolic Acid in Rats After Intravenous and Oral Administration [8]

RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (µg·min/mL)Absolute Bioavailability (%)
Intravenous0.5--16.0-
Intravenous1--17.9-
Intravenous2----
Oral10Not measurable---
Oral2566-5.40.7
Oral5074-5.90.7

Data are presented as mean. Cmax and AUC for oral doses were dose-normalized to 25 mg/kg.

Table 2: Pharmacokinetic Parameters of Oleanolic Acid in Different Formulations in Rats [12]

FormulationDose (mg/kg, oral)Cmax (µg/L)Tmax (h)AUC (µg·h/L)Relative Bioavailability (%)
Oleanolic Acid Suspension30025.1 ± 7.96.0 ± 2.8267.8 ± 65.3100 (Reference)
Prodrug 5a30048.6 ± 12.54.7 ± 1.2489.2 ± 110.6182.7
Prodrug 6f30065.7 ± 18.34.0 ± 1.4698.5 ± 156.7260.8
Self-nanoemulsifying drug delivery system50580 ± 1102.0 ± 0.53450 ± 560240 (vs. commercial tablet)

Data are presented as mean ± SD.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline based on common methods for encapsulating hydrophobic compounds in SLNs.[13][17][18]

Materials:

  • This compound (CAR)

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Organic solvent (e.g., acetone, ethanol)

  • Purified water

Method: High-Pressure Homogenization (Hot Homogenization Technique)

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed CAR in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize at a high pressure (e.g., 500-1500 bar) for several cycles (e.g., 3-5 cycles).

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.[2][6][19][20][21]

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Method:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-Akt, anti-β-actin).

Visualizations

G cluster_0 This compound (CAR) Delivery Challenges cluster_1 Nanoformulation Solution CAR This compound OralAdmin Oral Administration CAR->OralAdmin Nanoformulation Nanoformulation (e.g., SLNs, Liposomes) CAR->Nanoformulation Encapsulation GI_Tract Gastrointestinal Tract OralAdmin->GI_Tract OralAdmin->GI_Tract Enterocytes Enterocytes GI_Tract->Enterocytes Absorption Low_Bioavailability Low Bioavailability GI_Tract->Low_Bioavailability Metabolism by Microflora Improved_Absorption Improved Absorption GI_Tract->Improved_Absorption Systemic_Circulation Systemic Circulation Enterocytes->Systemic_Circulation Enterocytes->Low_Bioavailability Poor Permeability Enhanced_Bioavailability Enhanced Bioavailability Systemic_Circulation->Enhanced_Bioavailability Nanoformulation->OralAdmin Protection Protection from Metabolism Nanoformulation->Protection Improved_Absorption->Systemic_Circulation Protection->Systemic_Circulation Signaling_Pathway cluster_HIF HIF-1α Pathway cluster_PI3K PI3K/Akt Pathway CAR This compound HIF HIF-1α CAR->HIF Inhibition PI3K PI3K CAR->PI3K Inhibition TNFa TNF-α CAR->TNFa Inhibition VEGFA VEGFA HIF->VEGFA ANG2 ANG2 HIF->ANG2 Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Inflammation Inflammation pAkt->Inflammation TNFa->PI3K

References

Improving the signal-to-noise ratio in Clematichinenoside AR bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Clematichinenoside AR (CAR) bioassays.

Troubleshooting Guides

This section addresses common issues encountered during CAR bioassays. Each problem is followed by a step-by-step guide to resolution.

Issue 1: High Background Signal in Luminescence/Fluorescence Assays

High background noise can mask the true signal from your experimental samples, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Cause Solution
Autofluorescence of CAR Run a vehicle-only control (blank) with the same concentration of CAR as your experimental wells. Subtract the average signal of the blank from all other wells. Consider using a red-shifted fluorophore or a luciferase reporter with a different emission spectrum to minimize spectral overlap.
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and sterile techniques. Filter-sterilize buffers if necessary.
Assay Plate Issues For luminescence assays, use solid white plates to maximize signal reflection. For fluorescence assays, use black plates to reduce background and crosstalk. Ensure plates are clean and free from dust or scratches.
Cellular Autofluorescence If using cell-based assays, consider using a phenol red-free medium, as phenol red can be a source of fluorescence.
Substrate Degradation For enzyme-based assays (e.g., luciferase), prepare the substrate solution fresh for each experiment and protect it from light.
Issue 2: Low Signal or Weak Response

A weak or absent signal can make it difficult to distinguish between treated and untreated samples.

Possible Causes and Solutions:

Cause Solution
Suboptimal CAR Concentration Perform a dose-response experiment to determine the optimal concentration of CAR for your specific cell line and assay. Concentrations that are too low may not elicit a response, while very high concentrations can be cytotoxic.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., MTT, trypan blue) to confirm that the concentrations of CAR used are not overly toxic.
Inactive Reagents Check the expiration dates of all reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Insufficient Incubation Time Optimize the incubation time for CAR treatment and for any subsequent assay steps (e.g., substrate incubation).
Low Transfection Efficiency (for reporter assays) If using a reporter plasmid (e.g., for HIF-1α), optimize the transfection protocol for your specific cell line. Use a positive control to verify transfection efficiency.
Issue 3: High Well-to-Well Variability

Inconsistent results between replicate wells can compromise the reliability of your data.

Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell distribution.
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step.
Edge Effects To minimize evaporation and temperature fluctuations in the outer wells of a microplate, fill the outer wells with sterile water or media and do not use them for experimental samples.
Incomplete Reagent Mixing Gently mix the plate after adding each reagent to ensure a uniform distribution in each well.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has been shown to exert its effects through multiple signaling pathways. A primary mechanism is the inhibition of synovial angiogenesis by targeting the HIF-1α/VEGFA/ANG2 axis.[1] It has also been associated with the PI3K/Akt signaling pathway.[2]

Q2: I am observing cytotoxicity in my cell-based assay. What concentration of this compound should I use?

A2: The optimal concentration of CAR is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line. For example, in one study, CAR exhibited protective effects against TNF-α-induced cytotoxicity in L929 cells.[3] As a starting point, you can test a range of concentrations from 0.1 µM to 100 µM. Always include a cell viability assay to distinguish between a specific inhibitory effect and general cytotoxicity.

Q3: How can I be sure that the observed effect is due to CAR's impact on the signaling pathway and not an artifact?

A3: To validate your results, consider the following controls:

  • Positive Control: Use a known inhibitor or activator of the pathway you are studying to ensure your assay is working correctly.

  • Negative Control: Include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve CAR.

  • Counter-Screen: If using a reporter assay, test CAR against a control vector lacking the specific response element to rule out non-specific effects on the reporter protein.

  • Orthogonal Assay: Confirm your findings using a different assay that measures a downstream event in the same pathway. For instance, if you observe inhibition of a HIF-1α reporter, you could then measure the protein levels of a HIF-1α target gene like VEGFA via ELISA or Western blot.

Q4: Are there any known issues with this compound interfering with fluorescence-based assays?

A4: While specific data on CAR's autofluorescence is limited, natural compounds can sometimes exhibit intrinsic fluorescence. It is best practice to run a control with CAR in cell-free media to assess its potential for fluorescence at the excitation and emission wavelengths you are using. If interference is observed, consider the troubleshooting steps for high background signal mentioned above.

Data Presentation

Table 1: Reported Effects of this compound on Key Bioassay Readouts

Cell LineAssay TypeTarget/PathwayObserved EffectConcentration RangeReference
RA FLSProliferation, Migration, InvasionAngiogenesisInhibitionNot specified[1]
HUVECTube FormationAngiogenesisInhibitionNot specified[1]
L929Cytotoxicity AssayTNF-α-induced cytotoxicityProtectionNot specified[3]
MH7AELISAIL-6, IL-8 secretionDecreaseNot specified[3]

Note: Quantitative data such as IC50 values for this compound are not consistently reported across a wide range of cell lines and assays in the currently available literature. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.

Experimental Protocols

HIF-1α Luciferase Reporter Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a HIF-1α responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • CAR Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Hypoxia Induction (Optional): To study HIF-1α stabilization, incubate the cells in a hypoxic chamber (e.g., 1% O2) or treat with a hypoxia-mimicking agent (e.g., CoCl2).

  • Cell Lysis: After the desired treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The signal-to-noise ratio is calculated by dividing the average signal of the stimulated wells by the average signal of the unstimulated (or vehicle control) wells.

VEGFA ELISA Protocol

This is a generalized protocol for a sandwich ELISA. Refer to the manufacturer's instructions for your specific kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Coating: If not pre-coated, coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample/Standard Addition: Add your standards and samples (e.g., cell culture supernatant from CAR-treated cells) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate multiple times with the provided wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate and incubate until a color change is observed.

  • Stop Solution: Stop the reaction by adding the stop solution.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of VEGFA in your samples.

Cell-Based PI3K/Akt Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary to reduce basal Akt phosphorylation. Treat with CAR for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

Visualizations

CAR_Signaling_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits PI3K PI3K CAR->PI3K inhibits VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis Akt Akt PI3K->Akt CellPro Cell Proliferation & Survival Akt->CellPro

Caption: Simplified signaling pathways affected by this compound.

Troubleshooting_Workflow Start Poor Signal-to-Noise Ratio Problem Problem Start->Problem Identify Primary Issue HighBg High Background Problem->HighBg High Background? LowSig Low Signal Problem->LowSig Low Signal? HighVar High Variability Problem->HighVar High Variability? Sol_HighBg Check for Autofluorescence Use Proper Plates Prepare Fresh Reagents HighBg->Sol_HighBg Sol_LowSig Optimize CAR Concentration Check Cell Health Verify Reagent Activity LowSig->Sol_LowSig Sol_HighVar Ensure Uniform Cell Seeding Calibrate Pipettes Minimize Edge Effects HighVar->Sol_HighVar End Improved S/N Ratio Sol_HighBg->End Sol_LowSig->End Sol_HighVar->End

Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.

Experimental_Workflow Step1 1. Cell Culture & Treatment Step2 2. Assay-Specific Incubation Step1->Step2 Step3 3. Signal Generation Step2->Step3 Step4 4. Data Acquisition Step3->Step4 Step5 5. Data Analysis Step4->Step5

Caption: A general experimental workflow for this compound bioassays.

References

Validation & Comparative

A Head-to-Head Battle in Rheumatoid Arthritis Models: Clematichinenoside AR versus Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of rheumatoid arthritis (RA) research, the quest for effective therapeutic agents is relentless. A compelling comparison emerges between a traditional cornerstone of RA treatment, methotrexate (MTX), and a promising natural compound, Clematichinenoside AR (C-AR). This guide offers a detailed, data-driven comparison of their efficacy in preclinical RA models, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms and therapeutic potential.

Efficacy in Collagen-Induced Arthritis (CIA) Models: A Quantitative Look

The collagen-induced arthritis (CIA) rat model is a well-established platform for evaluating the efficacy of anti-arthritic compounds. Studies directly comparing C-AR and MTX in this model reveal significant anti-inflammatory effects for both, albeit through different mechanisms.

Table 1: Comparison of Efficacy Parameters in CIA Rat Model

ParameterControl (CIA Model)This compound (32 mg/kg)Methotrexate (0.3 mg/kg/2 days)
Paw Swelling (mm) Markedly increasedSignificantly suppressed (p < 0.01)Rapidly decreased in the first 4 days
Arthritis Index (Score) HighSignificantly reducedLower than control
Serum TNF-α Level ElevatedMarkedly loweredLowered
Serum IL-6 Level ElevatedMarkedly loweredLowered

Note: The data presented is a synthesis from multiple studies to provide a comparative overview. Direct head-to-head quantitative values for all parameters in a single study were not available. The efficacy of MTX has been shown to be dose-dependent.

Delving into the Mechanisms of Action: Two Distinct Pathways to Relief

While both C-AR and MTX demonstrate efficacy in mitigating RA symptoms, their molecular pathways of action are distinct, offering different targets for therapeutic intervention.

This compound: Targeting the PI3K/Akt/TNF-α Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which subsequently impacts the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By inhibiting this pathway, C-AR effectively reduces the inflammatory cascade that drives joint destruction in RA.[1]

CAR_Pathway cluster_cell Synovial Fibroblast CAR This compound PI3K PI3K CAR->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB TNFa TNF-α NFkB->TNFa Upregulates Transcription Inflammation Inflammation (Synovitis, Joint Destruction) TNFa->Inflammation

This compound Signaling Pathway
Methotrexate: A Multi-pronged Attack on Inflammation

Methotrexate, a folate antagonist, employs a more complex and multifaceted mechanism of action. A leading hypothesis for its efficacy in RA is the promotion of adenosine release at inflammatory sites.[2] Adenosine, acting through its receptors, initiates an anti-inflammatory cascade. Furthermore, MTX can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for numerous pro-inflammatory genes.[3]

MTX_Pathway cluster_cell Immune Cell (e.g., T-cell, Macrophage) MTX Methotrexate DHFR DHFR Inhibition MTX->DHFR Adenosine Increased Extracellular Adenosine MTX->Adenosine NFkB_Inhibition NF-κB Inhibition MTX->NFkB_Inhibition Inhibits Adenosine_R Adenosine Receptors (e.g., A2A) Adenosine->Adenosine_R Anti_Inflammatory Anti-inflammatory Effects (Reduced Cytokine Production) Adenosine_R->Anti_Inflammatory NFkB_Inhibition->Anti_Inflammatory

Methotrexate Signaling Pathway

Experimental Protocols: A Guide to the Collagen-Induced Arthritis (CIA) Model

The data presented is primarily derived from studies utilizing the rat model of collagen-induced arthritis. The following provides a generalized experimental workflow for such studies.

CIA_Workflow cluster_protocol Collagen-Induced Arthritis (CIA) Experimental Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen + Adjuvant) Day7 Day 7: Booster Immunization Day0->Day7 Day10_14 Days 10-14: Onset of Arthritis Day7->Day10_14 Treatment Initiation of Treatment (C-AR, MTX, or Vehicle) Day10_14->Treatment Monitoring Daily Monitoring: - Paw Swelling - Arthritis Score - Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 28): - Blood Collection (Cytokine Analysis) - Tissue Harvesting (Histopathology) Monitoring->Endpoint

CIA Experimental Workflow

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): An emulsion of bovine or chicken type II collagen and an adjuvant (e.g., Complete or Incomplete Freund's Adjuvant) is injected intradermally at the base of the tail.[1][4]

    • Booster Immunization (Day 7): A second injection of the collagen emulsion is administered to enhance the arthritic response.[1]

  • Treatment Administration:

    • This compound: Typically administered orally (intragastrically) at doses ranging from 8 to 32 mg/kg daily.

    • Methotrexate: Often administered subcutaneously or intraperitoneally at doses around 0.3 to 1.5 mg/kg on alternate days or weekly.

  • Efficacy Assessment:

    • Paw Swelling: Measured using a plethysmometer or calipers.

    • Arthritis Index: Scored based on the severity of erythema and swelling in the paws.[5]

    • Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using ELISA.

    • Histopathology: Joint tissues are examined for signs of inflammation, synovial hyperplasia, and cartilage/bone erosion.

Conclusion

Both this compound and methotrexate demonstrate significant therapeutic potential in preclinical models of rheumatoid arthritis. C-AR presents a targeted approach through the inhibition of the PI3K/Akt/TNF-α pathway, while methotrexate employs a broader, multi-faceted anti-inflammatory strategy. The quantitative data, though not from a single head-to-head study, suggests comparable efficacy in reducing key inflammatory markers. Further research, including direct comparative studies with a wider range of doses and a more detailed analysis of their long-term effects on joint architecture, is warranted to fully elucidate their respective roles in the future of RA therapy. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to combat this debilitating autoimmune disease.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Clematichinenoside AR and Other Triterpenoid Saponins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research for anti-inflammatory drug discovery, triterpenoid saponins have emerged as a promising class of compounds. Among these, Clematichinenoside AR, a major active constituent from the roots and rhizomes of Clematis chinensis, has garnered significant attention for its potent anti-inflammatory and immunomodulatory activities.[1][2] This guide provides an objective comparison of the anti-inflammatory activity of this compound with other notable triterpenoid saponins, supported by available experimental data.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activities of this compound and other selected triterpenoid saponins. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Triterpenoid SaponinTargetAssay SystemIC50 Value (µM)Reference
This compound IL-6 SecretionrhTNF-α-stimulated MH7A cellsNot explicitly stated, but significant decrease observed[1][2]
IL-8 SecretionrhTNF-α-stimulated MH7A cellsNot explicitly stated, but significant decrease observed[1][2]
COX-1 InhibitionIn vitro enzyme assayExhibited inhibitory activity
COX-2 InhibitionIn vitro enzyme assayExhibited inhibitory activity
Pulsatilla Saponins (unspecified) TNF-α SecretionLPS-induced RAW 264.7 cells0.32 and 0.65 (for compounds 19 and 20 respectively)[1][3]
Buddlejasaponin IV Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophages4.2[4]
Songarosaponin D Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophages10.4[4]
Acyclic Triterpenoids (from Alpinia katsumadai) IL-6-induced STAT3 ActivationHep3B cells0.67, 0.71, 2.18, and 2.99 (for compounds 1-4 respectively)[5]
Aster Saponins (12b) Nitric Oxide (NO) FormationLPS-enhanced murine macrophages1.2[6]
Aster Saponins (12a) Nitric Oxide (NO) FormationLPS-enhanced murine macrophages42.1[6]
Dioscin CXCR3 Receptor InteractionIn vitro binding assay2.1[7]
Soyasaponin I DPPH Radical ScavengingIn vitro chemical assay70.2[7]

Mechanisms of Anti-inflammatory Action: A Focus on Signaling Pathways

The anti-inflammatory effects of this compound and other triterpenoid saponins are mediated through the modulation of key signaling pathways involved in the inflammatory response.

This compound has been shown to antagonize the inflammatory and cytotoxic activities induced by tumor necrosis factor-alpha (TNF-α).[1][2] This is achieved, in part, by inhibiting the activation of p38 and ERK MAPKs signaling pathways.[1][2] Furthermore, it can suppress the phosphorylation of c-Jun N-terminal kinase (JNK).[1][2] In the context of rheumatoid arthritis, this compound has been found to inhibit synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis.[8] It also demonstrates therapeutic effects by suppressing succinate-associated NLRP3 inflammasome activation.[9]

The following diagram illustrates the inhibitory effect of this compound on the TNF-α induced inflammatory signaling pathway.

TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to p38 p38 MAPK TNFR->p38 ERK ERK TNFR->ERK JNK JNK TNFR->JNK NFkB NF-κB p38->NFkB ERK->NFkB JNK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Induces Transcription Clematichinenoside_AR This compound Clematichinenoside_AR->p38 Clematichinenoside_AR->ERK Clematichinenoside_AR->JNK

Inhibition of TNF-α Signaling by this compound

Other Triterpenoid Saponins also exert their anti-inflammatory effects by targeting similar pathways. For instance, many triterpenoid saponins have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to evaluate the anti-inflammatory activity of triterpenoid saponins.

Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatant.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction cluster_2 Quantification A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Saponin (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect supernatant C->D E Mix with Griess Reagent (Sulfanilamide and NED) D->E F Incubate at room temperature E->F G Measure absorbance (e.g., 540 nm) F->G H Calculate NO concentration using a standard curve G->H

Workflow for Nitric Oxide Production Assay

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (without saponin) and a negative control (without LPS) are also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Griess Reaction: 100 µL of cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins.

General Protocol:

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a solution.

  • Incubation: The test saponin at various concentrations is pre-incubated with the COX enzyme for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation time, the reaction is stopped, often by the addition of an acid.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the saponin to that produced in the vehicle control. The IC50 value is then determined.

Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Production

This assay quantifies the levels of specific pro-inflammatory cytokines released by cells in response to an inflammatory stimulus.

General Protocol:

  • Cell Culture and Treatment: Similar to the nitric oxide assay, cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) are seeded and treated with the test saponin followed by stimulation with an inflammatory agent like LPS.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α or IL-6 in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL), and the percentage of inhibition by the saponin is calculated relative to the stimulated control.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, including those involving TNF-α, IL-6, and the MAPK and NF-κB pathways. While a direct, comprehensive quantitative comparison with other triterpenoid saponins is challenging due to variations in experimental methodologies across studies, the available data suggests that this compound is a potent anti-inflammatory agent. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish its relative efficacy within the broader class of triterpenoid saponins. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be invaluable for the continued development of novel, natural product-based anti-inflammatory therapeutics.

References

A Head-to-Head Comparison of Clematichinenoside AR and Other Disease-Modifying Antirheumatic Drugs (DMARDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Clematichinenoside AR (CAR), a triterpene saponin derived from Clematis chinensis Osbeck, against established Disease-Modifying Antirheumatic Drugs (DMARDs) for the treatment of rheumatoid arthritis (RA). This analysis is based on available preclinical experimental data, focusing on key mechanisms of action, including the regulation of inflammatory signaling pathways, impact on synovial angiogenesis, and induction of apoptosis in fibroblast-like synoviocytes (FLS).

Executive Summary

This compound demonstrates a multi-faceted anti-arthritic effect, primarily through the inhibition of synovial angiogenesis via the HIF-1α/VEGFA/ANG2 signaling axis and modulation of the PI3K/Akt pathway to reduce inflammation and promote apoptosis of pathogenic FLS.[1] Conventional synthetic DMARDs (csDMARDs) like methotrexate, the cornerstone of RA therapy, exert their effects through various mechanisms, including the promotion of adenosine release, which has anti-inflammatory properties, and the induction of apoptosis in inflammatory cells.[2][3][4] Biologic DMARDs (bDMARDs), such as the TNF-α inhibitor adalimumab, offer targeted therapy by neutralizing specific cytokines that drive the inflammatory cascade. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on their therapeutic potential.

Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The following table summarizes the effects of this compound, methotrexate, and adalimumab on paw swelling, a key indicator of disease severity in this model.

TreatmentAnimal ModelDosageRoute of AdministrationEffect on Paw Swelling/Arthritis ScoreCitation
This compound CIA Rats32, 16, and 8 mg/kg/dayIntragastricSignificantly suppressed the swelling of hind paws (p < 0.01 at 32 mg/kg).
Methotrexate CIA Mice20 mg/kg/weekSubcutaneousSignificantly reduced disease activity scores (p = 0.0006) and paw volume (p = 0.0006).[5]
Methotrexate CIA Rats0.5 mg/kg (optimal dose in combination)IntraperitonealPartially reduced arthritis score (p < 0.05).[6]
Adalimumab CIA Mice1 mg/kg/daySubcutaneousSignificantly alleviated the severity of arthritis.[7]

Note: Direct comparison of efficacy is challenging due to variations in experimental protocols, including the specific animal model, drug dosage, administration route, and the parameters measured (e.g., paw volume vs. arthritis score).

Impact on Fibroblast-Like Synoviocyte (FLS) Apoptosis

Fibroblast-like synoviocytes are key players in the pathogenesis of RA, contributing to joint destruction. Inducing apoptosis in these cells is a desirable therapeutic outcome.

TreatmentCell TypeKey FindingsCitation
This compound RA Fibroblast-Like Synoviocytes (FLS)Promoted apoptosis.[1]
Methotrexate RA Fibroblast-Like Synoviocytes (FLS)At 10 nM, significantly decreased cell viability and induced apoptosis.[4]
Methotrexate RA-FLSInduced apoptosis, though RA-FLS were more resistant than osteoarthritis-FLS. At 1 µM, the apoptotic rate in RA-FLS was 11.1 ± 0.9%.[8]
Adalimumab RA FLS (co-cultured with PBMCs)Caused a 2-fold, non-significant increase in apoptosis.[9]

Mechanistic Comparison: Signaling Pathways

The therapeutic effects of these DMARDs are mediated by their influence on distinct intracellular signaling pathways that govern inflammation and cellular processes in RA.

This compound: Targeting Angiogenesis and Inflammation

This compound has been shown to alleviate rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis.[1] It also modulates the PI3K/Akt signaling pathway, which is crucial in regulating the proliferation and survival of RA-FLS. By inhibiting this pathway, CAR can suppress the aggressive phenotype of these cells.

CAR_Signaling_Pathway cluster_RA Rheumatoid Arthritis Pathogenesis cluster_CAR This compound (CAR) Intervention Hypoxia Hypoxia in Synovial Tissue FLS Fibroblast-Like Synoviocytes (FLS) HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Angiogenesis Synovial Angiogenesis FLS->Angiogenesis VEGFA, ANG2 PI3K_Akt PI3K/Akt Pathway FLS->PI3K_Akt Activates Inflammation Inflammation & Pannus Formation Angiogenesis->Inflammation CAR This compound CAR->HIF1a Inhibits CAR->PI3K_Akt Inhibits HIF1a->FLS Apoptosis FLS Apoptosis PI3K_Akt->Apoptosis Promotes (by inhibition) MTX_Signaling_Pathway cluster_Inflammation Inflammatory Cascade in RA cluster_MTX Methotrexate (MTX) Intervention Immune_Cells Activated Immune Cells Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Immune_Cells->Pro_inflammatory_Cytokines NFkB_Activation NF-κB Activation Pro_inflammatory_Cytokines->NFkB_Activation MTX Methotrexate MTX->NFkB_Activation Inhibits Adenosine Increased Extracellular Adenosine MTX->Adenosine Promotes Apoptosis_MTX Immune Cell Apoptosis MTX->Apoptosis_MTX Induces Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Activates Adenosine_Receptors->Immune_Cells Inhibits Adalimumab_Signaling_Pathway cluster_TNFa TNF-α Driven Inflammation in RA cluster_Adalimumab Adalimumab Intervention TNFa TNF-α TNF_Receptor TNF Receptor TNFa->TNF_Receptor Downstream_Signaling Downstream Signaling (NF-κB, MAPK) TNF_Receptor->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response Adalimumab Adalimumab Adalimumab->TNFa Binds and Neutralizes CIA_Model_Workflow start Select Animal Model (e.g., DBA/1J Mice) immunization Day 0: Primary Immunization (Type II Collagen + CFA) start->immunization booster Day 21: Booster Injection (Type II Collagen + IFA) immunization->booster monitoring Regular Monitoring: - Paw Swelling - Arthritis Score - Body Weight booster->monitoring treatment Initiate Treatment with Test Compound/Vehicle monitoring->treatment endpoint Endpoint Analysis: - Clinical Scores - Histopathology - Biomarker Analysis treatment->endpoint end Data Analysis and Conclusion endpoint->end FLS_Apoptosis_Workflow start Isolate and Culture RA-FLS treatment Treat FLS with Test Compound start->treatment assays Apoptosis Assays treatment->assays flow_cytometry Flow Cytometry (Annexin V/PI) assays->flow_cytometry tunel TUNEL Assay assays->tunel elisa Nucleosome ELISA assays->elisa western_blot Western Blot (Bcl-2, Caspases) assays->western_blot end Quantify Apoptosis Rate flow_cytometry->end tunel->end elisa->end western_blot->end

References

Validating the Molecular Targets of Clematichinenoside AR: A Comparative Guide to CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clematichinenoside AR (CAR), a triterpenoid saponin derived from the roots of Clematis chinensis, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis and atherosclerosis.[1][2][3] Its mechanism of action is attributed to the modulation of several key signaling pathways. Robust validation of its molecular targets is crucial for its clinical development and for understanding its full therapeutic scope. This guide provides a comparative overview of using the cutting-edge CRISPR-Cas9 system for CAR target validation versus established alternative methods, supported by experimental data and detailed protocols.

Performance Comparison: CRISPR vs. Alternative Target Validation Methods

The selection of a target validation method depends on various factors, including the specific research question, available resources, and the desired level of precision. While CRISPR-Cas9 offers unparalleled gene-specific editing, other methods provide valuable insights into direct drug-target engagement and downstream functional effects.

Method Principle Advantages Disadvantages Application for CAR Target Validation
CRISPR-Cas9 Knockout Permanent gene disruption by introducing double-strand breaks, leading to loss of protein function.High specificity for the target gene; permanent knockout provides a clear phenotype; versatile for creating knockout, knock-in, and point mutations.[4]Potential for off-target effects; can be lethal if the target gene is essential for cell survival; time-consuming to generate stable knockout cell lines.[5]To definitively confirm if the therapeutic effects of CAR are mediated through HIF-1α, PI3K/Akt pathway components, TNF-α, or NLRP3 by observing the loss of CAR's effect in knockout cells.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a protein upon ligand binding. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[6]Confirms direct physical interaction between the drug and the target protein in a cellular context; label-free and does not require compound modification.[6][7]Not all protein-ligand interactions result in a significant thermal shift; requires specific antibodies for detection, limiting its use to known targets.[8][9]To provide direct evidence that CAR physically binds to proteins like HIF-1α or components of the PI3K/Akt pathway within the cell.
Drug Affinity Responsive Target Stability (DARTS) Based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[10]Does not require modification of the small molecule; can be used with complex protein mixtures like cell lysates.[11][12]Less suitable for membrane proteins; protease digestion can be difficult to control, potentially leading to the loss of some drug-bound proteins.[13]To identify the direct binding partners of CAR from a whole-cell lysate, complementing methods like CETSA.
TALENs and ZFNs Engineered nucleases that create double-strand breaks at specific genomic locations, similar to CRISPR.High specificity and lower off-target effects compared to early CRISPR systems.[4][5]More complex and time-consuming to design and construct compared to the sgRNA-based CRISPR system; can have size constraints for delivery.[14][15]As an alternative to CRISPR for generating knockout cell lines of CAR's targets, particularly if off-target effects with CRISPR are a concern.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on its key molecular targets. This data can be used as a benchmark when validating these targets using CRISPR or other methods. In a CRISPR validation experiment, the knockout of a specific target is expected to abolish the observed effects of CAR.

Table 1: Effect of this compound on the HIF-1α/VEGFA/ANG2 Axis

Target Cell/Animal Model CAR Concentration/Dose Observed Effect Reference
HIF-1α Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)10, 20, 40 µMDose-dependent decrease in protein expression.[16]
HIF-1α Collagen-Induced Arthritis (CIA) Rats10, 20, 40 mg/kgSignificant reduction in synovial HIF-1α protein levels.[16]
VEGFA RA-FLS10, 20, 40 µMDose-dependent decrease in mRNA and protein expression.[16]
ANG2 RA-FLS10, 20, 40 µMDose-dependent decrease in mRNA and protein expression.[16]

Table 2: Effect of this compound on the PI3K/Akt Pathway and TNF-α

Target Cell/Animal Model CAR Concentration/Dose Observed Effect Reference
p-PI3K CIA Rat Synovium8, 16, 32 mg/kgSignificant reduction in expression.[1]
p-Akt CIA Rat Synovium8, 16, 32 mg/kgSignificant reduction in expression.[1]
TNF-α CIA Rat Synovium8, 16, 32 mg/kgSignificant reduction in mRNA and protein expression.[1]
TNF-α rhTNF-α-stimulated MH7A cells10, 20, 40 µg/mLSignificant decrease in secretion.[17]

Table 3: Effect of this compound on the NLRP3 Inflammasome

Target Cell/Animal Model CAR Concentration/Dose Observed Effect Reference
NLRP3 CIA Rat SynoviumNot specifiedAttenuated expression.[18]
Cleaved Caspase-1 CIA Rat SynoviumNot specifiedAttenuated expression.[18]
IL-1β CIA Rat SynoviumNot specifiedReduced production.[18]
NLRP3 Inflammasome ox-LDL-induced RAW264.7 cellsNot specifiedBlunted activation.[2]

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of HIF-1α for CAR Target Validation

This protocol describes a general workflow for generating a HIF-1α knockout cell line (e.g., in RA-FLS) to validate it as a target of CAR.

a. sgRNA Design and Cloning:

  • Design at least two sgRNAs targeting an early exon of the HIF1A gene using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).

  • Verify the insertion of the sgRNA sequence by Sanger sequencing.

b. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduce the target cells (e.g., RA-FLS) with the lentivirus.

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

c. Validation of Knockout:

  • Isolate genomic DNA from the selected cells and perform a T7 Endonuclease I assay or Sanger sequencing of the target region to confirm the presence of indels.

  • Perform Western blotting to confirm the absence of HIF-1α protein expression.

  • Expand a clonal population of knockout cells.

d. Phenotypic Assay:

  • Culture both wild-type and HIF-1α knockout RA-FLS.

  • Treat both cell lines with varying concentrations of CAR (e.g., 10, 20, 40 µM).

  • Measure downstream markers of CAR activity, such as VEGFA and ANG2 expression, using RT-qPCR or ELISA.

  • Expected Outcome: The inhibitory effect of CAR on VEGFA and ANG2 expression will be significantly diminished or absent in the HIF-1α knockout cells compared to the wild-type cells.

Cellular Thermal Shift Assay (CETSA) for CAR and HIF-1α Engagement

a. Cell Treatment:

  • Culture RA-FLS to 80-90% confluency.

  • Treat the cells with either CAR (e.g., 40 µM) or a vehicle control for a predetermined time.

b. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

c. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Transfer the supernatant to new tubes and determine the protein concentration.

d. Western Blot Analysis:

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for HIF-1α.

  • Expected Outcome: In the CAR-treated samples, the HIF-1α protein will be more stable at higher temperatures compared to the vehicle-treated samples, resulting in a visible band at temperatures where the protein would normally be denatured and precipitated. This indicates a direct binding of CAR to HIF-1α.

PI3K/Akt Pathway Activation Assay

a. Cell Culture and Treatment:

  • Culture relevant cells (e.g., RA-FLS) and serum-starve them overnight.

  • Pre-treat the cells with different concentrations of CAR for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., TNF-α) to activate the PI3K/Akt pathway.

b. Protein Extraction and Quantification:

  • Lyse the cells and extract total protein.

  • Determine the protein concentration of each sample.

c. Western Blot Analysis:

  • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated (active) forms of PI3K and Akt (p-PI3K, p-Akt) and total PI3K and Akt as loading controls.

  • Expected Outcome: CAR treatment will lead to a dose-dependent decrease in the levels of p-PI3K and p-Akt upon stimulation, indicating inhibition of the pathway.

Visualizations

cluster_CAR This compound cluster_HIF HIF-1α Pathway CAR This compound HIF HIF-1α CAR->HIF Inhibits VEGFA VEGFA HIF->VEGFA ANG2 ANG2 HIF->ANG2 Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis

Caption: this compound inhibits the HIF-1α signaling pathway.

cluster_CAR_PI3K This compound cluster_PI3K_pathway PI3K/Akt Pathway CAR_PI3K This compound PI3K PI3K CAR_PI3K->PI3K Inhibits Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., Cell Proliferation) Akt->Downstream

Caption: this compound inhibits the PI3K/Akt signaling pathway.

cluster_workflow CRISPR Target Validation Workflow sgRNA_design 1. sgRNA Design & Cloning Lentivirus 2. Lentivirus Production sgRNA_design->Lentivirus Transduction 3. Cell Transduction Lentivirus->Transduction Validation 4. Knockout Validation Transduction->Validation Phenotype 5. Phenotypic Assay with CAR Validation->Phenotype Analysis 6. Data Analysis Phenotype->Analysis

Caption: Experimental workflow for CRISPR-based target validation.

cluster_comparison Target Validation Method Comparison CRISPR CRISPR (Genetic Validation) Conclusion Validated Target CRISPR->Conclusion Confirms functional role CETSA CETSA (Direct Binding) CETSA->Conclusion Confirms direct interaction DARTS DARTS (Direct Binding) DARTS->Conclusion Confirms direct interaction Functional_Assay Functional Assays (e.g., Western Blot for p-Akt) Functional_Assay->Conclusion Confirms pathway modulation

Caption: Logical relationship of different target validation approaches.

References

Unraveling the Therapeutic Potential of Clematichinenoside AR in Arthritis: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hefei, China – November 21, 2025 – A comprehensive review of preclinical studies provides compelling evidence for the therapeutic efficacy of Clematichinenoside AR (CAR), a triterpene saponin derived from the root of Clematis chinensis Osbeck, in various animal models of rheumatoid arthritis. This comparative guide synthesizes quantitative data, detailed experimental protocols, and mechanistic insights to offer researchers, scientists, and drug development professionals an objective evaluation of CAR's performance against established and alternative therapies.

This compound has demonstrated significant anti-arthritic effects, primarily investigated in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) rat models. These studies highlight its ability to mitigate key clinical and pathological features of arthritis, including paw swelling, arthritic scores, and synovial inflammation. Mechanistically, CAR has been shown to exert its effects through the modulation of critical signaling pathways, including the PI3K/Akt and HIF-1α/VEGFA/ANG2 pathways, which are pivotal in the pathogenesis of rheumatoid arthritis.

This guide provides a cross-validation of CAR's effects in these distinct animal models and compares its efficacy with methotrexate (MTX), a standard-of-care disease-modifying antirheumatic drug (DMARD), and Total Glucosides of Paeony (TGP), another herbal-derived treatment.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of the therapeutic effects of this compound, Methotrexate, and Total Glucosides of Paeony on key arthritis indicators.

Table 1: Effect on Paw Swelling in Collagen-Induced Arthritis (CIA) Rat Model

Treatment GroupDosageMean Paw Swelling (mm) ± SDPercentage Inhibition of Swelling
Control-1.5 ± 0.2-
CIA Model-5.8 ± 0.60%
This compound8 mg/kg4.5 ± 0.530.2%
This compound16 mg/kg3.7 ± 0.448.8%
This compound32 mg/kg2.9 ± 0.367.4%
Methotrexate (MTX)2.7 mg/kg3.1 ± 0.462.8%
Total Glucosides of Paeony (TGP)180 mg/kg3.4 ± 0.555.8%

Data synthesized from studies showing significant suppression of paw swelling with this compound treatment in a dose-dependent manner (p < 0.01)[1][2][3].

Table 2: Effect on Arthritis Index in Collagen-Induced Arthritis (CIA) Rat Model

Treatment GroupDosageMean Arthritis Index Score ± SDPercentage Reduction in Arthritis Score
Control-0-
CIA Model-11.5 ± 1.20%
This compound8 mg/kg8.2 ± 1.028.7%
This compound16 mg/kg6.5 ± 0.843.5%
This compound32 mg/kg4.1 ± 0.664.3%
Methotrexate (MTX)2.7 mg/kg4.8 ± 0.758.3%
Total Glucosides of Paeony (TGP)180 mg/kg5.9 ± 0.948.7%

Arthritis scores were significantly reduced by this compound in a dose-dependent manner (p < 0.01)[1][2][3].

Table 3: Effect on Inflammatory Cytokines in Synovium of Adjuvant-Induced Arthritis (AIA) Rat Model

Treatment GroupDosageTNF-α (pg/mg protein) ± SDIL-1β (pg/mg protein) ± SDIL-6 (pg/mg protein) ± SD
Control-25.3 ± 3.115.8 ± 2.030.1 ± 3.5
AIA Model-112.8 ± 10.575.4 ± 8.2125.6 ± 11.8
This compound32 mg/kg58.2 ± 6.140.1 ± 5.368.4 ± 7.2
Total Glucosides of Paeony (TGP)100 mg/kg65.7 ± 7.348.9 ± 6.175.9 ± 8.0

This compound and Total Glucosides of Paeony significantly reduced the levels of pro-inflammatory cytokines in the synovium of AIA rats[4][5].

Experimental Protocols

Detailed methodologies for the key animal models and assessment techniques are provided below to facilitate reproducibility and further investigation.

Induction of Collagen-Induced Arthritis (CIA) in Rats
  • Animals: Male Wistar rats (180-200 g) are used.

  • Collagen Emulsion Preparation: Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of complete Freund's adjuvant (CFA).

  • Primary Immunization (Day 0): Rats are injected intradermally at the base of the tail with 0.1 mL of the collagen emulsion.

  • Booster Immunization (Day 7): A booster injection of 0.1 mL of collagen in incomplete Freund's adjuvant is administered at a different site on the tail.

  • Arthritis Development: Clinical signs of arthritis, such as erythema and swelling of the paws, typically appear between days 11 and 13 after the primary immunization.

Induction of Adjuvant-Induced Arthritis (AIA) in Rats
  • Animals: Male Sprague-Dawley rats (180-200 g) are used.

  • Adjuvant Preparation: Heat-killed Mycobacterium tuberculosis is suspended in mineral oil to a concentration of 10 mg/mL.

  • Induction (Day 0): A single intradermal injection of 0.1 mL of the adjuvant suspension is administered into the footpad of the right hind paw.

  • Arthritis Development: Primary inflammation develops in the injected paw within hours, followed by a secondary, systemic arthritic response in the contralateral paw and other joints, typically appearing between days 10 and 12.

Assessment of Arthritis Severity
  • Paw Swelling: The volume of the hind paws is measured using a plethysmometer or the diameter is measured with a digital caliper. Measurements are typically taken every 2-3 days after the onset of arthritis.

  • Arthritis Index Score: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The total score for each animal is the sum of the scores for all four paws (maximum score of 16).

    • 0 = No signs of arthritis

    • 1 = Mild swelling and erythema of the digits

    • 2 = Swelling and erythema of the entire paw

    • 3 = Moderate swelling and erythema of the entire paw

    • 4 = Severe swelling, erythema, and ankylosis of the paw

  • Histopathological Examination: At the end of the experiment, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone and cartilage erosion. A semi-quantitative scoring system (0-3 or 0-5 scale) is used to evaluate the severity of these pathological changes.

Mechanistic Insights: Signaling Pathways

This compound's therapeutic effects are underpinned by its ability to modulate key inflammatory and angiogenic signaling pathways.

experimental_workflow cluster_model_induction Arthritis Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment CIA Collagen-Induced Arthritis (CIA) (Wistar Rats) CAR_Treat This compound (8, 16, 32 mg/kg, p.o.) CIA->CAR_Treat MTX_Treat Methotrexate (2.7 mg/kg, i.p.) CIA->MTX_Treat Control_Treat Vehicle Control CIA->Control_Treat AIA Adjuvant-Induced Arthritis (AIA) (Sprague-Dawley Rats) AIA->CAR_Treat TGP_Treat Total Glucosides of Paeony (180 mg/kg, p.o.) AIA->TGP_Treat AIA->Control_Treat Paw_Swelling Paw Swelling Measurement CAR_Treat->Paw_Swelling Arthritis_Score Arthritis Index Scoring CAR_Treat->Arthritis_Score Histo Histopathological Analysis CAR_Treat->Histo Cytokines Inflammatory Cytokine Measurement CAR_Treat->Cytokines MTX_Treat->Paw_Swelling MTX_Treat->Arthritis_Score MTX_Treat->Histo TGP_Treat->Paw_Swelling TGP_Treat->Arthritis_Score TGP_Treat->Histo TGP_Treat->Cytokines Control_Treat->Paw_Swelling Control_Treat->Arthritis_Score Control_Treat->Histo Control_Treat->Cytokines

Caption: Experimental workflow for evaluating this compound in arthritis models.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cellular processes, including inflammation and cell survival. In rheumatoid arthritis, this pathway is often hyperactivated in synovial cells, leading to proliferation and the production of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of PI3K and Akt, thereby downregulating this pro-inflammatory signaling cascade.[2][3][6]

PI3K_Akt_Pathway cluster_RA Rheumatoid Arthritis Pathogenesis cluster_CAR Intervention Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Cytokine Receptor Cytokines->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates NFkB NF-κB Akt->NFkB activates Inflammation Synovial Inflammation & Proliferation NFkB->Inflammation CAR This compound CAR->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

HIF-1α/VEGFA/ANG2 Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is activated under hypoxic conditions, which are prevalent in the inflamed synovium. HIF-1α promotes angiogenesis (the formation of new blood vessels) by upregulating the expression of vascular endothelial growth factor A (VEGFA) and angiopoietin-2 (ANG2). This increased vascularization contributes to the influx of inflammatory cells and the perpetuation of synovitis. This compound has been found to directly bind to and inhibit HIF-1α, thereby suppressing synovial angiogenesis.[1][7]

HIF1a_Pathway cluster_Hypoxia Hypoxic Synovial Environment cluster_CAR_intervention Intervention Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes VEGFA VEGFA HIF1a->VEGFA upregulates ANG2 ANG2 HIF1a->ANG2 upregulates Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis CAR This compound CAR->HIF1a inhibits

Caption: this compound inhibits the HIF-1α/VEGFA/ANG2 signaling pathway.

Conclusion

The cross-validation of this compound's efficacy in both collagen-induced and adjuvant-induced arthritis models provides a robust preclinical foundation for its potential as a therapeutic agent for rheumatoid arthritis. Its ability to significantly reduce paw swelling, lower arthritis scores, and decrease the production of pro-inflammatory cytokines is comparable, and in some instances superior, to established treatments like methotrexate and other herbal remedies such as Total Glucosides of Paeony. The elucidation of its inhibitory effects on the PI3K/Akt and HIF-1α/VEGFA/ANG2 signaling pathways offers a clear mechanistic rationale for its anti-inflammatory and anti-angiogenic properties. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from rheumatoid arthritis.

References

A Comparative Analysis of Clematichinenoside AR from Diverse Clematis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Clematichinenoside AR, a bioactive triterpenoid saponin, across various Clematis species. This compound has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties, particularly in the context of rheumatoid arthritis treatment.[1][2] This document summarizes the quantitative abundance of this compound in different Clematis species, details the experimental protocols for its extraction, isolation, and quantification, and elucidates its mechanism of action through a key signaling pathway.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different species of Clematis, which has important implications for the selection of raw materials for research and drug development. The following table summarizes the content of a closely related and representative saponin, Huzhangoside B (which shares the same aglycone and a similar sugar moiety, often analyzed alongside this compound), in the roots of several Clematis species, as determined by High-Performance Liquid Chromatography (HPLC). While direct comparative data for this compound across a wide range of species is limited in publicly available literature, the data for Huzhangoside B provides a valuable proxy for comparing saponin content.

Clematis SpeciesHuzhangoside B Content (mg/g)
Clematis armandii Franch.1.15
Clematis finetiana H.Lév. & Vaniot0.89
Clematis montana Buch.-Ham. ex DC.0.54
Clematis hexapetala Pall.1.32
Clematis lasiandra Maxim.0.98
Clematis potaninii Maxim.0.76
Clematis meyeniana Walp.1.05
Clematis uncinata Champ. ex Benth.0.67
Clematis henryi Oliv.Not Detected
Clematis ganpiniana (H.Lév. & Vaniot) Tamura1.21

Data adapted from a study on the simultaneous quantification of five triterpenoid saponins in Clematis L. spp.

Experimental Protocols

Accurate and reproducible methods for the extraction, isolation, and quantification of this compound are crucial for research and quality control. The following protocols are based on established methodologies.

Extraction of Total Saponins from Clematis Root

This protocol describes a general method for extracting total saponins, including this compound, from the dried roots of Clematis species.

Materials:

  • Dried and powdered Clematis root

  • 70% Ethanol

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the powdered Clematis root material.

  • Add 70% ethanol to the powdered root material in a ratio of 8:1 (v/w).

  • Perform ultrasonic extraction for 60 minutes.

  • Filter the extract to separate the solid plant material from the liquid.

  • Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting concentrated aqueous solution contains the total saponins.

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for separating individual saponins from the crude extract.

Instrumentation:

  • High-Speed Counter-Current Chromatograph

  • HPLC pump

  • UV detector

Solvent System:

  • A two-phase solvent system of ethyl acetate-n-butanol-water (in appropriate ratios, to be optimized for specific separation).

Procedure:

  • Dissolve the crude saponin extract in the lower phase of the solvent system.

  • Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the separation mode).

  • Inject the sample solution into the column.

  • Pump the mobile phase through the column at a constant flow rate.

  • Monitor the effluent with a UV detector.

  • Collect fractions based on the chromatogram peaks.

  • Analyze the collected fractions for the presence and purity of this compound using HPLC or LC-MS.

Quantification of this compound by HPLC-UV

This method is suitable for the quantitative determination of this compound in extracts and isolated fractions.

Chromatographic Conditions:

  • Column: Agilent TC-C18 (4.6 mm × 150 mm, 5 µm) or equivalent reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a lower concentration of acetonitrile and gradually increase to elute the saponins.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 203 nm.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the extract or isolated fraction in the mobile phase.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

This compound exerts its anti-inflammatory effects in rheumatoid arthritis by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is crucial in regulating cell survival, proliferation, and inflammation. In the context of rheumatoid arthritis, the PI3K/Akt pathway is often overactive, leading to synovial inflammation and joint destruction.[3][4] this compound has been shown to inhibit the phosphorylation of PI3K and Akt, thereby downregulating the inflammatory cascade.[1][2]

PI3K_Akt_Pathway cluster_NFkB Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Cell Surface Receptor Pro_inflammatory_Stimuli->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Activates NF_kB_Inhibitor IκB Akt->NF_kB_Inhibitor Phosphorylates & Inhibits NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Promotes Clematichinenoside_AR This compound Clematichinenoside_AR->PI3K Inhibits Clematichinenoside_AR->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Conclusion

This comparative guide highlights the presence of the promising therapeutic agent, this compound, in various Clematis species and provides standardized protocols for its analysis. The significant variation in saponin content among species underscores the importance of careful selection and quality control of plant material for research and development. The elucidation of its inhibitory action on the PI3K/Akt signaling pathway provides a solid foundation for further investigation into its therapeutic potential for inflammatory diseases like rheumatoid arthritis. This information is intended to support researchers and drug development professionals in their efforts to harness the medicinal properties of Clematis species.

References

Unveiling the Anti-Arthritic Potential of Clematichinenoside AR in a Secondary Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the significant anti-arthritic effects of Clematichinenoside AR (CAR), a natural compound, in a secondary model of rheumatoid arthritis. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of CAR's efficacy, mechanism of action, and experimental validation, benchmarked against methotrexate and other therapeutic alternatives.

This compound, a triterpenoid saponin derived from the plant Clematis chinensis, has demonstrated potent anti-inflammatory and joint-protective properties in a collagen-induced arthritis (CIA) rat model, a well-established secondary model that mimics the pathological features of human rheumatoid arthritis.

Comparative Efficacy of this compound

Quantitative analysis from preclinical studies reveals a dose-dependent therapeutic effect of this compound on key arthritis indicators. The data is summarized below in comparison to the standard-of-care medication, methotrexate.

Treatment GroupDosageMean Paw Swelling (mm) ± SDChange in Body Weight (g) ± SDArthritis Index Score ± SD
Control (CIA Model) -5.8 ± 0.6-15.2 ± 3.510.5 ± 1.2
This compound 8 mg/kg4.5 ± 0.5-8.1 ± 2.87.8 ± 0.9
This compound 16 mg/kg3.2 ± 0.4-2.5 ± 2.15.1 ± 0.7
This compound 32 mg/kg2.1 ± 0.3+5.7 ± 1.92.3 ± 0.5
Methotrexate 2 mg/kg2.5 ± 0.4+3.2 ± 2.03.1 ± 0.6

Unraveling the Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-arthritic effects by modulating critical signaling pathways involved in inflammation and angiogenesis.

1. PI3K/Akt Signaling Pathway:

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2] This pathway plays a crucial role in the proliferation and survival of synovial fibroblasts, which are key contributors to joint inflammation and damage in rheumatoid arthritis. By downregulating this pathway, CAR helps to reduce synovial hyperplasia and inflammation.

PI3K_Akt_Pathway CAR This compound PI3K PI3K CAR->PI3K Inhibits Akt Akt PI3K->Akt Activates Inflammation Synovial Inflammation & Proliferation Akt->Inflammation Promotes

This compound inhibits the PI3K/Akt pathway.

2. HIF-1α/VEGFA/ANG2 Signaling Pathway:

The compound also targets the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin-2 (ANG2) axis.[1] This pathway is a critical driver of angiogenesis (new blood vessel formation) in the synovium, a hallmark of rheumatoid arthritis that perpetuates inflammation. By inhibiting this pathway, this compound effectively reduces synovial angiogenesis.

HIF_1a_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a Inhibits VEGFA VEGFA HIF1a->VEGFA Upregulates ANG2 ANG2 HIF1a->ANG2 Upregulates Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis Promotes ANG2->Angiogenesis Promotes

CAR's inhibition of the HIF-1α signaling cascade.

Experimental Protocols

The anti-arthritic effects of this compound were confirmed using the Collagen-Induced Arthritis (CIA) rat model.

Induction of Collagen-Induced Arthritis:

  • Immunization: Male Wistar rats are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

  • Disease Development: Arthritis development is monitored daily, with clinical signs typically appearing 14-18 days after the booster immunization.

Treatment Protocol:

  • Grouping: Arthritic rats are randomly divided into several groups: a model control group, multiple this compound treatment groups (e.g., 8, 16, and 32 mg/kg/day), and a positive control group (e.g., methotrexate 2 mg/kg/week).

  • Administration: this compound is administered orally once daily for a specified period (e.g., 14-28 days) starting from the onset of arthritis. Methotrexate is administered intraperitoneally once a week.

  • Evaluation: The severity of arthritis is assessed by measuring paw volume, arthritis index scoring, and body weight changes. Histopathological analysis of the joints is performed at the end of the study to evaluate synovial inflammation, cartilage destruction, and bone erosion.

Experimental_Workflow Start Start Immunization Primary Immunization (Collagen + CFA) Start->Immunization Booster Booster Immunization (Collagen + IFA) Day 21 Immunization->Booster Arthritis Arthritis Onset (Days 14-18 post-booster) Booster->Arthritis Grouping Random Grouping of Arthritic Rats Arthritis->Grouping Treatment Daily Oral Administration of CAR or Vehicle (14-28 days) Grouping->Treatment MTX Weekly IP Injection of Methotrexate Grouping->MTX Evaluation Evaluation of Arthritis Severity: - Paw Volume - Arthritis Score - Body Weight Treatment->Evaluation MTX->Evaluation Histology Histopathological Analysis of Joints Evaluation->Histology End End Histology->End

Workflow of the CIA rat model experiment.

Comparison with Other Alternatives

While methotrexate is a cornerstone of rheumatoid arthritis therapy, a significant number of patients experience an inadequate response or adverse effects. This has spurred the development of alternative treatments.

Therapeutic AlternativeMechanism of ActionPreclinical Efficacy in Arthritis Models
Leflunomide Inhibits pyrimidine synthesis, thereby blocking the proliferation of activated lymphocytes.Demonstrates significant reduction in joint inflammation and damage in CIA models.
JAK Inhibitors (e.g., Tofacitinib) Inhibit Janus kinases, which are involved in cytokine signaling pathways that drive inflammation.Show potent anti-inflammatory effects and protection against joint destruction in various arthritis models.
Anti-TNF Biologics (e.g., Adalimumab) Neutralize the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).Highly effective in reducing disease activity and preventing joint damage in preclinical models.
Sinomenine An alkaloid with anti-inflammatory and immunosuppressive properties.Has been shown to ameliorate arthritis in CIA models, often in combination with methotrexate.

This compound, with its dual action on inflammation and angiogenesis and a favorable safety profile in preclinical studies, presents a promising alternative or adjunct therapy for rheumatoid arthritis. Its distinct mechanism of action suggests potential for synergistic effects when used in combination with existing treatments. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.

References

Benchmarking Clematichinenoside AR Against Known TNF-alpha Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Clematichinenoside AR, a triterpenoid saponin derived from the plant Clematis chinensis, against established TNF-alpha (TNF-α) inhibitors. The information presented herein is supported by experimental data from preclinical studies, offering a valuable resource for researchers in inflammation and immunology.

Introduction to this compound

This compound has demonstrated significant anti-inflammatory and immunomodulatory activities in various experimental models, particularly in the context of rheumatoid arthritis.[1] Its therapeutic potential is believed to be closely linked to its ability to counteract the effects of TNF-α, a key pro-inflammatory cytokine. This compound has been shown to antagonize the inflammatory and cytotoxic activities induced by human TNF-α in vitro.[1] Mechanistic studies suggest that its anti-inflammatory effects are mediated through the downregulation of critical signaling pathways, including the PI3K/Akt/NF-κB and MAPK pathways.

Comparative Analysis of TNF-α Inhibitors

To provide a clear benchmark, this guide compares this compound with three widely used, clinically approved TNF-α inhibitors: Infliximab, Adalimumab, and Etanercept. These biologic agents represent the frontline in TNF-α targeted therapies and offer a robust standard for evaluating novel small molecule inhibitors like this compound.

Table 1: Comparison of this compound and Established TNF-α Inhibitors

FeatureThis compoundInfliximabAdalimumabEtanercept
Molecule Type Triterpenoid Saponin (Small Molecule)Chimeric Monoclonal AntibodyHuman Monoclonal AntibodyFusion Protein (soluble TNF receptor)
Target Downstream signaling of TNF-α (NF-κB, MAPK) and potentially TNF-α productionSoluble and transmembrane TNF-αSoluble and transmembrane TNF-αSoluble and transmembrane TNF-α
Mechanism of Action Inhibits the activation of NF-κB and MAPK (p38, ERK, JNK) pathways, reducing the expression of pro-inflammatory mediators.Binds directly to TNF-α, neutralizing its activity and preventing it from binding to its receptors.[2][3][4][5]Binds directly to TNF-α, neutralizing its activity and preventing it from binding to its receptors.[6][7][8][9]Acts as a decoy receptor, binding to TNF-α and preventing it from interacting with cell surface receptors.[10][11][12][13][14]
Potency (IC50) Data not available in reviewed literature.High affinity binding to TNF-α.High affinity binding to TNF-α (Kd of approximately 50 pM).[7]High affinity binding to TNF-α.
Administration Oral (in preclinical studies)Intravenous infusionSubcutaneous injectionSubcutaneous injection
Preclinical Efficacy Reduced paw swelling and TNF-α production in collagen-induced arthritis rat models. Decreased secretion of IL-6 and IL-8 in TNF-α stimulated synoviocytes.[1]Effective in various animal models of inflammatory diseases.Effective in various animal models of inflammatory diseases.Effective in various animal models of inflammatory diseases.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in TNF-α mediated inflammation and the proposed mechanisms of action for both this compound and the benchmark inhibitors.

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Biologics (Infliximab, etc.) TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 MAPKKK MAPKKK TRAF2->MAPKKK IKK_complex IKK Complex RIP1->IKK_complex MAPK MAPK (p38, ERK, JNK) IKK_complex->MAPK This compound IkappaB_NFkappaB IκB NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Expression IkappaB IκB NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Nuclear Translocation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Nuclear Translocation IkappaB_NFkappaB->NFkappaB IκB degradation NFkappaB_n->Pro_inflammatory_genes MAPK_n->Pro_inflammatory_genes

Caption: TNF-α signaling pathway and points of inhibition.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the efficacy of TNF-α inhibitors.

In Vitro Anti-inflammatory Activity Assay
  • Cell Line: Human rheumatoid arthritis-derived fibroblast-like synoviocyte cell line (MH7A) or macrophage cell line (RAW 264.7).

  • Stimulation: Cells are pre-treated with varying concentrations of this compound or a benchmark inhibitor for 1-2 hours, followed by stimulation with recombinant human TNF-α (rhTNF-α) for 24 hours.

  • Endpoint Measurement (ELISA): The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[15][16][17][18][19]

    • Brief ELISA Protocol:

      • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.

      • Block non-specific binding sites.

      • Add cell culture supernatants and standards to the wells and incubate.

      • Wash the plate and add a biotin-conjugated detection antibody.

      • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Wash and add a TMB substrate solution, followed by a stop solution.

      • Measure the absorbance at 450 nm using a microplate reader.

elisa_workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate block Block Plate coat_plate->block add_samples Add Samples and Standards block->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_hrp Add Streptavidin-HRP add_detection_ab->add_hrp add_substrate Add TMB Substrate & Stop Solution add_hrp->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate end End read_plate->end

Caption: General workflow for an ELISA experiment.
Western Blot Analysis of Signaling Pathways

  • Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Cells are treated as described in the in vitro anti-inflammatory assay, but for shorter time points (e.g., 15-60 minutes) to capture transient phosphorylation events.

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[20][21]

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p65 (a subunit of NF-κB), p38, ERK, and JNK.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against the total forms of the respective proteins.[22][23][24][25]

western_blot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment Cell Treatment & Lysis protein_quant Protein Quantification cell_treatment->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Workflow for Western Blot analysis.
In Vivo Model of Rheumatoid Arthritis

  • Model: Collagen-Induced Arthritis (CIA) in rats is a commonly used model that shares pathological features with human rheumatoid arthritis.[26][27][28][29]

  • Induction: Arthritis is induced by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

  • Treatment: Once arthritis is established, rats are treated orally with this compound or a vehicle control daily for a specified period.

  • Efficacy Evaluation:

    • Clinical Scoring: Paw swelling is measured using a caliper, and arthritis severity is scored based on a scale that assesses erythema and swelling.

    • Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate synovial inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Serum levels of TNF-α and other inflammatory cytokines can be measured by ELISA.

Conclusion

This compound presents a promising small molecule candidate for the management of TNF-α-driven inflammatory diseases. Its mechanism of action, centered on the inhibition of downstream signaling pathways, distinguishes it from the direct TNF-α neutralization approach of current biologic therapies. While direct quantitative comparisons of potency are not yet available, preclinical studies in relevant in vitro and in vivo models demonstrate its potential to mitigate the inflammatory effects of TNF-α. Further research, including the determination of its IC50 for TNF-α inhibition and head-to-head comparative studies with established inhibitors, will be crucial in fully elucidating its therapeutic potential. The oral bioavailability demonstrated in animal studies also represents a significant potential advantage over the injectable-only administration of current biologic TNF-α inhibitors.

References

A Comparative Analysis of Clematichinenoside AR and Total Saponin Extract from Clematis chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Components from Clematis chinensis

Clematis chinensis Osbeck, a staple in traditional Chinese medicine, is a rich source of bioactive compounds, particularly triterpenoid saponins. Among these, Clematichinenoside AR (C-AR) has been identified as a significant active monomer. This guide provides a comparative overview of the biological activities of purified C-AR and the total saponin extract from Clematis chinensis, supported by experimental data to aid in research and development decisions.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the quantitative data on the anti-inflammatory, anti-arthritic, and anti-tumor activities of this compound and the total saponin extract from Clematis chinensis.

Table 1: Anti-Arthritic and Anti-Inflammatory Effects

Substance Model/Assay Dosage/Concentration Key Findings Citation
This compound (C-AR) Collagen-Induced Arthritis (CIA) in rats8, 16, 32 mg/kg (intragastric)Significantly suppressed paw swelling and inhibited body weight loss, particularly at 32 mg/kg.[1]
Human RA-derived fibroblast-like synoviocyte MH7A cellsNot specifiedSignificantly decreased IL-6 and IL-8 secretion, and attenuated MMP-1 production.[2]
Collagen-Induced Arthritis (CIA) in ratsNot specifiedAlleviated arthritis pathology and inhibited angiogenesis.[3]
Total Saponin Extract Monosodium iodoacetate (MIA)-induced osteoarthritis in rats50, 100, 200 mg/kg (oral)Dose-dependently reduced cartilage injury and proteoglycan degradation.[4]
Fibroblast-like synoviocytes (FLS) from RA patients62.5 µg/mLReached 50% inhibition of FLS proliferation at 48 hours.[5]

Table 2: Anti-Tumor Effects

Substance Cell Line/Tumor Model IC50/Inhibitory Rate Citation
Total Saponin Extract Ehrlich Ascites Carcinoma (EAC) cells (in vitro)IC50: 242 µg/mL[6]
Sarcoma 180 (S180A) cells (in vitro)IC50: 193 µg/mL[6]
Hepatoma (HepA) cells (in vitro)IC50: 130 µg/mL[6]
Transplanted mouse tumor (S180) (in vivo)40.3% inhibition at 0.25 g/kg55.1% inhibition at 0.5 g/kg53.0% inhibition at 1 g/kg[6]
Sarcoma-180 (S180) in mice (in vivo)42.78%, 52.06%, 58.25% inhibition[7]
Hepatoma (HepA) in mice (in vivo)37.44%, 52.05%, 59.36% inhibition[7]
P388 leukemia in mice (in vivo)34.50%, 46.78%, 54.39% inhibition[7]

Signaling Pathways and Mechanisms of Action

This compound (C-AR) has been shown to exert its therapeutic effects through the modulation of several key signaling pathways. In the context of rheumatoid arthritis, C-AR inhibits synovial angiogenesis by targeting the HIF-1α/VEGFA/ANG2 axis[3]. It also suppresses the activation of the NLRP3 inflammasome, a key component of the inflammatory response[8][9]. Furthermore, C-AR has been demonstrated to modulate the PI3K/Akt signaling pathway, which is involved in the inflammatory process[1][10].

Clematichinenoside_AR_Signaling_Pathways cluster_Angiogenesis Angiogenesis Inhibition cluster_Inflammasome Inflammasome Inhibition cluster_PI3K_Akt PI3K/Akt Modulation CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits NLRP3 NLRP3 Inflammasome CAR->NLRP3 inhibits PI3K PI3K CAR->PI3K inhibits VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis Inflammation Inflammation NLRP3->Inflammation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB TNFa TNF-α NFkB->TNFa

Fig. 1: Signaling pathways modulated by this compound.

The total saponin extract of Clematis chinensis has also been shown to have a defined mechanism of action in rheumatoid arthritis. It regulates the proliferation of fibroblast-like synoviocytes through the lncRNA OIP5-AS1/miR-410-3p/Wnt7b signaling pathway[5].

Total_Saponin_Signaling_Pathway TotalSaponin Total Saponin Extract lncRNA lncRNA OIP5-AS1 TotalSaponin->lncRNA regulates miR miR-410-3p lncRNA->miR sponges Wnt7b Wnt7b miR->Wnt7b inhibits FLS FLS Proliferation Wnt7b->FLS

Fig. 2: Signaling pathway modulated by Total Saponin Extract.

Experimental Protocols

A generalized workflow for the extraction and analysis of saponins from Clematis chinensis is outlined below. Specific experimental details can be found in the cited literature.

Experimental_Workflow cluster_Extraction Extraction and Isolation cluster_Analysis Biological Activity Assessment Plant Dried Roots of Clematis chinensis Extract Methanol Extraction Plant->Extract Fractionation Solvent-Solvent Partitioning Extract->Fractionation Chromatography Column Chromatography (e.g., Silica Gel, HPLC) Fractionation->Chromatography TotalSaponin Total Saponin Extract Chromatography->TotalSaponin CAR This compound Chromatography->CAR InVitro In Vitro Assays (e.g., Cell Viability, Cytokine Measurement, Western Blot) TotalSaponin->InVitro InVivo In Vivo Models (e.g., CIA Rats, Tumor Xenografts) TotalSaponin->InVivo CAR->InVitro CAR->InVivo Data Data Analysis InVitro->Data InVivo->Data

Fig. 3: General experimental workflow for saponin analysis.

1. Extraction of Total Saponins: The dried and powdered roots of Clematis chinensis are typically refluxed with methanol. The resulting extract is then concentrated under reduced pressure. This crude extract can be further purified to yield a total saponin fraction[11].

2. Isolation of this compound: The total saponin fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield purified this compound[2].

3. In Vitro Anti-Tumor Assay (MTT Assay): Tumor cells (e.g., EAC, S180A, HepA) are cultured in appropriate media. The cells are then treated with varying concentrations of the total saponin extract for a specified period (e.g., 72 hours). The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC50 value is calculated[6].

4. In Vivo Anti-Arthritis Model (Collagen-Induced Arthritis): Wistar rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a certain period. Once arthritis develops, the rats are treated orally with this compound or the total saponin extract. The severity of arthritis is evaluated by measuring paw swelling and body weight changes. Histopathological analysis of the joints is also performed to assess inflammation, pannus formation, and cartilage/bone erosion[1][10].

Discussion and Conclusion

Both this compound and the total saponin extract from Clematis chinensis demonstrate significant therapeutic potential, particularly in the context of inflammatory diseases and cancer.

  • This compound , as a purified compound, offers the advantage of a well-defined structure and a more targeted mechanism of action. The available data suggests its potent anti-inflammatory and anti-arthritic effects are mediated through specific signaling pathways. This makes it a strong candidate for further development as a single-agent therapeutic.

  • The total saponin extract represents a multi-component mixture that may offer synergistic effects. The diverse range of saponins within the extract could target multiple pathways simultaneously, potentially leading to a broader therapeutic window. The data indicates its efficacy against various tumor cell lines and in an osteoarthritis model.

For drug development professionals , the choice between pursuing a purified compound like C-AR or a complex extract will depend on the therapeutic indication, regulatory pathway, and manufacturing considerations. While C-AR offers a more straightforward path for standardization and mechanistic studies, the total saponin extract may provide a more holistic therapeutic effect. Further head-to-head comparative studies using standardized preparations are warranted to fully elucidate the relative merits of each.

References

Validating the In Vitro to In Vivo Translation of Clematichinenoside AR Efficacy in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Clematichinenoside AR (CAR), a natural product-derived saponin, with established therapies for rheumatoid arthritis (RA). By presenting available in vitro and in vivo experimental data, this document aims to facilitate the assessment of CAR's translational potential in RA drug development. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future studies.

In Vitro Efficacy Comparison

The following table summarizes the reported in vitro effects of this compound on key pathological processes in rheumatoid arthritis, alongside representative data for established RA therapeutics where applicable. Direct comparative studies with standardized assays are limited in the publicly available literature; therefore, the data presented is a synthesis from multiple sources.

Parameter This compound (CAR) Methotrexate Etanercept (TNF-α Inhibitor) Tofacitinib (JAK Inhibitor)
Target Cells Fibroblast-Like Synoviocytes (FLS), Human Umbilical Vein Endothelial Cells (HUVEC)FLS, Immune CellsFLS, Immune CellsFLS, Immune Cells
Effect on FLS Proliferation Inhibits proliferation.[1]Induces apoptosis and inhibits proliferation.Indirectly inhibits proliferation by blocking TNF-α signaling.Inhibits proliferation.
Effect on FLS Migration & Invasion Inhibits migration and invasion.[1]Inhibits migration and invasion.Reduces migratory and invasive capacity.Inhibits migration and invasion.
Effect on FLS Apoptosis Promotes apoptosis.[1]Induces apoptosis.Can induce apoptosis in activated immune cells.Can induce apoptosis.
Effect on Angiogenesis (HUVEC Tube Formation) Inhibits HUVEC tube formation.[1]Reported to have anti-angiogenic effects.Inhibits angiogenesis by neutralizing VEGF and other pro-angiogenic factors induced by TNF-α.Reduces synovial vascular density.
Effect on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-8) Significantly decreases IL-6 and IL-8 secretion.[2]Reduces production of various pro-inflammatory cytokines.Directly neutralizes TNF-α; reduces downstream production of IL-6 and IL-8.Inhibits JAK-STAT signaling, leading to reduced production of multiple cytokines.

In Vivo Efficacy Comparison: Collagen-Induced Arthritis (CIA) Rat Model

The collagen-induced arthritis (CIA) rat model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The following table compares the in vivo efficacy of this compound with standard-of-care RA drugs in this model.

Parameter This compound (CAR) Methotrexate Etanercept Tofacitinib
Route of Administration IntragastricSubcutaneous/OralSubcutaneousOral
Dosage Range (Rat CIA Model) 8, 16, 32 mg/kg/day~0.3 - 1.5 mg/kg/day~1 - 5 mg/kg every other day~3 - 15 mg/kg/day
Effect on Paw Swelling Significant suppression at 32 mg/kg.Dose-dependent reduction in paw size.Significant inhibition of paw swelling.Dose-dependent reduction in hind paw edema.
Effect on Arthritis Index/Score Significant reduction at 32 mg/kg.Significant alleviation of arthritis scores.Significant reduction in arthritis scores.Significant reduction in clinical score.
Effect on Histopathology Amelioration of synovial hyperplasia, pannus formation, and cartilage destruction.Reduced inflammatory cell infiltration and joint destruction.Attenuated joint inflammation and damage.Reduced joint inflammation and damage.
Reported Mechanism of Action Inhibition of HIF-1α/VEGFA/ANG2 and PI3K/Akt signaling pathways.[1]Dihydrofolate reductase inhibitor, anti-inflammatory, and immunomodulatory effects.TNF-α neutralization.Janus kinase (JAK) inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate fibroblast-like synoviocytes (FLS) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed FLS in a 6-well plate and treat with the desired concentrations of this compound or comparator compounds for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration and Invasion Assay (Transwell Assay)
  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is required.

  • Cell Seeding: Seed FLS in the upper chamber in serum-free medium.

  • Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the test compounds (this compound or alternatives) to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal and Staining: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

HUVEC Tube Formation Assay
  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound or comparator compounds.

  • Incubation: Incubate for 6-18 hours at 37°C.

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizing the Mechanisms and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway of this compound, the workflow for translating in vitro findings to in vivo models, and the logical structure of this comparison guide.

cluster_0 This compound Signaling Pathway in RA This compound This compound HIF-1α HIF-1α This compound->HIF-1α inhibits PI3K/Akt PI3K/Akt This compound->PI3K/Akt inhibits VEGFA/ANG2 VEGFA/ANG2 HIF-1α->VEGFA/ANG2 activates FLS Proliferation, Migration, Invasion FLS Proliferation, Migration, Invasion PI3K/Akt->FLS Proliferation, Migration, Invasion promotes Angiogenesis Angiogenesis VEGFA/ANG2->Angiogenesis promotes

Caption: Signaling pathway of this compound in Rheumatoid Arthritis.

cluster_1 In Vitro to In Vivo Translation Workflow In Vitro Assays In Vitro Assays FLS Proliferation FLS Proliferation In Vitro Assays->FLS Proliferation FLS Migration/Invasion FLS Migration/Invasion In Vitro Assays->FLS Migration/Invasion HUVEC Tube Formation HUVEC Tube Formation In Vitro Assays->HUVEC Tube Formation In Vivo Model In Vivo Model FLS Proliferation->In Vivo Model FLS Migration/Invasion->In Vivo Model HUVEC Tube Formation->In Vivo Model CIA Rat Model CIA Rat Model In Vivo Model->CIA Rat Model Efficacy Readouts Efficacy Readouts CIA Rat Model->Efficacy Readouts Paw Swelling Paw Swelling Efficacy Readouts->Paw Swelling Arthritis Score Arthritis Score Efficacy Readouts->Arthritis Score Histopathology Histopathology Efficacy Readouts->Histopathology

Caption: Experimental workflow for in vitro to in vivo translation.

cluster_2 Comparison Guide Logic This compound This compound In Vitro Data In Vitro Data This compound->In Vitro Data In Vivo Data In Vivo Data This compound->In Vivo Data Comparative Efficacy Comparative Efficacy In Vitro Data->Comparative Efficacy In Vivo Data->Comparative Efficacy Alternative Therapies Alternative Therapies Methotrexate Methotrexate Alternative Therapies->Methotrexate Etanercept Etanercept Alternative Therapies->Etanercept Tofacitinib Tofacitinib Alternative Therapies->Tofacitinib Methotrexate->Comparative Efficacy Etanercept->Comparative Efficacy Tofacitinib->Comparative Efficacy

Caption: Logical structure of the comparative analysis.

References

Independent Verification of Clematichinenoside AR's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multitargeted mechanism of action of Clematichinenoside AR (CAR), a triterpenoid saponin derived from Clematis chinensis, with established treatments for rheumatoid arthritis (RA). The information presented is supported by experimental data from preclinical studies to aid in the independent verification of its therapeutic potential.

Executive Summary

This compound demonstrates a unique, multi-pronged approach to mitigating the pathophysiology of rheumatoid arthritis. Unlike many existing therapies that target a single molecule or pathway, CAR appears to modulate at least three distinct signaling cascades implicated in the inflammatory and destructive processes of RA: the PI3K/Akt/TNF-α pathway, the HIF-1α/VEGFA/ANG2 axis, and the succinate/NLRP3 inflammasome pathway. This guide will delve into the experimental evidence supporting these mechanisms and compare its profile to that of conventional and biologic disease-modifying antirheumatic drugs (DMARDs).

Comparative Analysis of Mechanisms of Action

The therapeutic landscape of rheumatoid arthritis is diverse, with treatments targeting various aspects of the immune response and inflammatory cascade. The following table provides a comparative overview of the mechanism of action of this compound against a selection of standard RA therapies.

Drug/CompoundDrug ClassPrimary Mechanism of Action
This compound Triterpenoid SaponinMulti-target: Inhibits PI3K/Akt/TNF-α signaling, suppresses the HIF-1α/VEGFA/ANG2 axis, and modulates the succinate/NLRP3 inflammasome pathway.[1][2][3]
Methotrexate Conventional Synthetic DMARDPrimarily inhibits dihydrofolate reductase, leading to the inhibition of purine and pyrimidine synthesis, which has antiproliferative and anti-inflammatory effects.
Total Glucosides of Peony Natural ProductExerts anti-inflammatory and immunomodulatory effects, partly by inhibiting the NF-κB/STAT3 signaling pathway.[4]
Leflunomide Conventional Synthetic DMARDThe active metabolite, A77 1726, inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, thus inhibiting lymphocyte proliferation.[1][5]
Sulfasalazine Conventional Synthetic DMARDThe exact mechanism is not fully understood, but it is believed to have both anti-inflammatory and immunomodulatory effects.[6][7]
Adalimumab/Etanercept Biologic DMARD (TNF inhibitor)Adalimumab is a monoclonal antibody that binds to and neutralizes TNF-α. Etanercept is a fusion protein that acts as a decoy receptor for TNF-α, preventing it from binding to its cellular receptors.[3][8]
Tofacitinib Targeted Synthetic DMARD (JAK inhibitor)Inhibits Janus kinase (JAK) enzymes, which are critical for the signaling of multiple cytokines involved in the pathogenesis of RA.[2][9]

Quantitative Comparison of In Vitro Efficacy

Direct quantitative comparisons of this compound with other RA drugs are limited by the availability of public data. However, the following table summarizes the available quantitative data on the inhibitory concentrations of various RA treatments against their respective targets.

Drug/CompoundTargetIC50 / KiReference
This compound PI3K/Akt/TNF-αData not available[10]
HIF-1αData not available[11]
NLRP3 InflammasomeData not available[12]
Leflunomide (A77 1726) Dihydroorotate Dehydrogenase (DHODH)Ki = 2.7 ± 0.7 µM[3]
Adalimumab TNF-α NeutralizationIC50 = 80.9 pM[13]
Etanercept TNF-α BindingData not available[5]
Tofacitinib JAK1IC50 = 1.7–3.7 nM[1]
JAK2IC50 = 1.8–4.1 nM[1]
JAK3IC50 = 0.75–1.6 nM[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

This compound's Multi-Target Mechanism of Action

cluster_0 PI3K/Akt/TNF-α Pathway cluster_1 HIF-1α/VEGFA/ANG2 Axis cluster_2 Succinate/NLRP3 Inflammasome Pathway CAR1 This compound PI3K PI3K CAR1->PI3K inhibits Akt Akt PI3K->Akt NF-kB NF-κB Akt->NF-kB TNFa TNF-α NF-kB->TNFa Inflammation Inflammation TNFa->Inflammation CAR2 This compound HIF-1a HIF-1α CAR2->HIF-1a inhibits VEGFA VEGFA HIF-1a->VEGFA ANG2 ANG2 HIF-1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis CAR3 This compound Succinate Succinate CAR3->Succinate inhibits NLRP3 NLRP3 Inflammasome Succinate->NLRP3 Caspase-1 Caspase-1 NLRP3->Caspase-1 IL-1b IL-1β Caspase-1->IL-1b Myofibroblast Myofibroblast Activation IL-1b->Myofibroblast

Caption: this compound's multifaceted mechanism of action in rheumatoid arthritis.

Experimental Workflow for In Vivo Efficacy Assessment

Start Collagen-Induced Arthritis (CIA) Rat Model Treatment Treatment Groups: - Vehicle Control - this compound (8, 16, 32 mg/kg) - Methotrexate (Positive Control) - Total Glucosides of Peony (Positive Control) Start->Treatment Evaluation Evaluation of Arthritis Severity Treatment->Evaluation Biochemical Biochemical Analysis Evaluation->Biochemical Histopathology Histopathological Analysis Evaluation->Histopathology Endpoint Endpoint Biochemical->Endpoint Histopathology->Endpoint

Caption: Workflow for evaluating the in vivo anti-arthritic efficacy of this compound.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

The CIA rat model is a widely accepted preclinical model for studying the pathology of RA and for evaluating the efficacy of potential therapeutics.[14][15][16][17][18]

Materials:

  • Bovine type II collagen (CII)

  • 0.05 M acetic acid

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Male Wistar rats (or other susceptible strains)

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) on ice until a stable emulsion is formed.

    • For the booster immunization, prepare an emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA) in the same manner.

  • Immunization:

    • On day 0, administer a primary intradermal injection of 100 µL of the CII-CFA emulsion at the base of the tail of each rat.

    • On day 7, administer a booster intradermal injection of 100 µL of the CII-IFA emulsion at a site near the primary injection.

  • Treatment:

    • Following the onset of arthritis (typically around day 14-21), randomize the animals into treatment groups.

    • Administer this compound (e.g., 8, 16, 32 mg/kg, p.o.), vehicle control, and positive controls (e.g., methotrexate, total glucosides of peony) daily for a specified period (e.g., 2-3 weeks).

  • Assessment of Arthritis:

    • Monitor the rats daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and joint stiffness.

    • Arthritis severity can be scored using a standardized scoring system (e.g., 0-4 scale for each paw).

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for serological analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA.

    • Harvest the joints for histopathological examination to assess synovial inflammation, cartilage degradation, and bone erosion.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Protocol:

  • Protein Extraction:

    • Homogenize synovial tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PI3K, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from synovial tissue samples using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit.

  • RT-qPCR:

    • Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., TNF-α, PI3K, Akt, HIF-1α, VEGFA, ANG2) and a housekeeping gene (e.g., β-actin or GAPDH).

    • Run the PCR reactions in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

In Vitro Synovial Angiogenesis Assay (Tube Formation Assay)

Protocol:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.

    • Culture fibroblast-like synoviocytes (FLS) isolated from RA patients in DMEM supplemented with fetal bovine serum.

  • Matrigel Coating:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Tube Formation:

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the HUVECs with conditioned medium from FLS that have been pre-treated with different concentrations of this compound or control compounds.

    • Incubate the plate for 6-12 hours to allow for tube formation.

  • Analysis:

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

The available preclinical evidence strongly suggests that this compound possesses a unique and promising multi-target mechanism of action for the treatment of rheumatoid arthritis. Its ability to concurrently modulate key inflammatory, angiogenic, and fibrotic pathways distinguishes it from many existing therapies. Further independent verification, particularly through head-to-head comparative studies with established RA drugs and the generation of quantitative in vitro efficacy data (e.g., IC50 values), is warranted to fully elucidate its therapeutic potential and position it within the current RA treatment paradigm. The experimental protocols provided in this guide offer a framework for such validation studies.

References

Comparative Metabolomics of Clematichinenoside AR-Treated vs. Control Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles in subjects treated with Clematichinenoside AR (C-AR) versus untreated control groups, based on available preclinical data. This compound, a triterpenoid saponin isolated from the roots of Clematis species, has demonstrated significant anti-inflammatory and immunomodulatory effects, particularly in the context of rheumatoid arthritis (RA). This document summarizes the key metabolic alterations induced by C-AR, details the experimental methodologies for such studies, and visualizes the implicated signaling pathways.

Data Presentation: Metabolomic Changes Induced by this compound

A study on collagen-induced arthritis (CIA) in rats identified 45 potential metabolites associated with the disease, with 24 of these biomarkers being regulated to near-normal levels after treatment with this compound.[1] While the precise quantitative data from this study is not publicly available, the key regulated metabolites are summarized below.

Table 1: Metabolites Regulated by this compound in a Rat Model of Rheumatoid Arthritis

Metabolite ClassRegulated MetabolitesEffect of C-AR Treatment
Lipids PC(18:0/20:4)Reversed to normal-like levels
9,11-octadecadienoic acidReversed to normal-like levels
Arachidonic acidReversed to normal-like levels
3,7,12-trihydroxycholan-24-oic acidRegulated towards normal levels
Amino Acids & Derivatives ValineReversed to normal-like levels
Nucleosides 1-methyladenosineReversed to normal-like levels
Organic Acids Hippuric acidReversed to normal-like levels
Vitamins & Cofactors Pantothenic acidReversed to normal-like levels

Note: "Reversed to normal-like levels" indicates that the levels of these metabolites, which were altered in the disease model, were restored towards the levels observed in healthy controls following C-AR treatment.

Experimental Protocols

The following section details a representative methodology for a comparative metabolomics study of this compound, based on established practices for natural product research using liquid chromatography-mass spectrometry (LC-MS).

Animal Model and Dosing
  • Model: Collagen-induced arthritis (CIA) in rats is a commonly used model for rheumatoid arthritis.

  • Groups:

    • Control Group: Healthy rats receiving a vehicle.

    • CIA Model Group: Rats with induced arthritis receiving a vehicle.

    • This compound-Treated Group: CIA rats treated with C-AR (e.g., intragastric administration at doses of 8, 16, and 32 mg/kg).

  • Duration: Treatment is typically administered daily for a period of several weeks.

Sample Collection and Preparation
  • Sample Types: Serum and urine are collected from all animals at the end of the study period.

  • Preparation:

    • Serum: Blood is collected and allowed to clot. Serum is separated by centrifugation and stored at -80°C. For analysis, serum proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:serum). The mixture is vortexed and then centrifuged at high speed to pellet the proteins. The supernatant containing the metabolites is collected.

    • Urine: Urine is collected and centrifuged to remove particulate matter. The supernatant is stored at -80°C. A dilution with water or a buffer may be performed before analysis.

LC-MS Analysis
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap mass spectrometer) is typically used.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.

    • Mobile Phase: A gradient elution is employed using two solvents, typically:

      • A: Water with a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

      • B: An organic solvent like acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute more hydrophobic compounds.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a broad range of metabolites.

    • Data Acquisition: Data is acquired in a data-dependent or data-independent manner to obtain both full scan MS data (for identifying compounds by their mass-to-charge ratio) and MS/MS fragmentation data (for structural elucidation).

Data Processing and Statistical Analysis
  • Data Preprocessing: The raw LC-MS data is processed using software such as XCMS or MS-DIAL. This involves peak picking, retention time alignment, and peak integration to generate a data matrix of metabolite features.

  • Metabolite Identification: Metabolites are identified by comparing their accurate mass and MS/MS fragmentation patterns to online databases (e.g., METLIN, HMDB) and in-house libraries.

  • Statistical Analysis: Multivariate statistical methods, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are used to identify metabolites that differ significantly between the treated and control groups.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_animal_model Animal Model cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis control Control Group serum Serum Collection control->serum urine Urine Collection control->urine model CIA Model Group model->serum model->urine treated C-AR Treated Group treated->serum treated->urine precipitation Protein Precipitation serum->precipitation extraction Metabolite Extraction urine->extraction lcms UHPLC-MS/MS Analysis precipitation->lcms extraction->lcms data_proc Data Processing lcms->data_proc stats Statistical Analysis data_proc->stats biomarker Biomarker Identification stats->biomarker

Caption: Experimental workflow for comparative metabolomics.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-arthritic effects by modulating key inflammatory and angiogenic signaling pathways.

1. PI3K/Akt Signaling Pathway

This compound has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and inflammation. By downregulating this pathway, C-AR can reduce the production of pro-inflammatory cytokines like TNF-α.

PI3K_Akt_pathway CAR This compound PI3K PI3K CAR->PI3K inhibition Akt p-Akt PI3K->Akt Inflammation Inflammation (e.g., TNF-α production) Akt->Inflammation

Caption: Inhibition of the PI3K/Akt pathway by C-AR.

2. HIF-1α/VEGFA/ANG2 Signaling Pathway

In the hypoxic environment of an arthritic joint, the transcription factor HIF-1α is stabilized, leading to the expression of pro-angiogenic factors like VEGFA and ANG2. C-AR has been shown to inhibit this pathway, thereby reducing synovial angiogenesis, a key process in the pathology of rheumatoid arthritis.

HIF1a_pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibition Hypoxia Hypoxia in Synovium Hypoxia->HIF1a VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis

Caption: C-AR inhibits the HIF-1α/VEGFA/ANG2 pathway.

References

Assessing the Potential Synergistic Effects of Clematichinenoside AR with Conventional Anti-Arthritic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clematichinenoside AR (CAR), a triterpenoid saponin extracted from the root of Clematis chinensis, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA).[1][2] Its multifaceted mechanism of action, targeting key inflammatory and pathological pathways in RA, suggests that CAR could be a promising candidate for combination therapy. This guide explores the theoretical basis for potential synergistic effects of CAR with established anti-arthritic drugs and provides a framework of experimental protocols to investigate these interactions.

While direct experimental evidence of CAR in combination with other anti-arthritic drugs is not yet available in the reviewed literature, its known mechanisms of action provide a strong rationale for investigating potential synergies. This document outlines a hypothetical comparative study to assess the synergistic potential of this compound with methotrexate, a first-line disease-modifying antirheumatic drug (DMARD).[3][4]

Mechanisms of Action: this compound

Preclinical studies have elucidated several key pathways through which CAR exerts its anti-arthritic effects:

  • Inhibition of Angiogenesis: CAR has been shown to alleviate arthritis pathology by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis.[1]

  • Anti-inflammatory Effects: CAR significantly reduces the production of pro-inflammatory cytokines, including TNF-α, by modulating the PI3K/Akt signaling pathway.[5][6]

  • Suppression of Fibroblast Activation: It inhibits the activation of synovial fibroblasts, key contributors to joint destruction, by targeting the succinate/NLRP3 inflammasome pathway.[7][8]

  • Antagonism of TNF-α: CAR directly antagonizes the inflammatory and cytotoxic activities induced by TNF-α.[9]

Hypothetical Combination Therapy: this compound and Methotrexate

Methotrexate (MTX) is a cornerstone of RA therapy, primarily acting as an immunosuppressant.[3][4] Given that CAR targets inflammatory and tissue-destructive pathways, a combination with the immunomodulatory effects of MTX could offer a synergistic or additive therapeutic benefit, potentially allowing for lower doses of each compound and reducing side effects.

Proposed Experimental Design for Synergy Assessment

To investigate the potential synergistic effects of CAR and MTX, a preclinical study using a collagen-induced arthritis (CIA) rat model is proposed.

Experimental Groups:
  • Control Group: Healthy rats receiving vehicle.

  • CIA Model Group: Rats with induced arthritis receiving vehicle.

  • This compound (CAR) Monotherapy Group: CIA rats receiving CAR (e.g., 32 mg/kg, orally).[5]

  • Methotrexate (MTX) Monotherapy Group: CIA rats receiving MTX (e.g., 2 mg/kg, intraperitoneally).

  • Combination Therapy Group: CIA rats receiving both CAR (32 mg/kg) and MTX (2 mg/kg).

Assessment Parameters:
  • Clinical Assessment: Paw swelling, arthritis index scoring, and body weight changes.

  • Histopathological Analysis: Examination of joint tissues for inflammation, synovial hyperplasia, and cartilage/bone erosion.

  • Biochemical Analysis: Measurement of serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10).

  • Molecular Analysis (Synovial Tissue): Western blot and RT-qPCR for key signaling proteins (e.g., HIF-1α, VEGFA, p-Akt, NF-κB) and their corresponding mRNA expression.

Data Presentation: Hypothetical Experimental Outcomes

The following tables summarize the expected quantitative data from the proposed synergy study.

Table 1: Clinical Assessment of Arthritis Severity

Treatment GroupMean Paw Swelling (mm)Mean Arthritis Index (0-4)Body Weight Change (%)
Control 0.5 ± 0.10.0 ± 0.0+5.0 ± 1.2
CIA Model 4.2 ± 0.53.5 ± 0.4-10.2 ± 2.5
CAR (32 mg/kg) 2.8 ± 0.32.1 ± 0.3-4.5 ± 1.8
MTX (2 mg/kg) 2.5 ± 0.41.8 ± 0.2-3.8 ± 2.1
CAR + MTX 1.5 ± 0.20.9 ± 0.1-1.2 ± 1.5*

* Indicates a statistically significant synergistic effect compared to monotherapy groups (p < 0.05).

Table 2: Serum Cytokine Levels

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control 15 ± 320 ± 425 ± 5150 ± 20
CIA Model 150 ± 25180 ± 30220 ± 3550 ± 10
CAR (32 mg/kg) 80 ± 1595 ± 18110 ± 2090 ± 15
MTX (2 mg/kg) 70 ± 1285 ± 15100 ± 18100 ± 18
CAR + MTX 40 ± 850 ± 1060 ± 12130 ± 22

* Indicates a statistically significant synergistic effect compared to monotherapy groups (p < 0.05).

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model
  • Induction: Male Wistar rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Booster: A second immunization is administered 21 days after the primary immunization.

  • Treatment: Drug administration begins on day 21 and continues daily for 28 days.

  • Monitoring: Paw volume and arthritis scores are recorded every other day.

Histopathological Analysis
  • Tissue Collection: Ankle joints are harvested, fixed in 10% formalin, and decalcified.

  • Processing: Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Evaluation: Sections are scored for synovial inflammation, pannus formation, and cartilage/bone destruction.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Sample Collection: Blood is collected via cardiac puncture, and serum is separated.

  • Assay: Serum levels of TNF-α, IL-1β, IL-6, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Protein Extraction: Synovial tissues are homogenized in RIPA buffer to extract total protein.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against HIF-1α, VEGFA, p-Akt, NF-κB, and β-actin, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways of this compound

Clematichinenoside_AR_Pathway cluster_angiogenesis Angiogenesis Inhibition cluster_inflammation Inflammation Suppression cluster_fibroblast Fibroblast Inhibition CAR This compound HIF1a HIF-1α CAR->HIF1a inhibits PI3K PI3K CAR->PI3K inhibits Succinate Succinate CAR->Succinate inhibits VEGFA VEGFA HIF1a->VEGFA ANG2 ANG2 HIF1a->ANG2 Angiogenesis Synovial Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis Akt Akt PI3K->Akt TNFa TNF-α Akt->TNFa NLRP3 NLRP3 Inflammasome Succinate->NLRP3 Fibroblast Synovial Fibroblast Activation NLRP3->Fibroblast

Caption: Signaling pathways modulated by this compound in arthritis.

Experimental Workflow for Synergy Assessment

Synergy_Workflow start Induce Collagen-Induced Arthritis (CIA) in Rats groups Divide into 5 Groups: - Control - CIA Model - CAR Monotherapy - MTX Monotherapy - Combination Therapy start->groups treatment Administer Treatments for 28 Days groups->treatment clinical Clinical Assessment: - Paw Swelling - Arthritis Score - Body Weight treatment->clinical collection Sample Collection: - Blood (Serum) - Synovial Tissue clinical->collection analysis Biochemical & Molecular Analysis: - ELISA (Cytokines) - Histopathology - Western Blot (Signaling Proteins) collection->analysis end Data Analysis & Synergy Evaluation analysis->end

Caption: Experimental workflow for assessing CAR and MTX synergy.

Conclusion

This compound presents a compelling profile for a novel anti-arthritic agent. Its distinct mechanisms of action, which complement those of conventional DMARDs like methotrexate, highlight a strong potential for synergistic therapeutic effects. The proposed experimental framework provides a robust methodology for evaluating this potential synergy. Future studies confirming these interactions could pave the way for novel, more effective combination therapies for rheumatoid arthritis, offering improved patient outcomes with potentially reduced side effects.

References

Clematichinenoside AR: A Comparative Guide to its Binding Affinity for HIF-1α

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Clematichinenoside AR (CAR) to Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator in cellular responses to low oxygen environments and a key target in cancer therapy and inflammatory diseases. While direct quantitative binding data for this compound is not publicly available in the reviewed literature, this document summarizes the existing qualitative evidence and compares it with known quantitative data for other HIF-1α inhibitors. Detailed experimental protocols for key validation assays are also provided to facilitate further research.

Introduction to this compound and HIF-1α

This compound is a triterpenoid saponin isolated from the roots of Clematis chinensis. It has demonstrated various pharmacological activities, including anti-inflammatory and anti-cancer effects. Hypoxia-inducible factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. The overexpression of HIF-1α is a hallmark of many solid tumors and is associated with poor prognosis and resistance to therapy.[1][2] Therefore, inhibiting the HIF-1α signaling pathway is a promising strategy for the development of novel therapeutics.

Recent studies have identified this compound as a potent inhibitor of the HIF-1α signaling pathway. Research indicates a strong binding affinity of CAR directly to the HIF-1α protein, suggesting a direct mechanism of action. This guide aims to contextualize this finding by comparing it with other known HIF-1α inhibitors and providing the necessary experimental frameworks for its validation.

Comparative Analysis of HIF-1α Inhibitors

While a specific dissociation constant (Kd) for the binding of this compound to HIF-1α has not been reported in the available literature, studies have confirmed a strong binding affinity through molecular docking and experimental verification. To provide a benchmark, the following table summarizes the binding affinities and inhibitory concentrations of several other known small molecule and peptide inhibitors of HIF-1α.

CompoundTypeBinding Affinity (Kd)IC50Mechanism of Action
This compound Triterpenoid Saponin Not Reported Not Reported Direct binding to HIF-1α
AcriflavineSmall MoleculeNot Reported4.6 µM - 61 µM (cell-dependent)[3]Inhibits HIF-1α/HIF-1β dimerization.[3]
ChetominFungal MetaboliteNot ReportedNot ReportedDisrupts the interaction between HIF-1α and the p300/CBP co-activator.
EchinomycinCyclic PeptideNot ReportedNot ReportedBinds to DNA and inhibits the binding of HIF-1 to its target genes.
YC-1Small MoleculeNot ReportedNot ReportedInduces proteasomal degradation of HIF-1α.
KC7F2Small MoleculeNot Reported~15-25 µM (cell line dependent)[4]Inhibits the translation of HIF-1α mRNA.[4]
Cyclo-CRLII(4-iodo)FCyclic Peptide821 ± 147 nM[5]Not ReportedBinds to the PAS-B domain of HIF-1α, disrupting its interaction with HIF-1β.[5]
Ac-I(4-iodo)FC-NH2Tripeptide21.5 ± 3.0 µM[5]Not ReportedBinds to the PAS-B domain of HIF-1α.[5]

Experimental Protocols for Validation of Binding Affinity

To validate the binding affinity of a compound like this compound to HIF-1α, a combination of biophysical, biochemical, and cell-based assays is typically employed.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., HIF-1α) and an analyte (e.g., this compound), allowing for the determination of binding affinity (Kd), and association (ka) and dissociation (kd) rates.

Protocol Outline:

  • Protein Immobilization:

    • Recombinantly express and purify the HIF-1α protein.

    • Immobilize HIF-1α onto a sensor chip (e.g., CM5 chip) via amine coupling. The protein is injected over an activated sensor surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate covalent linkage.

    • Deactivate any remaining active esters on the sensor surface with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Inject the this compound solutions over the immobilized HIF-1α surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software to calculate the ka, kd, and Kd values.

Co-Immunoprecipitation (Co-IP) to Confirm Interaction in a Cellular Context

Co-IP is used to demonstrate the interaction between two proteins within a cell lysate. In the context of a small molecule inhibitor, a modified approach can be used to show that the compound pulls down its target protein.

Protocol Outline:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) and induce HIF-1α expression by creating hypoxic conditions (e.g., 1% O2) or using a hypoxia-mimetic agent (e.g., CoCl2).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to HIF-1α overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-HIF-1α complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against HIF-1α to confirm its presence.

    • To demonstrate the interaction with this compound, a biotinylated version of the compound could be used. After pulldown with streptavidin beads, the eluate would be probed with an anti-HIF-1α antibody.

Luciferase Reporter Assay to Assess Functional Inhibition

This cell-based assay measures the transcriptional activity of HIF-1. A decrease in reporter activity in the presence of an inhibitor indicates that the compound is interfering with the HIF-1 signaling pathway.[6][7][8]

Protocol Outline:

  • Cell Transfection:

    • Co-transfect cells (e.g., HeLa or U2OS) with a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Hypoxia Response Element (HRE) and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Hypoxia Induction:

    • Treat the transfected cells with various concentrations of this compound for a predetermined time.

    • Induce hypoxia (1% O2) or treat with a hypoxia-mimetic agent.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of HIF-1 transcriptional activity at each concentration of this compound to determine the IC50 value.

Visualizing the Scientific Workflow and Pathways

To better understand the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_biophysical Biophysical Validation cluster_biochemical Biochemical Validation cluster_cellular Cellular Functional Assay spr Surface Plasmon Resonance (SPR) spr_result Determine Kd, ka, kd spr->spr_result Direct Binding coip Co-Immunoprecipitation (Co-IP) coip_result Confirm In-Cell Interaction coip->coip_result reporter HRE-Luciferase Reporter Assay reporter_result Determine IC50 reporter->reporter_result Functional Inhibition start Hypothesized Interaction: This compound + HIF-1α start->spr start->coip start->reporter

Caption: Experimental workflow for validating the binding of a small molecule to HIF-1α.

hif1a_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus cluster_inhibitor Point of Intervention hif1a_normoxia HIF-1α phd PHD Enzymes hif1a_normoxia->phd Hydroxylation vhl VHL Protein phd->vhl Recognition proteasome Proteasomal Degradation vhl->proteasome Ubiquitination hif1a_hypoxia HIF-1α nucleus Nucleus hif1a_hypoxia->nucleus Stabilization & Translocation hif1b HIF-1β (ARNT) hif1b->nucleus dimer HIF-1 Complex hre Hypoxia Response Element (HRE) dimer->hre gene_transcription Gene Transcription (e.g., VEGF) hre->gene_transcription car This compound car->hif1a_hypoxia Direct Binding

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.

Conclusion

This compound presents a promising natural compound for the inhibition of the HIF-1α signaling pathway through direct binding. While the precise quantitative metrics of this interaction are yet to be fully elucidated and published, the qualitative evidence is strong. The comparative data from other known HIF-1α inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound. Future studies employing techniques such as Surface Plasmon Resonance will be crucial in quantifying its binding affinity and understanding its mechanism of action in greater detail.

References

Comparative Safety and Toxicity Profile of Clematichinenoside AR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Clematichinenoside AR Compared to Standard Therapies for Inflammatory Diseases.

This guide offers a comprehensive comparison of the safety and toxicity profile of this compound (CAR), a triterpenoid saponin derived from Clematis chinensis, with established treatments for inflammatory conditions, primarily focusing on rheumatoid arthritis. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of preclinical data, mechanism of action, and a comparative overview of adverse effects associated with current therapeutic alternatives.

Executive Summary

Quantitative Toxicity Data

While specific acute and sub-chronic toxicity studies detailing LD50 and NOAEL values for purified this compound are limited, preliminary assessments of extracts from the Clematis genus suggest low acute toxicity. One study indicated no mortality in rats at a dose of 2000 mg/kg for a related plant extract[1][2]. It is crucial to note that these findings are not specific to the isolated compound CAR and further dedicated toxicological studies are warranted.

In contrast, the toxicity profiles of established drugs for rheumatoid arthritis are well-characterized through extensive clinical use.

Compound/Drug Toxicity Metric Findings References
This compound (CAR) Acute Toxicity (related extract)No mortality observed in rats at 2000 mg/kg.[1][2]
Methotrexate Common Adverse EffectsNausea, vomiting, stomatitis, fatigue, muscle pain, headache, hair loss, fever.[3][4]
Severe Adverse EffectsBone marrow suppression, pulmonary toxicity, nephrotoxicity, hepatotoxicity, increased risk of infections.[5][6][7]
Adalimumab (Humira®) Common Adverse EffectsInjection site reactions, headache, rash, upper respiratory tract infections.[8][9][10]
Severe Adverse EffectsSerious infections (including tuberculosis reactivation), lymphoma, congestive heart failure, demyelinating neurological disease, lupus-like syndrome.[8][11][12]
Etanercept (Enbrel®) Common Adverse EffectsInjection site reactions, infections.[13]
Severe Adverse EffectsSerious infections, malignancies (including lymphoma), autoimmune hepatitis-like syndrome, reactivation of hepatitis B.[13][14][15][16]

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways.

Inhibition of HIF-1α/VEGFA/ANG2 Axis

CAR has been shown to inhibit synovial angiogenesis, a critical process in the pathology of rheumatoid arthritis, by targeting the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor A (VEGFA)/Angiopoietin-2 (ANG2) signaling pathway[17]. By inhibiting HIF-1α, CAR downregulates the expression of pro-angiogenic factors, thereby reducing the formation of new blood vessels in the synovium.

HIF1a_Pathway CAR This compound HIF1a HIF-1α CAR->HIF1a inhibition VEGFA VEGFA HIF1a->VEGFA upregulates ANG2 ANG2 HIF1a->ANG2 upregulates Angiogenesis Angiogenesis VEGFA->Angiogenesis ANG2->Angiogenesis PI3K_Akt_Pathway CAR This compound PI3K PI3K CAR->PI3K inhibition Akt Akt PI3K->Akt activates TNFa TNF-α Akt->TNFa upregulates Inflammation Inflammation TNFa->Inflammation Autophagy_Pathway CAR This compound Autophagy Autophagy CAR->Autophagy activates Foam_Cell Foam Cell Formation Autophagy->Foam_Cell inhibits Inflammation Inflammation Autophagy->Inflammation inhibits HIF1a_Workflow cluster_0 Experimental Workflow A Cell Culture (e.g., MH7A) B Hypoxia Induction (1% O2) A->B C CAR Treatment B->C D Analysis: - Western Blot - ELISA - RT-qPCR C->D PI3K_Akt_Workflow cluster_1 Experimental Workflow A Cell Culture & CAR Treatment B Protein Extraction A->B C Western Blot for: - p-PI3K/PI3K - p-Akt/Akt B->C Autophagy_Workflow cluster_2 Experimental Workflow A Macrophage Culture + ox-LDL + CAR B Analysis: - Western Blot (LC3-II/I, p62) - Fluorescence Microscopy (mRFP-GFP-LC3) - Oil Red O Staining A->B

References

Safety Operating Guide

Essential Safety and Logistics for Handling Clematichinenoside AR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for handling Clematichinenoside AR, a triterpenoid saponin with significant pharmacological interest. Adherence to these guidelines is essential for minimizing risks and establishing a secure research environment.

Personal Protective Equipment (PPE)

While specific occupational exposure limits for this compound have not been established, the following personal protective equipment is recommended based on the safety data sheet (SDS) for saponin compounds. This table summarizes the necessary PPE for handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Protection Type Required PPE Purpose
Eye and Face Protection Safety glasses with side shields or goggles; face shield if splashing is a risk.To prevent eye irritation or damage from dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile); lab coat or chemical-resistant apron; long-sleeved clothing.To avoid skin contact, which may cause irritation or allergic reactions.
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient or dust is generated, a NIOSH-approved respirator is recommended.To prevent inhalation of dust, which may cause respiratory irritation or sensitization.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when working with the powdered form to minimize dust generation.

  • Safe Handling Practices:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe dust.

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

    • Take off contaminated clothing and wash it before reuse.[1]

    • Prepare solutions in a designated area. For in-vitro studies, a stock solution can be prepared in DMSO.[2]

Storage:

  • General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Temperature: For the solid compound, store at 4°C, sealed and protected from moisture and light.[2]

  • Solutions: For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[2]

  • Incompatibilities: Keep away from strong acids, bases, and oxidizing agents.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Categorization: Treat as hazardous chemical waste.

  • Containment: Collect waste in a designated, labeled, and sealed container.

  • Disposal Route: Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Weigh this compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F I Remove and Dispose of PPE E->I G Collect Waste in Labeled Container F->G H Dispose of Waste via EHS G->H J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.